3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Description
N-(3-Oxohexanoyl)homoserine lactone has been reported in Aliivibrio fischeri with data available.
cpd synthesized by luminous bacteria excreted into medium that induces luciferase synthesis at threshold concentration; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998213 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-95-3 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Synthesis, Biological Activity, and Research Applications
This guide provides a comprehensive technical overview of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a key bacterial signaling molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, purification, characterization, and its multifaceted biological roles. We will explore its function in bacterial communication, its interaction with host systems, and provide detailed protocols for its study.
Introduction: Unveiling a Molecular Language
This compound, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), is a seminal member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are the cornerstone of a fascinating phenomenon in the microbial world known as quorum sensing, a sophisticated form of cell-to-cell communication that allows bacteria to coordinate their behavior in a population density-dependent manner.[1][3]
First identified as the autoinducer of bioluminescence in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), OHHL has become a model compound for studying quorum sensing.[1][2] Its discovery revolutionized our understanding of bacteria, revealing them not as solitary entities, but as highly social organisms capable of collective action. This coordinated behavior, orchestrated by molecules like OHHL, is critical for processes ranging from biofilm formation and virulence factor production to symbiosis.[3][4][5]
This guide will provide the necessary technical details to empower researchers to synthesize, handle, and study this important molecule, ultimately contributing to a deeper understanding of bacterial communication and the development of novel therapeutic strategies.
Chemical Properties and Synthesis
A thorough understanding of the chemical nature of OHHL is fundamental to its study. This section details its key physicochemical properties and provides robust protocols for its chemical synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [2] |
| Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, OHHL, 3-oxo-C6-HSL | [2][3] |
| CAS Number | 76924-95-3 | [6] |
| Appearance | White to off-white solid | Commercially available data |
Chemical Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)
The synthesis of OHHL is a critical step for researchers who require a pure and reliable source of this signaling molecule. Two common and effective methods are the Schotten-Baumann reaction and a route involving Meldrum's acid.[3]
This method involves the acylation of L-homoserine lactone with 3-oxohexanoyl chloride under basic conditions.[3]
Experimental Protocol:
-
Preparation of L-homoserine lactone: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Acylation: To the aqueous solution of L-homoserine lactone, add a solution of 3-oxohexanoyl chloride in dichloromethane (CH₂Cl₂) dropwise with vigorous stirring at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure OHHL.[1][3]
This multi-step synthesis offers an alternative route to OHHL.[1][3]
Experimental Protocol:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid in anhydrous dichloromethane and cool to 0°C. Add pyridine, followed by the dropwise addition of butanoyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Methanolysis: To the crude product from the previous step, add anhydrous methanol and reflux for 2-3 hours to yield methyl 3-oxohexanoate.[1]
-
Hydrolysis: Dissolve the methyl 3-oxohexanoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature for 12-16 hours to hydrolyze the ester to 3-oxohexanoic acid.[1]
-
Amide Coupling: Dissolve the 3-oxohexanoic acid in anhydrous dichloromethane and cool to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). After 15-30 minutes, add L-homoserine lactone hydrobromide followed by the dropwise addition of Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]
-
Purification: Purify the crude product by silica gel column chromatography as described in Method 1.[1]
Purification and Characterization
Purification of synthesized OHHL is crucial to remove any unreacted starting materials or side products.
-
Purification: Silica gel column chromatography is the most effective method for purifying OHHL. A gradient elution with increasing polarity (e.g., ethyl acetate in hexanes) typically provides the best separation.[1]
-
Characterization: The identity and purity of the synthesized OHHL should be confirmed using standard analytical techniques:
Biological Activity and Mechanism of Action
OHHL is a cornerstone molecule in the study of bacterial quorum sensing. Its primary and most well-characterized role is in the regulation of bioluminescence in Vibrio fischeri.
The LuxI/LuxR Circuit in Vibrio fischeri
The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri.[4]
-
Synthesis (LuxI): The enzyme LuxI, an AHL synthase, synthesizes OHHL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[8]
-
Diffusion and Accumulation: At low cell densities, OHHL is produced at a basal level and diffuses out of the cells. As the bacterial population grows, the extracellular concentration of OHHL increases.[4]
-
Reception and Activation (LuxR): Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to its cognate intracellular receptor, the transcriptional regulator LuxR.[5]
-
Gene Regulation: The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG). This binding event activates the transcription of the lux genes, leading to the production of luciferase and the substrates required for bioluminescence.[4][9] This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a strong bioluminescent response.[4]
In a bulk culture of V. fischeri, the response to exogenous OHHL exhibits cooperative binding, with an equilibrium constant (Keq) of approximately 200 ± 10 nM and a Hill coefficient of 2.6 ± 0.4.[10]
Regulation of Other Genes
The influence of the LuxR-OHHL complex extends beyond the lux operon. In V. fischeri, it directly regulates the expression of other genes, including qsrP, acfA, and ribB, demonstrating a broader regulatory role for this quorum sensing system.[11][12][13]
Immunomodulatory Effects
While some longer-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) produced by Pseudomonas aeruginosa, exhibit significant immunomodulatory effects on mammalian cells, OHHL appears to be largely inactive in this regard.[2][10] Studies have shown that OHHL does not inhibit lymphocyte proliferation or the production of tumor necrosis factor-alpha (TNF-α) by lipopolysaccharide-stimulated macrophages.[2][10] This distinction is critical for researchers investigating the host-pathogen interactions mediated by quorum sensing molecules.
Experimental Protocols for the Study of OHHL
This section provides detailed, step-by-step methodologies for key experiments involving OHHL.
Quantification of OHHL by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of OHHL in complex biological samples.[5][7][14]
Experimental Protocol:
-
Sample Preparation (from bacterial supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid) to a pH of approximately 3-4.
-
Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for OHHL is [M+H]⁺ (m/z 214.1). A common product ion for fragmentation is m/z 102.1, which corresponds to the homoserine lactone ring.
-
Quantification: Generate a standard curve using a series of known concentrations of pure OHHL. Spike an internal standard (e.g., a deuterated AHL) into the samples and standards for accurate quantification.
-
Quorum Sensing Bioassay using Chromobacterium violaceum CV026
The mutant strain Chromobacterium violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs like OHHL. This strain is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous AHLs.[6][11][15]
Experimental Protocol:
-
Preparation of CV026 Culture: Inoculate C. violaceum CV026 into a suitable liquid medium (e.g., Luria-Bertani broth) and grow overnight with shaking at 30°C.
-
Agar Plate Assay:
-
Prepare molten LB agar and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of CV026.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Once solidified, create small wells in the agar or place sterile paper discs onto the surface.
-
Pipette a known amount of the sample to be tested (or a standard solution of OHHL) into the wells or onto the discs.
-
-
Incubation and Observation: Incubate the plates at 30°C for 24-48 hours. A purple halo around the well or disc indicates the presence of AHL activity. The diameter of the halo can be used for semi-quantitative analysis by comparing it to the halos produced by known concentrations of OHHL.
Bioluminescence Induction Assay in Vibrio fischeri
This assay directly measures the biological activity of OHHL by quantifying the induction of bioluminescence in a V. fischeri reporter strain.[3][10]
Experimental Protocol:
-
Preparation of V. fischeri Culture: Use a luxI mutant strain of V. fischeri which cannot produce its own OHHL but will produce light in the presence of exogenous OHHL. Grow the culture to a specific optical density (e.g., mid-log phase).
-
Assay Setup: In a 96-well microplate, add the V. fischeri culture to each well.
-
Induction: Add different concentrations of OHHL to the wells. Include a negative control (no OHHL) and a positive control (a known saturating concentration of OHHL).
-
Measurement: Incubate the plate at an appropriate temperature (e.g., 28°C) and measure the bioluminescence at regular intervals using a luminometer.
-
Data Analysis: Plot the bioluminescence intensity against the concentration of OHHL to generate a dose-response curve.
Stability and Degradation
The stability of OHHL is a critical consideration for experimental design and data interpretation.
pH-Dependent Hydrolysis
The lactone ring of OHHL is susceptible to hydrolysis, particularly under alkaline conditions.[7] This hydrolysis opens the lactone ring to form N-(3-oxohexanoyl)-L-homoserine, which is biologically inactive.
-
Acidic to Neutral pH (pH < 7): OHHL is relatively stable.
-
Alkaline pH (pH > 7): The rate of hydrolysis increases significantly with increasing pH.[7]
This pH-dependent instability should be taken into account when preparing and storing stock solutions and in the design of long-term experiments in aqueous buffers.
Enzymatic Degradation
In natural environments, the activity of OHHL can be terminated by enzymes that degrade AHLs. These enzymes, known as quorum quenching enzymes, fall into two main categories:
-
Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring.[16]
-
Acylases: These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring.[16]
The study of these enzymes is an active area of research for the development of anti-virulence therapies that disrupt bacterial communication.
Conclusion
This compound (OHHL) is more than just a bacterial signaling molecule; it is a key that has unlocked a new field of microbiology focused on intercellular communication. Its well-characterized role in the LuxI/LuxR system of Vibrio fischeri provides a powerful model for understanding the fundamental principles of quorum sensing. For researchers in microbiology, drug discovery, and biotechnology, a thorough understanding of OHHL's synthesis, biological activity, and the methods for its study is essential. The protocols and information provided in this guide are intended to serve as a valuable resource for advancing our knowledge of the intricate molecular conversations that govern the microbial world.
References
- BenchChem. (2025). Technical Support Center: Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).
- BenchChem. (2025). Synthesis of N-(3-Oxohexanoyl)
- Abdi, N., et al. (2007). Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri. PLOS One.
- Lupp, C., & Ruby, E. G. (2005).
- BenchChem. (2025). Technical Support Center: N-(3-oxohexanoyl)-L-homoserine lactone (OOHL) Hydrolysis.
- PubChem. (n.d.). This compound.
- Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods.
- McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.
- CAS Common Chemistry. (n.d.). This compound.
- Schaefer, A. L., et al. (1996). Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri. Journal of Bacteriology.
- Urbanowski, M. L., et al. (2004). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology.
- Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.
- Chu, W., et al. (2011). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. PLoS One.
- Lupp, C., et al. (2003). Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri. Journal of Bacteriology.
- Rumbaugh, K. P. (Ed.). (2009). Quorum sensing: methods and protocols. Humana Press.
- Antunes, L. C., et al. (2007). Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon. Journal of Bacteriology.
- Lupp, C., et al. (2003). The Vibrio fischeri quorum-sensing systems ain and lux sequentially induce luminescence gene expression and are important for persistence in the squid light organ. Molecular Microbiology.
- Stevens, A. M., & Greenberg, E. P. (1997). Transcriptional activation of the Vibrio fischeri luxI gene by LuxR-3-oxohexanoyl-L-homoserine lactone. Journal of Bacteriology.
- Schaefer, A. L., et al. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein.
- Antunes, L. C. M., et al. (2007). Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon. Journal of Bacteriology.
- Dong, Y. H., et al. (2001). Quorum-quenching activity of a novel N-acyl homoserine lactonase from a soil bacterium, Acidovorax sp. strain MR-S7. Applied and Environmental Microbiology.
- Spangler, J. R., et al. (2014). Sequential delivery of immunomodulatory cytokines to facilitate the M1-to-M2 transition of macrophages and enhance vascularization of bone scaffolds.
- Chen, B., et al. (2020). Mechano-immunomodulation: Mechanoresponsive changes in macrophage activity and polarization.
- Wang, J., et al. (2021). Characterization and macrophages immunomodulatory activity of two water-soluble polysaccharides from Abrus cantoniensis. International Journal of Biological Macromolecules.
- Lépine, F., & Déziel, E. (2009). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. In Quorum Sensing (pp. 83-96). Humana Press.
- Delalande, L., et al. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology.
- Dong, Y. H., et al. (2002). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Applied and Environmental Microbiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 13. Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide structure and properties
An In-Depth Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (N-(3-Oxohexanoyl)-L-homoserine lactone)
This technical guide provides a comprehensive overview of this compound, a pivotal signaling molecule in bacterial communication. More commonly known in scientific literature as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), this molecule is a cornerstone of quorum sensing in a multitude of Gram-negative bacteria. This document will delve into the chemical structure, physicochemical properties, biological function, and the broader implications for research and drug development. The guide is intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug discovery, offering both foundational knowledge and insights into practical applications.
Chemical Identity and Structure
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] Its structure consists of a homoserine lactone ring N-acylated with a 3-oxohexanoyl chain.[3][4] This specific acyl chain length and the presence of an oxo group at the C3 position are critical for its biological specificity and activity.
Chemical Structure
The canonical SMILES representation of the molecule is CCCC(=O)CC(=O)NC1CCOC1=O.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [4] |
| Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, 3-oxo-C6-HSL, OHHL | [1][5][6] |
| CAS Number | 143537-62-6 | [1][2] |
| Molecular Formula | C10H15NO4 | [2][3][4] |
| Molecular Weight | 213.23 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in chloroform (>100 mg/ml).[1] Ethanol and methanol are not recommended as they can open the lactone ring.[1] | [1] |
| Storage | Stable for at least 2 years when stored at -20°C, protected from light and moisture.[1] | [1] |
Biological Significance: The Language of Bacteria
The primary and most extensively studied role of this compound is as a signaling molecule in bacterial quorum sensing.[6] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[6] This coordinated behavior enables bacteria to function as multicellular organisms, orchestrating processes that would be ineffective if undertaken by individual cells.
The LuxI/LuxR Quorum Sensing Circuit: A Paradigm
The canonical model for 3-oxo-C6-HSL-mediated quorum sensing is the LuxI/LuxR system, first identified in the bioluminescent marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[4][6]
-
LuxI Synthase: The enzyme LuxI is responsible for synthesizing 3-oxo-C6-HSL.
-
Accumulation: As the bacterial population density increases, the concentration of secreted 3-oxo-C6-HSL in the surrounding environment rises.[1][2]
-
LuxR Receptor: Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LuxR.[1]
-
Gene Expression: The 3-oxo-C6-HSL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes. This binding event activates the transcription of these genes, leading to a coordinated population-wide response.[5] In the case of A. fischeri, this results in the production of luciferase and subsequent bioluminescence.[1][6]
This fundamental mechanism of action is conserved across numerous Gram-negative bacterial species, where it regulates a diverse array of physiological processes.[6]
Regulated Processes
Beyond bioluminescence, 3-oxo-C6-HSL and other AHLs are known to control a wide range of biological functions, including:
-
Virulence Factor Production: In pathogenic bacteria, quorum sensing often governs the expression of toxins, proteases, and other factors essential for causing disease.[1][5]
-
Biofilm Formation: The formation of biofilms, structured communities of bacteria embedded in a self-produced matrix, is frequently regulated by quorum sensing, contributing to antibiotic resistance and persistent infections.[1][2]
-
Antibiotic Production: In some bacteria, quorum sensing triggers the synthesis of antibiotics, providing a competitive advantage against other microorganisms.[5]
-
Motility: Swarming and other forms of bacterial motility can be under the control of quorum sensing.
The following diagram illustrates the core logic of the LuxI/LuxR quorum sensing circuit.
Caption: A simplified diagram of the LuxI/LuxR quorum sensing pathway.
Applications in Research and Drug Development
The central role of this compound in bacterial communication makes it a molecule of significant interest for both basic research and therapeutic development.
Research Applications
-
Studying Bacterial Communication: As a well-characterized autoinducer, 3-oxo-C6-HSL is a standard tool for investigating the mechanisms of quorum sensing in various bacterial species.[5]
-
Elucidating Gene Regulation: It is used to identify and study the genes and pathways that are under the control of quorum sensing.
-
Probing Host-Pathogen Interactions: Researchers use 3-oxo-C6-HSL to understand how bacteria communicate and coordinate virulence during infections.
Drug Development: Quorum Quenching
The discovery of quorum sensing has opened up new avenues for antimicrobial drug development. Instead of directly killing bacteria, which can lead to the rapid evolution of resistance, quorum quenching strategies aim to disrupt bacterial communication. By interfering with the signaling of molecules like 3-oxo-C6-HSL, it may be possible to attenuate bacterial virulence and render them more susceptible to conventional antibiotics and the host immune system. Potential quorum quenching approaches include:
-
Inhibition of AHL Synthesis: Developing molecules that block the activity of LuxI-type synthases.
-
Degradation of AHLs: Utilizing enzymes (e.g., lactonases, acylases) that inactivate AHLs.
-
Antagonism of AHL Receptors: Designing molecules that bind to LuxR-type receptors without activating them, thereby blocking the binding of the native AHL.
Experimental Protocols
Preparation of Stock Solutions
For experimental use, it is crucial to prepare stock solutions of this compound correctly to ensure its stability and activity.
-
Weighing: Accurately weigh the desired amount of 3-oxo-C6-HSL powder in a sterile microfuge tube.
-
Solvent Selection: As recommended, use a high-purity, anhydrous solvent such as chloroform for initial dissolution to create a concentrated stock.[1] Avoid protic solvents like ethanol or methanol for long-term storage as they can hydrolyze the lactone ring.[1]
-
Dissolution: Add the appropriate volume of chloroform to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1] For use in aqueous cell cultures, the chloroform stock can be evaporated under a stream of nitrogen, and the resulting film can be resuspended in the desired culture medium or buffer immediately before use.
Bioassay for Quorum Sensing Activation
A common method to assess the activity of 3-oxo-C6-HSL is to use a reporter strain of bacteria that produces a measurable signal (e.g., light, color) in response to the molecule.
-
Reporter Strain: Utilize a bacterial reporter strain that lacks its own AHL synthase but possesses a functional AHL receptor and a reporter gene under the control of a quorum-sensing-regulated promoter (e.g., E. coli JM109 with a plasmid carrying luxR and the luxI promoter fused to gfp).
-
Culture Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Assay Setup: In a 96-well microplate, add a subculture of the reporter strain to fresh medium.
-
Treatment: Add serial dilutions of the prepared 3-oxo-C6-HSL solution to the wells. Include a negative control (solvent only) and a positive control (if available).
-
Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (e.g., fluorescence for GFP) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of the 3-oxo-C6-HSL concentration to determine the dose-response curve and the effective concentration for activation.
Conclusion
This compound, or 3-oxo-C6-HSL, is more than just a chemical compound; it is a key to understanding the complex social lives of bacteria. Its role as a primary signaling molecule in quorum sensing has profound implications for microbiology, infectious disease, and biotechnology. A thorough understanding of its structure, properties, and biological function is essential for researchers and scientists seeking to unravel the intricacies of bacterial communication and to develop novel strategies for combating bacterial infections.
References
-
PubChem. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505. [Link]
-
PubChem. This compound | C10H15NO4 | CID 119133. [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. AdipoGen N-(3-Oxohexanoyl)-L-homoserine lactone, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
The Architect of Bacterial Collectives: A Technical Guide to N-(3-Oxohexanoyl)homoserine Lactone Function
Foreword: The Language of the Unseen
In the intricate world of microbiology, communication is paramount to survival and pathogenesis. Bacteria, often perceived as simple unicellular organisms, engage in sophisticated social behaviors orchestrated by a chemical language. Among the most well-studied dialects of this language is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. At the heart of many Gram-negative bacterial communication networks lies a small, diffusible signaling molecule: N-(3-Oxohexanoyl)homoserine lactone (OHHL). This technical guide provides an in-depth exploration of OHHL, from its fundamental role in the canonical LuxI/LuxR circuit to its broader implications in virulence, biofilm formation, and as a target for novel therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OHHL's function and the methodologies to study it.
The Core Paradigm: The LuxI/LuxR Circuit in Vibrio fischeri
The discovery of OHHL and its function is intrinsically linked to the mesmerizing bioluminescence of the marine bacterium Vibrio fischeri.[1][2] This bacterium only produces light when it reaches a high cell density, a phenomenon controlled by the archetypal LuxI/LuxR quorum-sensing system.[1]
1.1. The Molecular Players and their Symphony
The LuxI/LuxR system is a paradigm for understanding AHL-mediated quorum sensing.[1][3] It is comprised of two key proteins:
-
LuxI: An N-acyl-homoserine lactone (AHL) synthase that catalyzes the production of OHHL from S-adenosylmethionine (SAM) and a fatty acid precursor.[4][5][6]
-
LuxR: A cytoplasmic transcriptional regulator that acts as the receptor for OHHL.[3]
1.2. The Mechanism of Action: A Density-Dependent Switch
At low cell densities, LuxI produces a basal level of OHHL, which diffuses freely across the bacterial cell membrane into the surrounding environment.[7] As the bacterial population grows, the extracellular concentration of OHHL increases. Once a critical threshold concentration is reached, OHHL diffuses back into the cells and binds to the LuxR protein.[1] This binding event induces a conformational change in LuxR, causing it to dimerize and stabilizing the protein.[3] The OHHL-LuxR complex then functions as a transcriptional activator, binding to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[1][8] This binding recruits RNA polymerase, initiating the transcription of the genes responsible for bioluminescence (luciferase, encoded by luxA and luxB) and, importantly, the luxI gene itself.[1] This creates a positive feedback loop, leading to a rapid and coordinated increase in both OHHL synthesis and light production throughout the population.[8]
Caption: The canonical LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.
Beyond Bioluminescence: The Multifaceted Functions of OHHL
While first identified for its role in bioluminescence, the influence of OHHL extends to a wide array of physiological processes in diverse Gram-negative bacteria, many of which are critical for pathogenesis and environmental adaptation.
2.1. A Key Regulator of Virulence
In numerous pathogenic bacteria, OHHL-mediated quorum sensing governs the expression of virulence factors in a density-dependent manner. This strategy allows pathogens to remain undetected by the host's immune system until they reach a sufficient population to mount a coordinated and overwhelming attack.[9][10] For instance, in the opportunistic human pathogen Pseudomonas aeruginosa, while N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are the primary AHLs, other AHLs, including OHHL, can be produced and contribute to the complex regulatory network controlling the expression of virulence factors such as elastase, alkaline protease, and exotoxin A.[11][12][13] In the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora), OHHL is essential for the production of pectolytic enzymes that cause soft rot disease.[14]
2.2. The Architect of Biofilms
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[15] This mode of growth provides bacteria with increased resistance to antibiotics and host immune defenses. OHHL and other AHLs play a crucial role in the development and maturation of biofilms in many bacterial species.[15] The accumulation of OHHL at high cell densities can trigger the expression of genes involved in EPS production, cell adhesion, and the formation of the characteristic three-dimensional architecture of mature biofilms.
Table 1: Quantitative Production of OHHL in Various Bacterial Species
| Bacterial Species | Typical OHHL Concentration | Reference |
| Pectobacterium carotovorum | > 2 pg/cfu | [16] |
| Yersinia enterocolitica | Nanomolar to Micromolar range | [2][16] |
| Vibrio fischeri | Nanomolar range | [16] |
| Erwinia carotovora | Induction threshold of ~0.5 µg/ml | [17] |
| Pseudomonas aeruginosa | Present as a minor AHL | [11] |
Methodologies for the Study of OHHL
A comprehensive understanding of OHHL's function requires robust methodologies for its detection, quantification, and the analysis of its effects on bacterial physiology.
3.1. Extraction of OHHL from Bacterial Cultures
The first step in analyzing OHHL is its extraction from bacterial culture supernatants. Liquid-liquid extraction (LLE) is a commonly employed technique.
Protocol 1: Liquid-Liquid Extraction of OHHL
-
Culture Growth and Supernatant Collection: Grow the bacterial strain of interest to the desired growth phase (typically stationary phase for maximal AHL production) in an appropriate liquid medium. Centrifuge the culture to pellet the cells. Carefully collect the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid). The acidification helps to keep the lactone ring of the AHL intact.
-
Mixing and Phase Separation: Stopper the separatory funnel and invert it several times, venting frequently to release pressure. Allow the phases to separate. The organic phase (top layer) will contain the AHLs.
-
Collection and Repetition: Drain the lower aqueous phase. Collect the upper organic phase. Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.
-
Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent, such as acetonitrile or methanol, for subsequent analysis.
3.2. Detection and Quantification of OHHL
Several methods can be used for the detection and quantification of OHHL, each with its own advantages in terms of sensitivity, specificity, and throughput.
3.2.1. Thin-Layer Chromatography (TLC)
TLC is a relatively simple and cost-effective method for the separation and preliminary identification of AHLs.
Protocol 2: Thin-Layer Chromatography for OHHL Detection
-
Plate Preparation: Use a C18 reversed-phase TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Application: Spot a small volume (1-5 µL) of the resuspended AHL extract onto the starting line. Also spot known concentrations of a synthetic OHHL standard for comparison.
-
Chromatogram Development: Place the TLC plate in a developing chamber containing a mobile phase of 60% (v/v) methanol in water. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Bio-overlay: Overlay the dried TLC plate with an agar medium seeded with a suitable AHL reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026. These strains will produce a visible signal (e.g., color change or bioluminescence) in the presence of AHLs.
-
Incubation and Visualization: Incubate the plate overnight at the appropriate temperature for the reporter strain. The presence of OHHL will be indicated by a spot of color or light at a specific retention factor (Rf) value, which can be compared to the standard.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for the identification and quantification of AHLs.[7][18]
Protocol 3: GC-MS Analysis of OHHL
-
Sample Preparation: The resuspended AHL extract can often be directly injected, though derivatization may sometimes be employed to improve volatility and thermal stability.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the AHLs of interest.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. For identification, full-scan mass spectra are acquired. A characteristic fragment ion for many AHLs is found at m/z 143, which corresponds to the protonated homoserine lactone ring.[7]
-
Quantification: For quantification, the mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring for the characteristic fragment ions of OHHL. A calibration curve is generated using synthetic OHHL standards to determine the concentration in the unknown sample.
3.2.3. Bioluminescent Reporter Assays
Bioluminescent reporter strains offer a highly sensitive and high-throughput method for quantifying AHL activity.[19] These strains typically contain a plasmid with a luxR homolog and a promoter responsive to a specific AHL fused to the luxCDABE reporter genes.
Protocol 4: Bioluminescent Reporter Assay for OHHL
-
Reporter Strain Preparation: Grow an overnight culture of the E. coli or other suitable host strain carrying the OHHL-responsive reporter plasmid.
-
Assay Setup: In a 96-well microtiter plate, add a small volume of the AHL extract or a dilution thereof to the wells. Also, prepare a standard curve using known concentrations of synthetic OHHL.
-
Inoculation: Dilute the overnight culture of the reporter strain in fresh medium and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence produced in each well using a luminometer or a plate reader with luminescence detection capabilities.
-
Data Analysis: Subtract the background luminescence (from wells with no AHL) and plot the luminescence values against the known concentrations of the OHHL standards to generate a standard curve. Use this curve to determine the concentration of OHHL in the unknown samples.
Caption: A generalized experimental workflow for the study of OHHL.
3.3. Assessing the Functional Role of OHHL
To understand the physiological consequences of OHHL signaling, it is essential to study its effects on bacterial behavior.
3.3.1. Biofilm Formation Assays
The microtiter dish biofilm formation assay is a widely used method to quantify the ability of bacteria to form biofilms.[15][20]
Protocol 5: Microtiter Dish Biofilm Formation Assay
-
Culture Preparation: Grow overnight cultures of the wild-type strain, a luxI mutant (unable to produce OHHL), and the luxI mutant supplemented with exogenous OHHL.
-
Inoculation: Dilute the overnight cultures in fresh medium and add them to the wells of a 96-well microtiter plate. Include a negative control with sterile medium only.
-
Incubation: Incubate the plate at an appropriate temperature without shaking for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) cells by gently decanting the medium and washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Staining: Add a solution of crystal violet (0.1% w/v) to each well and incubate at room temperature for 15-20 minutes. The crystal violet will stain the attached biofilm.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove any excess stain.
-
Solubilization and Quantification: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm. Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of approximately 550-590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
The Broader Context and Future Directions
The study of OHHL and other AHLs has revolutionized our understanding of bacterial communication and its role in infection and symbiosis. As our knowledge of these signaling networks deepens, so too does the potential for therapeutic intervention.
4.1. Quorum Quenching: Silencing Bacterial Conversations
The critical role of OHHL in regulating virulence has made the LuxI/LuxR system an attractive target for the development of novel anti-infective agents. The concept of "quorum quenching" aims to disrupt bacterial communication rather than directly killing the bacteria, which may exert less selective pressure for the development of resistance. Strategies for quorum quenching include:
-
Inhibition of AHL Synthases: Developing small molecules that block the active site of LuxI-type enzymes, thereby preventing the production of OHHL.
-
AHL Degradation: Utilizing enzymes, such as lactonases and acylases, that can degrade OHHL and other AHLs.
-
Antagonism of AHL Receptors: Designing molecules that bind to LuxR-type receptors but do not activate them, thereby competitively inhibiting the binding of OHHL.
4.2. Concluding Remarks
N-(3-Oxohexanoyl)homoserine lactone is more than just a chemical messenger; it is a cornerstone of bacterial sociality. From the depths of the ocean to the confines of a human host, this small molecule empowers bacteria to act as coordinated, multicellular entities. A thorough understanding of its function, facilitated by the robust methodologies outlined in this guide, is essential for researchers and clinicians alike as we continue to unravel the complexities of the microbial world and devise new strategies to combat infectious diseases.
References
-
Cataldi, T. R. I., Bianco, G., Frommberger, M., & Schmitt-Kopplin, P. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341–1344. [Link]
-
Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 349-357. [Link]
-
Cataldi, T. R. I., Bianco, G., Frommberger, M., & Schmitt-Kopplin, P. (2004). Direct analysis of selected N-acyl- L-homoserine lactones by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Wang, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 113(3), 563-574. [Link]
-
iGEM. (2019). Team:Michigan/Experiment. [Link]
-
Zhu, J., & Winans, S. C. (2001). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 67(8), 3474-3479. [Link]
-
Cataldi, T. R. I., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Rani, A., et al. (2015). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. ResearchGate. [Link]
-
Pearson, J. P., et al. (1995). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(20), 9427-9431. [Link]
-
Shaw, P. D., et al. (1997). Detection of AHLs by thin layer chromatography (TLC) with the A. tumefaciens NTL4 (pZLR4) strain used as a biosensor. ResearchGate. [Link]
-
Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. ResearchGate. [Link]
-
Kumari, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]
-
Williams, P., et al. (2000). Quorum sensing and the regulation of virulence gene expression in pathogenic bacteria. International Journal of Medical Microbiology, 290(4-5), 293-300. [Link]
-
Ortori, C. A., et al. (2011). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(1), 149-161. [Link]
-
Fletcher, M. P., et al. (2007). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate. [Link]
-
Kravchenko, V. V., et al. (2012). The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration. Cellular Microbiology, 14(12), 1846-1860. [Link]
-
Déziel, E., et al. (2005). LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa. Journal of Bacteriology, 187(15), 5143-5152. [Link]
-
iGEM. (2016). Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. [Link]
-
Pearson, J. P., et al. (1995). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(5), 1490-1494. [Link]
-
Schaefer, A. L., et al. (2000). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 182(23), 6779-6785. [Link]
-
Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 185(23), 7026-7036. [Link]
-
Pierson, L. S., 3rd, & Pierson, E. A. (2002). Quorum sensing in plant-associated bacteria. Current Opinion in Plant Biology, 5(4), 295-300. [Link]
-
ResearchGate. (2016). What is the accurate procedure for identifying AHLs (Quorum sensing signals) through TLC method?. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]
-
Kalia, V. C. (2013). Exploiting Quorum Sensing To Confuse Bacterial Pathogens. ResearchGate. [Link]
-
Li, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1636. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. ResearchGate. [Link]
-
Zhu, J., et al. (2002). Quorum-sensing regulators control virulence gene expression in Vibrio cholerae. Proceedings of the National Academy of Sciences, 99(5), 3129-3134. [Link]
-
Operachem. (2024). TLC - Thin Layer Chromatography. [Link]
-
Hanzelka, B. L., & Greenberg, E. P. (1996). Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein. Journal of Bacteriology, 178(21), 6399-6402. [Link]
-
Vu, H. T. L., et al. (2019). Robust biofilm assay for quantification and high throughput screening applications. Journal of Microbiological Methods, 159, 59-66. [Link]
-
Winson, M. K., et al. (1998). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. ResearchGate. [Link]
-
Zgonc, A., et al. (2020). Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. Analytical and Bioanalytical Chemistry, 412(15), 3689-3701. [Link]
-
Giraud, E., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(15), 3703-3714. [Link]
-
Khan, S. R., et al. (2007). N-(3-Hydroxyhexanoyl)-l-Homoserine Lactone Is the Biologically Relevant Quormone That Regulates the phz Operon of Pseudomonas chlororaphis Strain 30-84. Applied and Environmental Microbiology, 73(22), 7443-7452. [Link]
-
Bainton, N. J., et al. (1992). N-(3-oxohexanoyl)-L-homoserine lactone regulates carbapenem antibiotic production in Erwinia carotovora. Biochemical Journal, 288(Pt 3), 997-1004. [Link]
-
Protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. [Link]
-
Schaefer, A. L., et al. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. ResearchGate. [Link]
-
Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]
-
ResearchGate. (n.d.). OHHL does not decline in stationary-phase anaerobic cultures. [Link]
-
Abbexa. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
-
Duarte, A. S., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]
Sources
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quorum sensing and the regulation of virulence gene expression in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.washington.edu [courses.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Bacterial Communication: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Decoding the Language of Bacteria
In the intricate world of microbiology, the ability of bacteria to communicate and coordinate their behavior is a cornerstone of their survival and virulence. This collective action, known as quorum sensing (QS), is orchestrated by a fascinating class of signaling molecules. Among the most studied of these is 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a molecule that has unlocked our understanding of bacterial social networking and opened new avenues for antimicrobial strategies. This technical guide provides an in-depth exploration of this pivotal compound, offering researchers and drug development professionals a comprehensive resource on its synthesis, biological function, and its role as a therapeutic target.
Section 1: Unveiling the Molecule: Identity and Physicochemical Properties
This compound, registered under CAS number 76924-95-3, is more commonly known in the scientific community as N-(3-Oxohexanoyl)-DL-homoserine lactone, often abbreviated as 3OC6-HSL.[1][2][3] It belongs to the N-acyl homoserine lactone (AHL) family of signaling molecules, which are the primary language of communication for many Gram-negative bacteria.[3]
The structure of 3OC6-HSL consists of a conserved homoserine lactone ring attached to a 6-carbon acyl side chain with a ketone group at the third carbon. This specific chemical architecture is crucial for its biological activity, allowing it to be recognized by its cognate receptor proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76924-95-3 | [2] |
| Molecular Formula | C10H15NO4 | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| IUPAC Name | 3-oxo-N-(2-oxooxolan-3-yl)hexanamide | [1] |
| Synonyms | N-(3-Oxohexanoyl)-DL-homoserine lactone, 3OC6-HSL | [3] |
| Appearance | White solid | [3] |
| Solubility | Soluble in chloroform. Ethanol and methanol are not recommended as they can open the lactone ring. | [3] |
Section 2: The Art of Synthesis: Crafting the Key to Bacterial Communication
The availability of high-purity 3OC6-HSL is paramount for research into quorum sensing. Several synthetic routes have been established, with the Schotten-Baumann reaction and a method utilizing Meldrum's acid being the most prevalent. The choice of method often depends on the desired scale, available starting materials, and the need for stereospecificity.
Comparative Analysis of Synthetic Methodologies
The Schotten-Baumann reaction offers a straightforward approach involving the acylation of a homoserine lactone with an appropriate acid chloride under basic conditions.[4] Its primary advantage lies in its relative simplicity and the ready availability of starting materials. However, a significant drawback is the potential for undesired hydrolysis of the acid chloride in the aqueous basic environment, which can reduce the overall yield.[1][5] The use of a two-phase solvent system can help mitigate this issue by keeping the reactants and product primarily in the organic phase while the base neutralizes the generated acid in the aqueous phase.[4]
The Meldrum's acid route provides an alternative that can offer higher purity and better control over the final product. This method involves the acylation of Meldrum's acid, followed by reaction with the homoserine lactone. While potentially more steps are involved, this approach can be advantageous for achieving higher yields and is amenable to producing stereospecific isomers if a chiral starting material is used.
Detailed Experimental Protocol: Schotten-Baumann Synthesis of 3OC6-HSL
This protocol outlines a general procedure for the synthesis of 3OC6-HSL via the Schotten-Baumann reaction. The causality behind the chosen conditions is to maximize the acylation reaction while minimizing the hydrolysis of the acid chloride. The biphasic system is critical for this separation of reaction and neutralization.
Materials:
-
L-homoserine lactone hydrobromide
-
3-oxohexanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Preparation of the Amine: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the hydrobromide salt, liberating the free amine. Extract the aqueous solution multiple times with dichloromethane to transfer the L-homoserine lactone into the organic phase. The choice of dichloromethane is due to its immiscibility with water and its ability to dissolve the lactone.
-
Acylation Reaction: Combine the dichloromethane extracts and cool the solution to 0°C in an ice bath. This low temperature is crucial to control the exothermicity of the acylation reaction and to further reduce the rate of acid chloride hydrolysis.
-
Slowly add a solution of 3-oxohexanoyl chloride in dichloromethane to the cooled L-homoserine lactone solution with vigorous stirring. The slow addition ensures that the concentration of the acid chloride remains low, favoring the reaction with the amine over hydrolysis.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl byproduct) and brine (to remove residual water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. This step is essential to remove any unreacted starting materials and byproducts, yielding pure this compound.
Caption: Workflow for the Schotten-Baumann synthesis of 3OC6-HSL.
Section 3: The Biological Significance: A Master Regulator of Bacterial Behavior
3OC6-HSL is a quintessential example of an autoinducer, a signaling molecule that bacteria use to gauge their population density.[3] This process, known as quorum sensing, allows a population of bacteria to switch from individual, planktonic lifestyles to coordinated, multicellular-like behaviors once a critical population density (a "quorum") is reached.
Mechanism of Action: The LuxI/LuxR Signaling Cascade
The canonical signaling pathway involving 3OC6-HSL is the LuxI/LuxR system, first characterized in the bioluminescent marine bacterium Aliivibrio fischeri.[6]
-
Synthesis: The enzyme LuxI, an AHL synthase, synthesizes 3OC6-HSL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).
-
Diffusion and Accumulation: 3OC6-HSL is a small, lipid-soluble molecule that can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of 3OC6-HSL increases.
-
Receptor Binding: Once the intracellular concentration of 3OC6-HSL reaches a threshold, it binds to its cognate cytoplasmic receptor protein, LuxR.
-
Conformational Change and Dimerization: The binding of 3OC6-HSL induces a conformational change in LuxR, causing it to dimerize and stabilize.
-
DNA Binding and Gene Regulation: The LuxR-3OC6-HSL complex then binds to specific DNA sequences called "lux boxes" in the promoter regions of target genes, activating or repressing their transcription. In the case of A. fischeri, this leads to the expression of the lux operon and subsequent bioluminescence.
Caption: The LuxI/LuxR quorum sensing signaling cascade.
Role in Pathogenesis: Virulence and Biofilm Formation
In pathogenic bacteria such as Pseudomonas aeruginosa, quorum sensing systems homologous to the LuxI/LuxR system regulate the expression of a wide array of virulence factors and are critical for the formation of biofilms.[7][8] 3OC6-HSL and other AHLs can control the production of toxins, proteases, and other factors that contribute to the bacterium's ability to cause disease.[7] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offer protection from antibiotics and the host immune system. The formation of these resilient structures is often a quorum-sensing-dependent process.
Section 4: A Target for Therapeutic Intervention: Quorum Sensing Inhibition
The rise of antibiotic resistance has necessitated the development of novel antimicrobial strategies. Targeting bacterial communication, rather than bacterial growth, is an attractive approach as it may exert less selective pressure for the development of resistance.[8] This strategy, known as quorum sensing inhibition (QSI), aims to disrupt the signaling pathways that control virulence and biofilm formation, effectively "disarming" the bacteria.
Strategies for Discovering Quorum Sensing Inhibitors
Several strategies are employed to identify molecules that can interfere with the 3OC6-HSL/LuxR system:
-
High-Throughput Screening (HTS): Large chemical libraries can be screened for their ability to inhibit a quorum-sensing-dependent phenotype, such as bioluminescence in a reporter strain.[9]
-
Structure-Based Drug Design: The crystal structures of LuxR-type proteins can be used to computationally design or screen for molecules that bind to the 3OC6-HSL binding site, acting as competitive inhibitors.[10]
-
Natural Product Screening: Natural sources, such as plants and other microorganisms, are screened for the production of compounds that can interfere with quorum sensing.
Experimental Protocol: Bioluminescence-Based Quorum Sensing Inhibition Assay
This protocol describes a common and effective method for screening for inhibitors of the 3OC6-HSL/LuxR system using a genetically engineered reporter strain of E. coli. This strain contains the luxR gene and the promoter of the luxI gene fused to a reporter gene, such as that for green fluorescent protein (GFP) or the luxCDABE operon for bioluminescence. The rationale for using a reporter strain is to create a sensitive and quantifiable output that is directly linked to the activation of the LuxR receptor by 3OC6-HSL.
Materials:
-
E. coli reporter strain (e.g., containing pSB401)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid maintenance
-
3OC6-HSL stock solution
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic and grow overnight with shaking at 37°C.
-
Subculture: The next day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase of growth. This ensures that the bacteria are metabolically active and responsive.
-
Assay Setup: In a 96-well microtiter plate, add the subcultured reporter strain to each well.
-
Add 3OC6-HSL to the wells at a concentration known to induce a sub-maximal response. The use of a sub-maximal concentration is critical to be able to detect both agonistic and antagonistic effects of the test compounds.
-
Add the test compounds at various concentrations to the wells. Include appropriate controls:
-
Negative control: Reporter strain only (no 3OC6-HSL or test compound).
-
Positive control: Reporter strain with 3OC6-HSL (no test compound).
-
Solvent control: Reporter strain with 3OC6-HSL and the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the bioluminescence or fluorescence using a plate reader. Also, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth, ensuring that any observed inhibition of the reporter signal is not due to cytotoxicity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition of the reporter signal for each test compound concentration relative to the positive control. Plot the data to determine the IC₅₀ value (the concentration of the inhibitor that causes a 50% reduction in the reporter signal).
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Screening of Bacterial Quorum Sensing Inhibitors in a Vibrio fischeri LuxR-Based Synthetic Fluorescent E. coli Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - preLights [prelights.biologists.com]
- 7. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting quorum sensing in Pseudomonas aeruginosa with high-affinity inhibitors: A high-throughput screening and in-silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Biological Evaluation of Triphenyl Scaffold-Based Hybrid Compounds as Hydrolytically Stable Modulators of a LuxR-Type Quorum Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: A Technical Guide for Researchers
An In-depth Exploration of a Key Bacterial Signaling Molecule in Quorum Sensing and its Implications for Drug Development
Introduction
In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behavior. Central to this is a phenomenon known as quorum sensing (QS), a cell-to-cell signaling mechanism that allows bacteria to monitor their population density and, in response, regulate gene expression. A pivotal player in this process, particularly in Gram-negative bacteria, is the signaling molecule 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly referred to as N-(3-oxohexanoyl)-L-homoserine lactone or 3-oxo-C6-HSL. This guide provides a comprehensive technical overview of the biological role of 3-oxo-C6-HSL, its mechanism of action, and its profound implications for virulence, biofilm formation, and host-pathogen interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical signaling molecule.
The Central Role of 3-oxo-C6-HSL in Quorum Sensing
3-oxo-C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family of autoinducers. Its production and detection form the basis of a canonical QS system, most famously characterized in the marine bacterium Vibrio fischeri.[1][2] In this system, and others like it, the concentration of 3-oxo-C6-HSL in the environment serves as a proxy for bacterial population density.
At low cell densities, 3-oxo-C6-HSL is produced at a basal level by a LuxI-type synthase enzyme.[3] As the bacterial population grows, the extracellular concentration of this signaling molecule increases. Upon reaching a critical threshold, 3-oxo-C6-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator protein.[4] This binding event induces a conformational change in the LuxR protein, activating it to bind to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, initiates the transcription of genes that govern collective behaviors.[4]
A key feature of this system is a positive feedback loop, where the activated LuxR-3-oxo-C6-HSL complex often upregulates the expression of the luxI gene, leading to a rapid amplification of the signal and a synchronized response across the population.[4]
Signaling Pathway of 3-oxo-C6-HSL in Quorum Sensing
Caption: The LuxI/LuxR quorum sensing circuit mediated by 3-oxo-C6-HSL.
Biosynthesis of 3-oxo-C6-HSL
The synthesis of 3-oxo-C6-HSL is a highly specific enzymatic reaction catalyzed by LuxI-type synthases.[3] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP, which provides the acyl side chain.[5] The specificity of the LuxI synthase for a particular acyl-ACP determines the identity of the AHL molecule produced.
Biosynthesis Pathway
Caption: Enzymatic synthesis of 3-oxo-C6-HSL by a LuxI-type synthase.
Biological Functions Regulated by 3-oxo-C6-HSL
The activation of the LuxR-3-oxo-C6-HSL complex triggers a cascade of gene expression leading to a variety of phenotypic changes. These are often crucial for the survival, propagation, and virulence of the bacterial population.
Bioluminescence
The most well-documented function of 3-oxo-C6-HSL is the regulation of bioluminescence in Vibrio fischeri. The activated LuxR-HSL complex directly induces the expression of the luxICDABEG operon, which contains the genes necessary for light production.[2] This symbiotic relationship with marine organisms provides camouflage in exchange for a nutrient-rich environment for the bacteria.
Biofilm Formation
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. 3-oxo-C6-HSL and other AHLs are known to regulate the production of extracellular polymeric substances (EPS), which form the structural matrix of biofilms.[6] The coordinated expression of genes involved in EPS synthesis and cell adhesion is often under the control of quorum sensing.
Virulence Factor Production
In pathogenic bacteria, quorum sensing, and specifically signaling via molecules like 3-oxo-C6-HSL, plays a direct role in the expression of virulence factors. These can include toxins, proteases, and other secreted enzymes that contribute to host tissue damage and immune evasion. By coordinating the release of these factors at high cell densities, bacteria can overwhelm host defenses and establish a successful infection.
Impact on Host-Pathogen Interactions
Beyond its role in bacterial communication, 3-oxo-C6-HSL and other AHLs can also directly interact with and modulate host eukaryotic cells, adding another layer of complexity to host-pathogen interactions. While much of the research on immunomodulation has focused on longer-chain AHLs like 3-oxo-C12-HSL produced by Pseudomonas aeruginosa, the principles are relevant to understanding the potential effects of 3-oxo-C6-HSL.[5][7]
AHLs have been shown to influence a range of host immune responses, including:
-
Induction of Apoptosis: Some AHLs can induce programmed cell death in immune cells such as macrophages and neutrophils, thereby dampening the host's ability to clear the infection.[7]
-
Modulation of Cytokine Production: AHLs can alter the production of pro- and anti-inflammatory cytokines, often skewing the immune response to favor chronic infection.[8] For example, some AHLs can suppress the production of pro-inflammatory cytokines like TNF-α while enhancing the production of anti-inflammatory cytokines like IL-10.[8]
-
Interference with Immune Cell Signaling: AHLs can interfere with key signaling pathways in immune cells, such as the NF-κB pathway, which is central to the inflammatory response.[9]
These immunomodulatory effects highlight the sophisticated strategies employed by bacteria to manipulate their host environment for their own benefit.
Experimental Protocols for the Study of 3-oxo-C6-HSL
The study of 3-oxo-C6-HSL and its role in quorum sensing requires a range of specialized experimental techniques. The following sections provide detailed protocols for the synthesis, quantification, and biological characterization of this important signaling molecule.
Chemical Synthesis of 3-oxo-C6-HSL
A reliable supply of pure 3-oxo-C6-HSL is essential for in vitro and in vivo studies. The Schotten-Baumann reaction is a commonly used method for its synthesis.[10]
Protocol: Schotten-Baumann Synthesis of 3-oxo-C6-HSL
-
Dissolution: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.
-
Acylation: Add a solution of 3-oxohexanoyl chloride in dichloromethane dropwise to the aqueous solution with vigorous stirring at 0°C.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the identity and purity of the synthesized 3-oxo-C6-HSL using techniques such as NMR and mass spectrometry.
| Synthesis Method | Key Reactants | Typical Yield | Purity |
| Schotten-Baumann Reaction | L-homoserine lactone hydrobromide, 3-oxohexanoyl chloride | Good to Excellent | >95% (after chromatography) |
| Meldrum's Acid Route | Meldrum's acid, Butanoyl chloride, L-homoserine lactone hydrobromide | ~48-79% | >99% (chiral HPLC) |
Table 1: Comparison of common synthesis methods for 3-oxo-C6-HSL.[10]
Quantification of 3-oxo-C6-HSL
Accurate quantification of 3-oxo-C6-HSL in bacterial cultures and biological samples is crucial for understanding its dynamics. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[4]
Protocol: HPLC-MS/MS Quantification of 3-oxo-C6-HSL
-
Sample Preparation: Centrifuge bacterial culture to pellet cells. Collect the supernatant and filter through a 0.22 µm filter. For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.
-
Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Couple the HPLC eluent to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Analysis: Monitor the specific precursor-to-product ion transition for 3-oxo-C6-HSL (e.g., m/z 214.1 -> 102.1).
-
Quantification: Generate a standard curve using known concentrations of pure 3-oxo-C6-HSL. Quantify the amount of 3-oxo-C6-HSL in the samples by comparing their peak areas to the standard curve.
Biofilm Formation Assay
The crystal violet assay is a simple and widely used method to quantify the effect of 3-oxo-C6-HSL on biofilm formation.[6][11]
Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.
-
Treatment: In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well. Add varying concentrations of 3-oxo-C6-HSL (and a solvent control) to the wells.
-
Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.
-
Washing: Carefully remove the planktonic cells by inverting the plate and gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Destaining and Quantification: Discard the crystal violet solution and wash the wells thoroughly with water. Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol. Measure the absorbance of the solubilized dye at a wavelength of approximately 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a powerful technique to measure changes in the expression of specific genes in response to 3-oxo-C6-HSL.[12][13]
Protocol: qRT-PCR for Gene Expression Analysis
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to a specific growth phase (e.g., mid-logarithmic phase). Treat the culture with the desired concentration of 3-oxo-C6-HSL or a solvent control for a defined period.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). Treat the RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye such as SYBR Green.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples. Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion and Future Directions
This compound is a cornerstone of bacterial communication, orchestrating a wide array of collective behaviors that are critical for bacterial survival, adaptation, and pathogenesis. A thorough understanding of its biosynthesis, mechanism of action, and biological roles is paramount for developing novel strategies to combat bacterial infections. The ability to interfere with quorum sensing, a process known as quorum quenching, represents a promising avenue for the development of anti-virulence therapies that are less likely to induce resistance compared to traditional antibiotics. Future research will likely focus on further elucidating the intricate regulatory networks controlled by 3-oxo-C6-HSL, identifying novel bacterial species that utilize this signaling molecule, and exploring its complex interplay with the host immune system. The experimental protocols and technical insights provided in this guide serve as a foundation for researchers to delve deeper into the fascinating world of bacterial communication and to contribute to the development of next-generation therapeutics.
References
- BenchChem. (2025). Synthesis of N-(3-Oxohexanoyl)
- BenchChem. (2025). Application Notes and Protocols for the HPLC-MS/MS Detection of N-(3-oxohexanoyl)-L-homoserine lactone.
- Antunes, L. C. M., et al. (2005). Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon. Journal of Bacteriology, 187(19), 6885–6889.
- BenchChem. (2025). The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers.
- Yan, L., et al. (2007). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 70(1), 1-8.
- Callahan, S. M., et al. (2002). LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri. Journal of Bacteriology, 184(16), 4519–4528.
- BenchChem. (2025). Standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL.
- Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.
- iGEM Stockholm. (2016). Biofilm assay.
- Yan, L., et al. (2007). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter.
- Liu, C. P., et al. (2015). Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. Frontiers in Microbiology, 6, 1228.
- Kusar, D., et al. (2016). Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa.
- Boontham, P., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1234.
- Chan, K. G., et al. (2011). Detection of 3-oxo-C6-HSL-degrading isolate 13sw7.
- Zhang, J., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Biomedical Reports, 2(2), 233–238.
- Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344.
- Zhang, J., et al. (2014). Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-oxododecanoyl) Homoserine Lactone Attenuates Lipopolysaccharide-Induced Inflammation by Activating the Unfolded Protein Response. PubMed.
- Methoxyisoflavan derivative from Trigonella stellata inhibited quorum sensing and virulence factors of Pseudomonas aeruginosa. (2022). PMC.
- BenchChem. (2025).
- Schnable Lab.
- Stack Lab.
- Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 184(4), 1132–1141.
- Ahumedo, M., et al. (2010). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 76(16), 5398–5405.
- Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity.
- O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 21(1), 1B.1.1-1B.1.9.
- BenchChem. (2025). Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule.
- Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 899381.
- El-Gamal, M. I., et al. (2021). Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. RSC Advances, 11(59), 37357-37373.
- Newman, R. M., et al. (2008). Identification and Characterization of a Novel Bacterial Virulence Factor That Shares Homology with Mammalian Toll/Interleukin-1 Receptor Family Proteins. Infection and Immunity, 76(2), 514–524.
- Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology, 182(24), 6921–6926.
- Sigma-Aldrich. Universal SYBR Green qPCR Protocol.
- Udvardi, M. K., et al. (2008). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Plant Methods, 4, 24.
- Wellmer, F., & Riechmann, J. L. (2010). Gene Expression Analysis by Quantitative Real-time PCR for Floral Tissues. Methods in Molecular Biology, 631, 41–52.
- BenchChem. N-(3-Oxohexanoyl)-L-homoserine lactone.
- Fuqua, C., & Greenberg, E. P. (2014). Many Proteobacteria govern responses to changes in cell density by using acyl-homoserine lactone (AHL) quorum-sensing (QS) signaling. Frontiers in Cellular and Infection Microbiology, 4, 152.
Sources
- 1. Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
An In-depth Technical Guide to the Mechanism of Action of N-(3-Oxohexanoyl)homoserine lactone
Introduction
N-(3-Oxohexanoyl)homoserine lactone (OOHL or 3-oxo-C6-HSL) is a key signaling molecule in the intricate communication system of many Gram-negative bacteria, a process known as quorum sensing (QS)[1][2]. This cell-to-cell communication mechanism allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence[1][2][3]. The synthesis and perception of OOHL are central to these processes, making it a critical area of study for researchers in microbiology, infectious disease, and drug development. Understanding the precise mechanism of action of OOHL provides a foundation for developing novel strategies to disrupt bacterial communication and mitigate pathogenesis.
This technical guide provides a comprehensive exploration of the core mechanism of action of OOHL, delving into its synthesis, interaction with its cognate receptors, and the subsequent downstream signaling events. We will examine the causality behind experimental choices in elucidating this pathway and provide detailed protocols for key analytical methods.
The OOHL Quorum Sensing Circuit: Synthesis and Signal Accumulation
The canonical OOHL-mediated quorum sensing system relies on two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator[4].
Signal Synthesis: OOHL is synthesized in the bacterial cytoplasm by a LuxI homolog[4][5]. The synthesis involves the enzymatic reaction between S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl carrier protein (ACP) carrying a 3-oxohexanoyl group[1][6]. As the bacterial population grows, the intracellular concentration of OOHL increases. Due to its small size and lipophilic nature, OOHL is thought to readily diffuse across the bacterial cell membrane into the extracellular environment[1][5].
Signal Accumulation and Detection: In the extracellular milieu, the concentration of OOHL is directly proportional to the bacterial cell density. Once a critical threshold concentration is reached, OOHL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, a LuxR-type protein[1][5]. This binding event is the pivotal step that initiates the downstream signaling cascade.
The Core Mechanism: LuxR-type Receptor Activation
The interaction between OOHL and its LuxR-type receptor is the central event in this quorum sensing pathway. This binding induces a conformational change in the LuxR protein, transforming it from an inactive to an active state.
Binding and Conformational Change
LuxR-type proteins are typically composed of two principal domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain[7]. In the absence of OOHL, the LuxR protein is generally in an inactive conformation, often as a monomer or a dimer that is incapable of binding to its target DNA sequences or activating transcription.
The binding of OOHL to the N-terminal domain of the LuxR protein is a highly specific interaction. Studies with the LuxR homolog CarR from Erwinia carotovora have shown that OOHL binds with a dissociation constant (Kd) of 1.8 μM[5][8]. This binding event is believed to trigger a significant conformational change in the protein. Evidence from limited proteolysis experiments demonstrates that OOHL binding increases the resistance of the CarR protein to trypsin digestion, indicating a more compact and stable structure upon ligand binding[8].
Multimerization and DNA Binding
A key consequence of OOHL-induced conformational change is the promotion of LuxR protein multimerization. Chemical cross-linking analyses have revealed that while CarR exists as a preformed dimer, the binding of OOHL significantly enhances the formation of higher-order multimers[5]. This multimerization is critical for the subsequent interaction with DNA.
The activated OOHL-LuxR complex then binds to specific DNA sequences known as "lux boxes," which are typically located in the promoter regions of target genes[9]. In the case of CarR, the OOHL-bound multimer binds to target DNA sequences in the intergenic region between carR and the carbapenem biosynthesis operon (carA-H)[5][8]. This binding event recruits RNA polymerase to the promoter, thereby activating the transcription of the downstream genes[5]. The stoichiometry of this interaction has been determined to be two molecules of OOHL per dimer of the CarR protein[5].
Downstream Gene Expression
The activation of LuxR-type receptors by OOHL leads to the coordinated expression of a suite of genes. These genes are often involved in processes that are most effective when undertaken by a large, synchronized population. Examples of OOHL-regulated processes include:
-
Bioluminescence: In Vibrio fischeri, the OOHL-LuxR system activates the luxICDABEG operon, leading to light production[4][10].
-
Antibiotic Production: In Erwinia carotovora, OOHL binding to CarR upregulates the transcription of genes responsible for the biosynthesis of the carbapenem antibiotic[8][11].
-
Virulence Factor Production: In various pathogenic bacteria, OOHL-mediated quorum sensing controls the expression of toxins, proteases, and other factors essential for causing disease[1].
-
Biofilm Formation: The formation of structured bacterial communities encased in a self-produced matrix is often regulated by OOHL signaling[1][3].
The following diagram illustrates the core signaling pathway of OOHL-mediated quorum sensing.
Sources
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 5. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
An In-depth Technical Guide on 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Quorum Sensing Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a key signaling molecule in bacterial quorum sensing. Commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL or OOHL), this autoinducer is central to the cell-to-cell communication systems of numerous Gram-negative bacteria. This document delves into the biosynthesis of 3-oxo-C6-HSL, the intricacies of its reception and signal transduction by LuxR-type proteins, and the subsequent regulation of gene expression, with a focus on the archetypal Vibrio fischeri bioluminescence model. Furthermore, this guide offers detailed experimental protocols for the study of this pathway and explores strategies for its inhibition, providing a critical resource for researchers in microbiology, infectious disease, and drug development.
Introduction
Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows a population to collectively regulate gene expression in response to cell density.[1] This process relies on the production, release, and detection of small signaling molecules termed autoinducers.[1] Among the most well-characterized autoinducers in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs).[2] The focus of this guide, this compound (3-oxo-C6-HSL), is a pivotal member of the AHL family.[3]
First identified in the marine bacterium Vibrio fischeri, 3-oxo-C6-HSL is the primary signaling molecule in the LuxI/LuxR quorum sensing system, which governs the expression of bioluminescence.[2][4] At low cell densities, 3-oxo-C6-HSL is produced at a basal level. As the bacterial population increases, the extracellular concentration of this autoinducer rises. Upon reaching a critical threshold, 3-oxo-C6-HSL binds to its cognate intracellular receptor, the transcriptional regulator LuxR. This binding event triggers a conformational change in LuxR, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes, ultimately activating the transcription of target genes, including those responsible for light production.[5][6]
The significance of the 3-oxo-C6-HSL-mediated quorum sensing pathway extends far beyond bioluminescence. Homologous systems are found in a wide array of pathogenic and symbiotic bacteria, where they regulate diverse processes such as virulence factor production, biofilm formation, and antibiotic resistance.[7][8] Consequently, the molecular machinery underlying 3-oxo-C6-HSL signaling has emerged as a promising target for the development of novel anti-infective therapies that aim to disrupt bacterial communication rather than directly killing the cells, thereby potentially reducing the selective pressure for resistance.[9]
This guide will provide a detailed exploration of the core components of the 3-oxo-C6-HSL quorum sensing circuit, from the synthesis of the signal to its ultimate effect on gene expression. It will also equip researchers with the necessary knowledge and protocols to investigate this pathway in their own systems of interest.
Biosynthesis of this compound
The synthesis of 3-oxo-C6-HSL is catalyzed by enzymes belonging to the LuxI family of N-acyl-homoserine lactone synthases.[2] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), which donates the acyl side chain.[4][8] In the case of 3-oxo-C6-HSL, the specific acyl-ACP is 3-oxohexanoyl-ACP.[10]
The enzymatic reaction proceeds through a two-step mechanism. First, the α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in 3-oxohexanoyl-ACP, leading to the formation of an amide bond and the release of holo-ACP. This creates an acyl-SAM intermediate. Subsequently, an intramolecular cyclization occurs, where the carboxylate oxygen of the methionine moiety attacks the γ-carbon of the same molecule, resulting in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA).[8][11]
The specificity of the LuxI synthase for the length and modification of the acyl chain of the acyl-ACP substrate is a critical determinant of the final AHL product.[9] This specificity is conferred by the structure of the acyl-ACP binding pocket within the enzyme.[8]
Caption: Biosynthesis of 3-oxo-C6-HSL.
Quantitative Data on LuxI-type Synthase Kinetics
| Enzyme | Organism | Substrate(s) | K_m (µM) | V_max (mol/min/mol enzyme) | Reference(s) |
| LuxI | Vibrio fischeri | Hexanoyl-ACP & SAM | 9.6 & 130 | Not Reported | [12] |
| RhlI | Pseudomonas aeruginosa | Butyryl-ACP & SAM | 10 & 50 | 1.8 | [13] |
| AinS | Vibrio fischeri | Octanoyl-ACP & SAM | 15 & 20-600 | 2.37 | [11] |
Signal Reception and Transduction
The perception of and response to 3-oxo-C6-HSL are mediated by the LuxR family of transcriptional regulatory proteins.[5] LuxR is the archetypal member of this family and functions as the direct intracellular receptor for 3-oxo-C6-HSL in Vibrio fischeri.[9]
The LuxR protein is composed of two principal domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain, which contains a helix-turn-helix motif.[14][15] In the absence of its cognate ligand, LuxR is thought to exist in an inactive monomeric state, where the N-terminal domain may mask the DNA-binding domain, preventing its interaction with target DNA sequences.[4]
Upon the accumulation of 3-oxo-C6-HSL to a threshold concentration, the molecule diffuses into the bacterial cytoplasm and binds to the N-terminal domain of LuxR.[5] This binding event induces a significant conformational change in the protein, which is believed to promote its dimerization or multimerization.[11][16] The now active LuxR-AHL complex is capable of binding with high affinity to specific 20-base-pair palindromic DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[6][17]
The binding of the LuxR-AHL complex to the lux box facilitates the recruitment of RNA polymerase to the promoter, thereby activating the transcription of the downstream genes.[2][18] In the case of the Vibrio fischerilux operon (luxICDABEG), this leads to a positive feedback loop, as one of the transcribed genes, luxI, encodes the synthase for 3-oxo-C6-HSL, resulting in the autoinduction of the system.[19] The other genes in the operon encode the subunits of luciferase (luxA and luxB) and the enzymes required for the synthesis of its long-chain aldehyde substrate (luxC, luxD, and luxE), leading to the production of bioluminescence.[20]
Caption: Signal Reception and Transduction.
Quantitative Data on LuxR Binding and Activation
| Receptor | Ligand | Organism | Binding Affinity (K_d) | EC_50 | Reference(s) |
| LuxR | 3-oxo-C6-HSL | Vibrio fischeri | ~100 nM (effective) | ~1-10 nM | |
| CarR | 3-oxo-C6-HSL | Erwinia carotovora | ~1.8 µM | Not Reported | [1] |
| LuxR | lux box DNA | Vibrio fischeri | 0.55 nM | N/A | [13] |
Experimental Protocols
A variety of experimental techniques are employed to study the 3-oxo-C6-HSL quorum sensing pathway. These protocols are foundational for characterizing the components of the system, quantifying signal production, and assessing the effects of potential inhibitors.
Protocol 1: Bioluminescence Reporter Assay for 3-oxo-C6-HSL Detection
This protocol describes the use of a bacterial reporter strain to detect and quantify 3-oxo-C6-HSL. The reporter strain is typically an E. coli strain that harbors a plasmid containing the luxR gene and the promoter of the luxI gene fused to a reporter gene, such as that for Green Fluorescent Protein (gfp) or the luxCDABE operon itself.
Materials:
-
Reporter strain (e.g., E. coli JM109 with pSB401)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics for plasmid maintenance
-
Synthetic 3-oxo-C6-HSL standard
-
Samples to be tested (e.g., bacterial culture supernatants)
-
96-well microtiter plates (black plates with clear bottoms for fluorescence, white plates for luminescence)
-
Microplate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare an overnight culture of the reporter strain in LB broth with the appropriate antibiotic at 37°C with shaking.
-
Subculture the reporter strain by diluting the overnight culture 1:100 into fresh LB broth with antibiotic and grow to an OD_600 of approximately 0.1-0.2.
-
Prepare a standard curve of 3-oxo-C6-HSL by making serial dilutions in LB broth. A typical concentration range is from 1 nM to 10 µM.
-
Prepare the test samples. If using bacterial culture supernatants, centrifuge the cultures to pellet the cells and filter-sterilize the supernatant.
-
Set up the assay plate. In a 96-well plate, add a fixed volume of the subcultured reporter strain to each well. Then, add the 3-oxo-C6-HSL standards and the test samples to their respective wells. Include a negative control with only the reporter strain and LB broth.
-
Incubate the plate at 30°C for a defined period (e.g., 4-6 hours).
-
Measure the reporter signal (fluorescence or luminescence) using a microplate reader.
-
Analyze the data. Subtract the background reading from the negative control. Plot the signal intensity versus the concentration of the 3-oxo-C6-HSL standards to generate a standard curve. Use this curve to determine the concentration of 3-oxo-C6-HSL in the test samples.
Protocol 2: Extraction and Quantification of 3-oxo-C6-HSL from Bacterial Cultures
This protocol outlines a method for extracting AHLs from bacterial culture supernatants and quantifying them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
HPLC system coupled to a mass spectrometer
-
C18 reverse-phase HPLC column
-
Synthetic 3-oxo-C6-HSL standard
Procedure:
-
Grow the bacterial culture to the desired phase (e.g., stationary phase).
-
Centrifuge the culture to pellet the cells.
-
Extract the supernatant with an equal volume of acidified ethyl acetate. Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a small, known volume of methanol.
-
Analyze the extract by HPLC-MS. Inject a known volume of the resuspended extract onto the C18 column. Use a gradient of methanol and water (both with 0.1% formic acid) to separate the components.
-
Detect and quantify 3-oxo-C6-HSL. Monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C6-HSL. Generate a standard curve using the synthetic standard to quantify the amount in the sample.
Inhibition of the 3-oxo-C6-HSL Quorum Sensing Pathway
Given the role of quorum sensing in bacterial pathogenicity, the inhibition of this pathway, a strategy known as quorum quenching, has become a major area of research for the development of novel anti-infective agents.[8] There are several strategies to disrupt the 3-oxo-C6-HSL signaling pathway:
-
Inhibition of AHL Synthesis: This can be achieved by targeting the LuxI synthase. Small molecules that act as competitive or non-competitive inhibitors of LuxI can prevent the production of 3-oxo-C6-HSL.
-
Degradation of the AHL Signal: Enzymes such as AHL lactonases and AHL acylases can hydrolyze the homoserine lactone ring or cleave the acyl chain, respectively, thereby inactivating the signal molecule.
-
Antagonism of the LuxR Receptor: This is a widely explored strategy that involves the use of molecules that are structurally similar to 3-oxo-C6-HSL but do not activate the LuxR receptor. These antagonists can bind to the ligand-binding pocket of LuxR and prevent the binding of the native autoinducer, thus inhibiting the downstream signaling cascade.[17]
The discovery and development of quorum sensing inhibitors often involve high-throughput screening of chemical libraries using the reporter assays described in the previous section. Promising candidates are then further characterized for their mechanism of action and their efficacy in more complex biological systems, such as biofilm models and in vivo infection models.
Conclusion
The this compound-mediated quorum sensing pathway is a cornerstone of bacterial communication, regulating a multitude of important cellular processes. A thorough understanding of the molecular mechanisms governing the synthesis, perception, and transduction of this signal is paramount for both fundamental microbiology and the development of innovative strategies to combat bacterial infections. This technical guide has provided a detailed overview of this critical pathway, from its core components to practical experimental approaches. The continued investigation of this and other quorum sensing systems holds immense promise for the future of infectious disease research and the development of next-generation therapeutics.
References
-
Microbial Primer: LuxR-LuxI Quorum Sensing. PMC. Retrieved December 31, 2025, from [Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC. Retrieved December 31, 2025, from [Link]
-
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC. Retrieved December 31, 2025, from [Link]
-
The LuxR family quorum-sensing activator MrtR requires its cognate autoinducer for dimerization and activation but not for protein folding. PubMed. Retrieved December 31, 2025, from [Link]
-
The Vibrio fischeri LuxR protein is capable of bidirectional stimulation of transcription and both positive and negative regulation of the luxR gene. PubMed. Retrieved December 31, 2025, from [Link]
-
Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC. Retrieved December 31, 2025, from [Link]
-
Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri. NIH. Retrieved December 31, 2025, from [Link]
-
Schematic representation of the structural modifications induced by AHL ligand binding on the activators and repressors of the LuxR family. ResearchGate. Retrieved December 31, 2025, from [Link]
-
N-(3-oxohexanoyl)-l-homoserine lactone regulates carbapenem antibiotic production in Erwinia carotovora. Biochemical Journal. Retrieved December 31, 2025, from [Link]
-
The Lux Operon. Biology LibreTexts. Retrieved December 31, 2025, from [Link]
-
Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein. PMC. Retrieved December 31, 2025, from [Link]
-
LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. PMC. Retrieved December 31, 2025, from [Link]
-
A Mutational Analysis Defines Vibrio fischeri LuxR Binding Sites. PMC. Retrieved December 31, 2025, from [Link]
-
Schematic representation of the LuxR/AHL type quorum sensing system in... ResearchGate. Retrieved December 31, 2025, from [Link]
-
N-(3-oxohexanoyl)-l-homoserine lactone. PubChem. Retrieved December 31, 2025, from [Link]
-
Acyl homoserine-lactone quorum-sensing signal generation. PMC. Retrieved December 31, 2025, from [Link]
-
A model demonstrating alternative mechanisms for transcription... ResearchGate. Retrieved December 31, 2025, from [Link]
-
Part:BBa_C0061. iGEM Parts. Retrieved December 31, 2025, from [Link]
-
Synergistic binding of the Vibrio fischeri LuxR transcriptional activator domain and RNA polymerase to the lux promoter region. PMC. Retrieved December 31, 2025, from [Link]
-
Microbial Primer: LuxR-LuxI Quorum Sensing. PMC. Retrieved December 31, 2025, from [Link]
-
Quorum Sensing in Vibrio fischeri: Analysis of the LuxR DNA Binding Region by Alanine-Scanning Mutagenesis. PMC. Retrieved December 31, 2025, from [Link]
-
The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. MDPI. Retrieved December 31, 2025, from [Link]
-
The LuxR/AHL-mediated quorum sensing regulation of multiple gene... ResearchGate. Retrieved December 31, 2025, from [Link]
-
The master quorum sensing regulators LuxR/HapR directly interact with the alpha subunit of RNA polymerase to drive transcription activation in Vibrio harveyi and Vibrio cholerae. ResearchGate. Retrieved December 31, 2025, from [Link]
-
DNase I protection of the lux box by LuxR. ResearchGate. Retrieved December 31, 2025, from [Link]
-
Binding site profiles and N-terminal minor groove interactions of the master quorum-sensing regulator LuxR enable flexible control of gene activation and repression. Nucleic Acids Research. Retrieved December 31, 2025, from [Link]
-
LuxR-type DNA-binding HTH domain. Wikipedia. Retrieved December 31, 2025, from [Link]
-
7AMT: Structure of LuxR with DNA (activation). RCSB PDB. Retrieved December 31, 2025, from [Link]
-
N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. PMC. Retrieved December 31, 2025, from [Link]
-
Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. NIH. Retrieved December 31, 2025, from [Link]
-
LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri. PMC. Retrieved December 31, 2025, from [Link]
-
The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology Society. Retrieved December 31, 2025, from [Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC. Retrieved December 31, 2025, from [Link]
Sources
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Autoregulation of luxR: the Vibrio harveyi lux-operon activator functions as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quorum-sensing signal binding results in dimerization of TraR and its release from membranes into the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. journals.asm.org [journals.asm.org]
- 13. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LuxR-type DNA-binding HTH domain - Wikipedia [en.wikipedia.org]
- 15. The LuxR family quorum-sensing activator MrtR requires its cognate autoinducer for dimerization and activation but not for protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mutational Analysis Defines Vibrio fischeri LuxR Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic binding of the Vibrio fischeri LuxR transcriptional activator domain and RNA polymerase to the lux promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Vibrio fischeri LuxR protein is capable of bidirectional stimulation of transcription and both positive and negative regulation of the luxR gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bacterial Communication: A Technical Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies. Herein, we delve into the core aspects of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a key signaling molecule in bacterial quorum sensing. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, mechanism of action, and practical experimental protocols.
Introduction: The Language of Bacteria
Bacteria are not solitary organisms; they communicate and coordinate their behavior through a process known as quorum sensing (QS). This sophisticated cell-to-cell signaling network relies on the production, release, and detection of small signaling molecules called autoinducers. At a threshold concentration, these molecules trigger a cascade of gene expression, leading to collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.
One of the most well-studied families of autoinducers in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). This compound, more commonly known as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) , is a canonical member of this family.[1] First identified in the marine bacterium Vibrio fischeri, it plays a crucial role in regulating bioluminescence.[2] Its significance, however, extends far beyond this initial discovery, with homologs found in numerous pathogenic and symbiotic bacteria. Understanding the function and availability of 3-oxo-C6-HSL is therefore paramount for researchers seeking to modulate bacterial behavior and develop novel anti-infective therapies.
Commercial Availability: Sourcing High-Purity 3-oxo-C6-HSL
While the systematic name "this compound" is not always used in commercial catalogs, the compound is readily available for research purposes under its more common synonyms. When sourcing this reagent, it is crucial to use the correct CAS number to ensure the acquisition of the desired stereoisomer, as biological activity is often stereospecific. The L-isomer is the biologically active form.
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedChemExpress | N-(3-Oxohexanoyl)-L-homoserine lactone | 143537-62-6 | ≥98% | Offered as a solid.[3] |
| AdipoGen Life Sciences | N-(3-Oxohexanoyl)-L-homoserine lactone | 143537-62-6 | ≥97% (GC) | Provided as a white solid.[4] |
| Santa Cruz Biotechnology | N-(Ketocaproyl)-L-homoserine Lactone | 143537-62-6 | - | Autoinducer of P. fischeri luciferase.[5] |
| Sigma-Aldrich | N-(β-Ketocaproyl)-L-homoserine lactone | 143537-62-6 | ≥98% | For peptide synthesis. |
| Cayman Chemical | N-(β-ketocaproyl)-L-Homoserine lactone | 143537-62-6 | ≥95% | Bacterial quorum-sensing signaling molecule.[6] |
| Benchchem | N-(3-Oxohexanoyl)-L-homoserine lactone | - | ≥97% | High-purity acylated homoserine lactone.[1] |
| Caltag Medsystems | N-(3-Oxohexanoyl)-L-homoserine lactone | 143537-62-6 | >97% (GC) | Small diffusible signaling molecule.[7] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-oxo-C6-HSL is essential for its effective use in experimental settings, including proper storage, handling, and preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [8] |
| Molecular Weight | 213.23 g/mol | [8] |
| Appearance | White to off-white solid | [1][4] |
| Solubility | Soluble in chloroform (>100 mg/ml). Soluble in DMSO and DMF (30 mg/ml). Sparingly soluble in PBS (pH 7.2) (5 mg/ml). | [4][6][7] |
| Storage | Store at -20°C for long-term stability. | [4][7] |
| CAS Number | 143537-62-6 (L-isomer) | [5][6][8] |
Note on Solubility: It is advised to avoid ethanol and methanol as primary solvents, as they have been reported to potentially open the lactone ring, leading to inactivation.[4]
Mechanism of Action: The LuxI/LuxR Signaling Circuit
The canonical mechanism of action for 3-oxo-C6-HSL involves the LuxI/LuxR quorum sensing system, first characterized in Vibrio fischeri.[9]
-
Synthesis: The LuxI-type synthase produces 3-oxo-C6-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway.[10]
-
Diffusion and Accumulation: At low cell densities, the concentration of 3-oxo-C6-HSL is negligible. As the bacterial population grows, the extracellular and intracellular concentrations of this freely diffusible molecule increase.[2]
-
Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the N-terminal signal-binding domain of the cytoplasmic LuxR-type transcriptional regulator.[11]
-
Conformational Change and Dimerization: This binding induces a conformational change in the LuxR protein, promoting its stabilization and dimerization.[3]
-
DNA Binding and Gene Regulation: The activated LuxR dimer then binds to a specific DNA sequence, known as the "lux box," located in the promoter region of target genes.[11][12] This binding event recruits RNA polymerase, leading to the transcriptional activation of genes involved in collective behaviors, such as bioluminescence in the case of V. fischeri.[9]
Caption: The LuxI/LuxR quorum sensing circuit.
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol describes a simple and effective method for screening potential quorum sensing inhibitors (QSIs) using a reporter strain that produces a pigment in response to 3-oxo-C6-HSL, such as Chromobacterium violaceum.[13][14]
Materials
-
Chromobacterium violaceum (e.g., ATCC 12472 or a suitable reporter strain)
-
Luria-Bertani (LB) agar and broth
-
Test compounds (potential QSIs) dissolved in a suitable solvent (e.g., DMSO)
-
3-oxo-C6-HSL (positive control)
-
Solvent (negative control)
-
Sterile petri dishes
-
Sterile paper discs or 96-well plates
Methodology
-
Prepare Reporter Strain Culture: Inoculate C. violaceum into LB broth and grow overnight at 30°C with shaking until it reaches the late exponential or early stationary phase.
-
Prepare Agar Plates: Prepare LB agar plates. For a soft agar overlay assay, prepare LB with a lower concentration of agar (e.g., 0.7%).
-
Inoculate Plates:
-
Overlay Method: Inoculate molten soft agar (cooled to ~45°C) with the overnight culture of C. violaceum and pour it over the surface of a pre-poured LB agar plate.
-
Direct Plating: Alternatively, spread a lawn of the C. violaceum culture directly onto the surface of an LB agar plate.
-
-
Apply Test Compounds:
-
Disc Diffusion: Aseptically place sterile paper discs onto the surface of the inoculated agar. Pipette a known amount of the test compound, positive control (3-oxo-C6-HSL), and negative control (solvent) onto separate discs.
-
Well Diffusion: Create small wells in the agar and add the test compounds and controls to the wells.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation and Interpretation:
-
Negative Control (Solvent): A lawn of purple violacein pigment should be visible, indicating normal quorum sensing.
-
Positive Control (3-oxo-C6-HSL): If the reporter strain is a mutant that requires exogenous AHL, a zone of purple pigment will form around the disc.
-
Test Compound: A clear or opaque zone of no pigment production around the disc/well indicates quorum sensing inhibition. A clear zone with no bacterial growth indicates potential antimicrobial activity.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple screening protocol for the identification of quorum signal antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An Application-Focused Safety & Handling Guide for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (3-oxo-C6-HSL)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safe handling, application, and biological context of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a pivotal molecule in the study of bacterial communication. Moving beyond the rigid structure of a standard Material Safety Data Sheet (MSDS), this document integrates critical safety data with field-proven laboratory protocols and mechanistic insights. The objective is to empower researchers to not only handle this compound safely but also to understand the causality behind its biological function and the rationale for specific handling procedures.
Section 1: Core Compound Identification
Precise identification is the foundation of safe and effective laboratory work. This compound is most commonly known in the scientific literature as N-(3-Oxohexanoyl)-L-homoserine lactone, or by its abbreviation, 3-oxo-C6-HSL.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Synonyms | N-(3-Oxohexanoyl)-L-homoserine lactone, 3-oxo-C6-HSL, DL-3-Oxo-hexanoyl-homoserine lactone, OHHL | [1][2][3] |
| CAS Number | 76924-95-3 | [1] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1][3] |
| Molecular Weight | 213.23 g/mol | [3][4][5] |
| Canonical SMILES | O=C(NC1C(=O)OCC1)CC(=O)CCC | [1] |
Section 2: The Biological Imperative: Mechanism of Action in Quorum Sensing
Understanding the biological role of 3-oxo-C6-HSL is crucial for designing experiments and appreciating its significance as a research tool and therapeutic target. This molecule is a cornerstone of quorum sensing (QS) in many Gram-negative bacteria.[6][7] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[7][8]
At low cell densities, a basal level of 3-oxo-C6-HSL is produced by a LuxI-type synthase enzyme.[6] As the bacterial population grows, the extracellular concentration of this small, diffusible molecule increases.[6] Upon reaching a critical threshold, 3-oxo-C6-HSL binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator. This activated protein-ligand complex then modulates the expression of target genes, which are often responsible for virulence factors, biofilm formation, and antibiotic production.[2][3][6] Because this pathway is central to bacterial pathogenicity, it is a primary target for the development of novel anti-infective therapies.[6]
Caption: LuxI/LuxR Quorum Sensing Circuit in Gram-Negative Bacteria.
Section 3: Hazard Assessment for the Research Laboratory
While a specific, verified MSDS for CAS 76924-95-3 is not consistently available across all suppliers, data from structurally analogous N-acyl homoserine lactones and related chemicals allow for a reliable hazard assessment. The primary risks are associated with direct contact and inhalation of aerosolized powder.
-
Signal Word: Warning[9]
-
Primary Routes of Exposure: Dermal (skin) contact, ocular (eye) contact, inhalation of dust.
-
Potential Health Effects:
-
Skin Irritation (H315): The amide and lactone functional groups can cause irritation upon prolonged contact. May cause redness, itching, or inflammation.[9]
-
Eye Irritation (H319): Direct contact with the powder can cause serious eye irritation, characterized by redness, watering, and pain.[9]
-
Respiratory Irritation (H335): Inhalation of fine dust may irritate the respiratory tract, leading to coughing or shortness of breath.[9]
-
Oral Toxicity (H302): Assumed to be harmful if swallowed based on data for similar compounds.[10] Ingestion should always be avoided in a laboratory setting.
-
Section 4: Standard Operating Protocol: Safe Handling & Use
Adherence to the following protocols is essential for mitigating the risks identified in Section 3.
Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense. The following should be worn at all times when handling the solid compound or its solutions.
| Protection | Specification | Rationale |
| Hand | Nitrile gloves. | Prevents dermal contact and skin irritation.[11] |
| Eye | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects eyes from airborne powder and accidental splashes.[12] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
Engineering Controls
-
Ventilation: Always handle the solid form of 3-oxo-C6-HSL in a well-ventilated area.[4][9] For weighing and preparing stock solutions, the use of a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation risk.
Experimental Protocol: Preparation of a 10 mM Stock Solution
The poor aqueous solubility of N-acyl homoserine lactones is a critical experimental parameter. Therefore, organic solvents are required. Dimethyl sulfoxide (DMSO) is a common and effective choice. This protocol is a self-validating system for preparing a standard stock solution.
-
Pre-Protocol Checklist:
-
Confirm fume hood is operational.
-
Don all required PPE (lab coat, nitrile gloves, safety glasses).
-
Assemble all necessary equipment: analytical balance, weigh paper, microcentrifuge tubes, calibrated micropipettes, vortex mixer.
-
Obtain anhydrous, molecular biology grade DMSO.
-
-
Calculation:
-
Determine the mass of 3-oxo-C6-HSL needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.001 L) × (213.23 g/mol ) = 0.00213 g = 2.13 mg
-
-
-
Step-by-Step Procedure:
-
Tare the analytical balance with a piece of weigh paper.
-
Carefully weigh out approximately 2.13 mg of solid 3-oxo-C6-HSL. Record the exact mass.
-
Transfer the powder to an appropriately sized sterile microcentrifuge tube.
-
Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 213.23 ( g/mol )] × 100,000
-
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief centrifugation may be used to collect all liquid at the bottom of the tube.
-
Storage & Stability
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][13] Long-term storage at -20°C is recommended.
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Section 5: Emergency Response Workflow
In the event of an accidental exposure, a rapid and correct response is critical. Follow the appropriate path in the workflow below.
Caption: First Aid Response Workflow for Accidental Exposure.
Section 6: Toxicological & Physicochemical Data Profile
| Parameter | Value / Information | Source(s) |
| Appearance | Crystalline solid / powder. | [10] |
| Acute Oral Toxicity | No specific data available. Assumed to be harmful if swallowed (Category 4). | [10] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [9] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2). | [9] |
| Germ Cell Mutagenicity | No data available. | [13] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [14] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | |
| Decomposition Products | Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx). | [12][14] |
Section 7: Waste Disposal & Environmental Considerations
All waste materials, including empty containers and contaminated disposable labware, must be treated as chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[9][13] Do not allow the product to enter drains or waterways.
-
Environmental Fate: Data on environmental persistence and ecotoxicity are limited. However, release into the environment should be avoided to prevent unknown ecological impacts.
References
- The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers.
-
This compound - CAS Common Chemistry. [Link]
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC - NIH. [Link]
-
(+)-Kainic acid | C10H15NO4 | CID 10036135 - PubChem. [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed Central. [Link]
-
3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide | C20H35NO4 | CID - PubChem. [Link]
-
Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed. [Link]
-
Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- | C9H13NO4 | CID - PubChem. [Link]
-
Safety Data Sheet - Concept2. [Link]
-
Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - NIH. [Link]
-
Safety Data Sheet - Clariant. [Link]
-
Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC - NIH. [Link]
-
Safety Data Sheet | Univar Solutions. [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - ResearchGate. [Link]
-
The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed Central. [Link]
-
Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors - PubMed. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AdipoGen 3-oxo-C6-L-HSL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (+)-Kainic acid | C10H15NO4 | CID 10036135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. Buy (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide | 168982-69-2 [smolecule.com]
- 11. clariant.com [clariant.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Dawn of Bacterial Sociability: A Technical History of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Chemical Language
In the vast and intricate world of microbiology, the discovery of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), marked a watershed moment. It was the key that unlocked our understanding of bacterial communication, a process now ubiquitously known as quorum sensing (QS). This technical guide delves into the historical context of this pivotal discovery, tracing the scientific journey from a curious biological observation to the elucidation of a sophisticated signaling network. We will explore the core methodologies that underpinned these breakthroughs, the intricate signaling pathway it governs, and the quantitative parameters that define its activity, providing a comprehensive resource for professionals dedicated to understanding and manipulating bacterial behavior.
The Genesis of a Concept: From "Autoinduction" to a Defined Molecule
The story of 3-oxo-C6-HSL begins not with a search for a molecule, but with the observation of a curious phenomenon in the bioluminescent marine bacterium, Vibrio fischeri (now Aliivibrio fischeri). In the early 1970s, researchers Kenneth Nealson and J.W. Hastings observed that these bacteria would only produce light when they reached a high population density.[1][2][3] This density-dependent regulation of gene expression was termed "autoinduction," and it was hypothesized that the bacteria were releasing a signaling molecule into their environment that would accumulate as the population grew.[1][3] Once a critical concentration of this "autoinducer" was reached, it would trigger the expression of the luciferase genes responsible for bioluminescence.[1]
For over a decade, the chemical identity of this autoinducer remained a mystery. The breakthrough came in 1981 when Anatol Eberhard and his colleagues successfully isolated and structurally identified the molecule from the spent culture medium of V. fischeri.[1] Through a meticulous process of solvent extraction, chromatography, and spectroscopic analysis, they unveiled the structure of N-(3-oxohexanoyl)-L-homoserine lactone.[1] This seminal discovery laid the foundation for the entire field of quorum sensing, revealing a sophisticated chemical language used by bacteria to coordinate their collective behaviors.[3][4]
The Core Signaling Circuitry: The LuxI/LuxR Paradigm
The identification of 3-oxo-C6-HSL was intrinsically linked to the discovery of the genetic machinery responsible for its synthesis and detection. The core components of this signaling system in V. fischeri were identified as the LuxI and LuxR proteins.[3][5][6] This LuxI/LuxR system is now considered the archetypal quorum-sensing circuit in Gram-negative bacteria.
-
LuxI: The Synthase: LuxI is the autoinducer synthase responsible for the production of 3-oxo-C6-HSL.[5][7] This enzyme utilizes S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to synthesize the molecule.[7][8] At low cell densities, there is a basal level of luxI expression, leading to a slow accumulation of 3-oxo-C6-HSL in the surrounding environment.[7]
-
LuxR: The Receptor and Transcriptional Activator: LuxR is a cytoplasmic receptor protein and a transcriptional activator.[5][6] The 3-oxo-C6-HSL molecule is freely diffusible across the bacterial cell membrane.[9] As the bacterial population density increases, the extracellular concentration of 3-oxo-C6-HSL rises. Once a critical threshold is reached, the molecule diffuses back into the cell and binds to LuxR.[3] This binding event induces a conformational change in LuxR, enabling it to multimerize and bind to a specific DNA sequence known as the "lux box" located in the promoter region of the lux operon.[5][6]
-
A Positive Feedback Loop: The binding of the LuxR/3-oxo-C6-HSL complex to the lux box activates the transcription of the luxICDABEG operon.[10] This operon contains the gene for the LuxI synthase, as well as the genes encoding the luciferase enzyme. The increased production of LuxI leads to a rapid amplification of 3-oxo-C6-HSL synthesis, creating a positive feedback loop that ensures a synchronized and robust response across the entire bacterial population.[11]
Methodologies for Discovery and Analysis
The discovery and ongoing study of 3-oxo-C6-HSL have been driven by a combination of classic biochemical techniques and modern analytical methods. The foundational experimental choices were critical in isolating and characterizing this novel signaling molecule.
Isolation and Structural Elucidation
The initial identification of 3-oxo-C6-HSL by Eberhard and his team involved a multi-step process designed to isolate a single active compound from a complex biological matrix.[1]
Experimental Protocol: Isolation and Identification of 3-oxo-C6-HSL
-
Bacterial Culturing: Large-volume cultures of Vibrio fischeri were grown to high cell density to ensure the production and accumulation of the autoinducer in the culture supernatant.[1]
-
Solvent Extraction: The cell-free supernatant was extracted with an organic solvent, such as ethyl acetate, to partition the relatively nonpolar autoinducer from the aqueous medium.[1]
-
Chromatographic Purification: The crude extract was subjected to silica gel chromatography to separate the components based on their polarity, allowing for the isolation of the active fraction.[1]
-
Structural Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of the purified molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was used to elucidate the arrangement of protons within the molecule, revealing the characteristic homoserine lactone ring and the 3-oxohexanoyl acyl side chain.[1]
-
Chemical Synthesis
The ability to chemically synthesize 3-oxo-C6-HSL was crucial for confirming its structure and for providing a pure source of the molecule for further biological studies. The Schotten-Baumann reaction is a commonly employed method for the N-acylation of L-homoserine lactone.[3][12]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
-
Reactants: L-homoserine lactone hydrobromide and 3-oxohexanoyl chloride are the key starting materials.[12]
-
Reaction Conditions: The acylation is carried out in a biphasic system of dichloromethane and an aqueous solution of sodium bicarbonate, which acts as a base to neutralize the hydrobromic acid formed during the reaction.[12]
-
Purification: The resulting 3-oxo-C6-HSL is purified from the reaction mixture using column chromatography.
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) |
| Schotten-Baumann Reaction | L-homoserine lactone hydrobromide, 3-oxohexanoyl chloride | Good to Excellent | >95 (after chromatography) |
| Meldrum's Acid Route | Meldrum's acid, Butanoyl chloride, L-homoserine lactone hydrobromide | 48-79 | >99 (chiral HPLC) |
Table 1: Comparison of common synthetic routes for 3-oxo-C6-HSL.[12]
Detection and Quantification
A variety of methods have been developed to detect and quantify 3-oxo-C6-HSL in biological samples, ranging from chromatographic techniques to highly sensitive bioassays.
-
Thin-Layer Chromatography (TLC): TLC coupled with an Agrobacterium tumefaciens-based bioreporter can be used for the detection and semi-quantitative analysis of 3-oxo-C6-HSL and other AHLs.[13] The AHLs are separated on a TLC plate, which is then overlaid with a culture of the bioreporter strain. The presence of an AHL induces the expression of a reporter gene (e.g., lacZ), resulting in a detectable color change.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for the quantification of 3-oxo-C6-HSL.[14] It allows for the separation of different AHLs and their precise measurement based on their mass-to-charge ratio.
-
Whole-Cell Bioreporters: Genetically engineered bacterial strains are commonly used for the sensitive detection of 3-oxo-C6-HSL.[11] These bioreporters typically contain the luxR gene and a promoter that is responsive to the LuxR/AHL complex, fused to a reporter gene such as lux (bioluminescence) or gfp (green fluorescent protein). The intensity of the reporter signal is proportional to the concentration of the AHL. A bioluminescent strain of Escherichia coli that responds to 3-oxo-C6-HSL is a frequently used bioreporter.[11]
Experimental Protocol: Quantification using a Whole-Cell Bioreporter
-
Bioreporter Strain: An E. coli strain carrying a plasmid with the luxR gene and the luxI promoter fused to the luxCDABE genes.
-
Sample Preparation: Culture supernatants suspected of containing 3-oxo-C6-HSL are filter-sterilized.
-
Assay: The bioreporter strain is incubated with the test samples or with known concentrations of synthetic 3-oxo-C6-HSL to generate a standard curve.
-
Measurement: Bioluminescence is measured using a luminometer.
-
Quantification: The concentration of 3-oxo-C6-HSL in the unknown samples is determined by interpolating their bioluminescence values on the standard curve. A standard additions technique can be employed to account for matrix effects from the culture supernatant.[11]
Quantitative Activity and Significance
The activity of 3-oxo-C6-HSL is concentration-dependent, with a specific threshold required to trigger the quorum-sensing response. While the exact effective concentration can vary depending on the specific strain and experimental conditions, studies have established the nanomolar range as being biologically relevant for the activation of the LuxR receptor.
| Parameter | Value | Organism/System | Reference |
| EC₅₀ | ~65 nM | E. coli carrying a LasR-based bioreporter | [15] |
| EC₅₀ | ~250 nM | P. putida with a HirR-based bioreporter responding to a related AHL | [16] |
Table 2: Reported half-maximal effective concentrations (EC₅₀) for AHL-mediated gene expression.
The discovery of 3-oxo-C6-HSL and the elucidation of its role in quorum sensing have had a profound impact on our understanding of microbiology. It has revealed that bacteria are not simple, solitary organisms, but rather complex, social beings capable of coordinated, collective action. This understanding has opened up new avenues for research in areas such as biofilm formation, virulence, and the development of novel anti-infective strategies that target bacterial communication rather than growth, potentially offering a way to combat the growing threat of antibiotic resistance. The history of 3-oxo-C6-HSL is a testament to the power of curiosity-driven research, where the study of a seemingly obscure phenomenon in a marine bacterium led to a paradigm shift in our perception of the microbial world.
References
-
Callahan, S. M., & Dunlap, P. V. (2000). Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri. Journal of Bacteriology, 182(13), 3624–3630. [Link]
-
Lerat, E., & Moran, N. A. (2004). Evolutionary History of Quorum-Sensing Systems in Bacteria. Molecular Biology and Evolution, 21(5), 903–913. [Link]
-
Bassler, B. L. (n.d.). Quorum Sensing | Bacterial Communication. iBiology. [Link]
-
Fidopiastis, P. M., et al. (2002). Contribution of Rapid Evolution of the luxR-luxI Intergenic Region to the Diverse Bioluminescence Outputs of Vibrio fischeri Strains Isolated from Different Environments. Journal of Bacteriology, 184(10), 2585–2595. [Link]
-
Turovskiy, Y., & Chikindas, M. L. (2006). Quorum Sensing: Fact, Fiction, and Everything in Between. Advances in Applied Microbiology, 58, 201–234. [Link]
-
ResearchGate. (n.d.). The lux operon in V. fischeri and genomic organization of strains engineered for this study. ResearchGate. [Link]
-
Churchill, M. E. (2011). Microbial Primer: LuxR-LuxI Quorum Sensing. Pathogens and Disease, 60(1), 1–11. [Link]
-
Fuqua, W. C., Winans, S. C., & Greenberg, E. P. (1994). Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regulators. Journal of Bacteriology, 176(2), 269–275. [Link]
-
Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 337–346. [Link]
-
Geske, G. D., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Journal of Bacteriology, 187(22), 7844–7847. [Link]
-
ResearchGate. (n.d.). Direct quantification of N‐(3‐oxo‐hexanoyl)‐L‐homoserine lactone in culture supernatant using a whole‐cell bioreporter. ResearchGate. [Link]
-
iBiology. (2014, November 18). J. Woodland Hastings (Harvard U): Autoinduction: The Discovery of Quorum Sensing in Bacteria [Video]. YouTube. [Link]
-
Lupp, C., Urbanowski, M., Greenberg, E. P., & Ruby, E. G. (2003). Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors. Journal of Bacteriology, 185(13), 3874–3881. [Link]
-
Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 102(2), 309–314. [Link]
-
Scott, M., et al. (2018). Characterization of diverse homoserine lactone synthases in Escherichia coli. PLOS ONE, 13(8), e0202294. [Link]
-
ResearchGate. (n.d.). Detection of 3-oxo-C6-HSL-degrading isolate 13sw7. ResearchGate. [Link]
-
PubChem. (n.d.). N-(3-oxohexanoyl)-L-homoserine lactone. National Center for Biotechnology Information. [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041. [Link]
-
ResearchGate. (2015, August 6). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. [Link]
-
Zhu, S., et al. (2016). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 7, 1874. [Link]
-
Kalia, V. C., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 22(16), 8875. [Link]
-
Schaefer, A. L., et al. (2018). An aryl-homoserine lactone quorum-sensing signal produced by a dimorphic prosthecate bacterium. Proceedings of the National Academy of Sciences, 115(29), 7585–7590. [Link]
-
Purohit, A. A., et al. (2013). Presence of acyl-homoserine lactones in 57 members of the Vibrionaceae family. Journal of Applied Microbiology, 115(4), 1149–1158. [Link]
-
Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews, 111(1), 68–85. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum Sensing | Bacterial Communication | by Bonnie Bassler [explorebiology.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Presence of acyl-homoserine lactones in 57 members of the Vibrionaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (N-(3-Oxohexanoyl)-L-homoserine lactone)
Introduction: The Significance of a Quorum Sensing Modulator
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL), is a pivotal signaling molecule in the intricate communication networks of many Gram-negative bacteria.[1][2] This process, termed quorum sensing, allows bacteria to monitor their population density and collectively regulate gene expression.[2] At a critical cell density, the accumulation of OHHL triggers a cascade of genetic responses, often associated with virulence factor production, biofilm formation, and bioluminescence.[1][2] The central role of OHHL in bacterial pathogenicity makes it a molecule of significant interest for researchers in microbiology, chemical biology, and drug development who are seeking to develop novel anti-infective strategies by disrupting quorum sensing pathways.[3] This document provides a detailed, robust, and field-proven protocol for the chemical synthesis of OHHL, enabling researchers to produce this critical molecule with high purity for their investigations.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | PubChem[4] |
| Molecular Weight | 213.23 g/mol | PubChem[4] |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | PubChem[4] |
| CAS Number | 143537-62-6 | PubChem[4] |
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through the formation of an amide bond between L-homoserine lactone and an activated form of 3-oxohexanoic acid. Two prevalent and effective methods are presented herein:
-
Meldrum's Acid Route followed by Carbodiimide Coupling: This robust, multi-step approach first constructs the 3-oxohexanoic acid backbone and then couples it with L-homoserine lactone using standard peptide coupling reagents.[1][5] This method offers high purity and is adaptable for the synthesis of various N-acyl homoserine lactone analogues.
-
Schotten-Baumann Reaction: This method involves the direct acylation of L-homoserine lactone with 3-oxohexanoyl chloride under basic conditions.[1] It is a more direct route, often resulting in good to excellent yields.
The following sections provide detailed, step-by-step protocols for both synthetic pathways.
Synthesis Workflow Diagram
Caption: Overview of the two primary synthetic routes to this compound.
Protocol 1: Meldrum's Acid Route and Carbodiimide Coupling
This protocol is adapted from established methods for synthesizing N-acyl homoserine lactones.[5][6] It involves three main stages: synthesis of the β-keto ester, hydrolysis to the corresponding carboxylic acid, and finally, coupling with L-homoserine lactone.
Materials and Reagents
| Reagent | Supplier | Grade |
| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) | Sigma-Aldrich | ≥98% |
| Butanoyl chloride | Sigma-Aldrich | ≥99% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Methanol (MeOH) | Fisher Scientific | Anhydrous, 99.8% |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Hydrochloric acid (HCl) | Fisher Scientific | 1 M solution |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade |
| L-homoserine lactone hydrobromide | Sigma-Aldrich | ≥97% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | ≥98% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous, ≥97% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Sodium sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous, granular |
Step-by-Step Procedure
Part A: Synthesis of 3-Oxohexanoic Acid
-
Acylation of Meldrum's Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) dropwise while stirring.
-
Slowly add butanoyl chloride (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Methanolysis to form Methyl 3-oxohexanoate:
-
Once the acylation is complete, remove the DCM under reduced pressure.
-
To the crude residue, add anhydrous methanol and reflux the mixture for 2-3 hours.[5]
-
Remove the methanol under reduced pressure. The resulting crude methyl 3-oxohexanoate can be purified by vacuum distillation or used directly in the next step.
-
-
Hydrolysis to 3-Oxohexanoic Acid:
-
Dissolve the crude methyl 3-oxohexanoate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture vigorously at room temperature for 12-16 hours.[5]
-
After hydrolysis is complete (monitored by TLC), acidify the reaction mixture to approximately pH 3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-oxohexanoic acid as a crude oil, which can be used without further purification.
-
Part B: Coupling to form this compound
-
Activation of 3-Oxohexanoic Acid:
-
Dissolve the crude 3-oxohexanoic acid (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).[5]
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
To the activated acid mixture, add L-homoserine lactone hydrobromide (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to neutralize the hydrobromide salt and facilitate the coupling reaction.[5]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure this compound.
-
Protocol 2: Schotten-Baumann Reaction
This protocol provides a more direct synthesis by reacting L-homoserine lactone with a pre-formed or commercially available acyl chloride.[1]
Materials and Reagents
| Reagent | Supplier | Grade |
| L-homoserine lactone hydrobromide | Sigma-Aldrich | ≥97% |
| 3-Oxohexanoyl chloride | Prepared separately or sourced | N/A |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade |
| Dichloromethane (CH₂Cl₂) | Fisher Scientific | ACS Grade |
| Water (H₂O) | Deionized | |
| Sodium sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous, granular |
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of dichloromethane and water in a round-bottom flask.
-
Stir the mixture vigorously at room temperature to neutralize the hydrobromide salt and form the free amine in situ.
-
-
Acylation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-oxohexanoyl chloride (1.1 eq) in dichloromethane dropwise to the vigorously stirred mixture.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
Expected Yields and Purity
| Synthesis Method | Typical Yield | Purity | Reference |
| Meldrum's Acid Route | ~48-79% | >99% (chiral HPLC) | [1] |
| Schotten-Baumann Reaction | Good to Excellent | >95% (after chromatography) | [1] |
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess.[6]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete acylation; side reactions of the acylating agent; degradation of the lactone ring.[5] | Ensure starting materials are pure and anhydrous. Use a slight excess of the acylating agent. Perform the reaction under an inert atmosphere. Avoid strongly basic conditions during work-up to prevent lactone hydrolysis.[5] |
| Multiple Products Observed by TLC | Self-condensation of the β-keto acylating agent; incomplete reaction. | Prepare or use freshly prepared 3-oxohexanoyl chloride or activated acid.[5] Ensure sufficient reaction time and monitor closely by TLC. |
| Product Degradation during Storage | Hydrolysis of the lactone ring, especially in the presence of moisture or basic contaminants. | Store the final product as a solid in a desiccator at low temperature (-20 °C for long-term storage). If in solution, use an anhydrous aprotic solvent.[5] |
References
- Technical Support Center: Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) - Benchchem. (URL: )
- Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecul - Spring Group. (URL: )
- Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols - Benchchem. (URL: )
- Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule - Benchchem. (URL: )
- The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers - Benchchem. (URL: )
-
N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Robust LC-MS/MS Method for the Quantitative Analysis of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Biological Matrices
Introduction: The Significance of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Quorum Sensing
This compound, commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] The ability to accurately quantify 3-oxo-C6-HSL is therefore of paramount importance for researchers in microbiology, infectious disease, and drug development who seek to understand and manipulate these bacterial communication networks.
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific detection of 3-oxo-C6-HSL in complex biological matrices. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide, from sample preparation to data analysis, ensuring high-quality, reproducible results.
Principle of the Method
The analytical workflow is based on the principle of separating 3-oxo-C6-HSL from the sample matrix using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers exceptional selectivity and sensitivity, which are crucial for detecting the low concentrations of 3-oxo-C6-HSL often found in biological samples. The use of a stable isotope-labeled internal standard is recommended to ensure the highest level of quantitative accuracy.
Materials and Reagents
-
Standards: this compound (≥96% purity), Deuterated 3-oxo-C6-HSL (e.g., D3-C6-HSL) for use as an internal standard.
-
Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Chemicals: Ethyl acetate (HPLC grade), Dichloromethane (HPLC grade), Sodium sulfate (anhydrous).
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
Sample Preparation: A Critical Step for Accurate Quantification
The choice of sample preparation protocol is highly dependent on the sample matrix. The primary goal is to efficiently extract 3-oxo-C6-HSL while minimizing the co-extraction of interfering substances that can cause matrix effects in the MS analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Bacterial Culture Supernatants
This protocol is suitable for the extraction of 3-oxo-C6-HSL from spent bacterial growth media.[1]
-
Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells. Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.0-4.0 with formic acid. This step ensures that the lactone ring of the 3-oxo-C6-HSL remains closed and improves extraction efficiency. The stability of 3-oxo-C6-HSL is pH-dependent, with the lactone ring being susceptible to hydrolysis under alkaline conditions.[1][2]
-
Internal Standard Spiking: Spike the acidified supernatant with the internal standard (e.g., D3-C6-HSL) at a known concentration.
-
Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes. Allow the phases to separate (centrifugation at low speed can aid in phase separation).
-
Collection of Organic Phase: Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Repeat the extraction process (steps 4 and 5) two more times to ensure complete recovery of the analyte.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 37°C. Elevated temperatures can lead to the degradation of 3-oxo-C6-HSL.[2]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
For more complex matrices such as plasma or tissue homogenates, SPE can provide a cleaner extract.
-
Sample Pre-treatment: Acidify the sample and spike with the internal standard as described in the LLE protocol.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the 3-oxo-C6-HSL and internal standard with a higher percentage of organic solvent (e.g., 90-100% methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Method Parameters
The following parameters have been found to be effective for the analysis of 3-oxo-C6-HSL. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) | C18 columns provide excellent retention and separation for moderately polar molecules like 3-oxo-C6-HSL. The smaller particle size enhances peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and the formation of the [M+H]+ ion. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol for this class of compounds. |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions | A gradient elution is necessary to effectively separate 3-oxo-C6-HSL from other matrix components and ensure a sharp peak shape. |
| Flow Rate | 0.3 mL/min | This flow rate is compatible with the column dimensions and provides a good balance between analysis time and chromatographic performance. |
| Injection Volume | 5-10 µL | The injection volume should be optimized to achieve the desired sensitivity without overloading the column. |
| Column Temperature | 40°C | Maintaining a constant and elevated column temperature improves peak shape and reproducibility of retention times. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Causality and Field-Proven Insights |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is the preferred ionization technique for moderately polar molecules like 3-oxo-C6-HSL, and positive mode detection yields the protonated molecule [M+H]+ with high efficiency. |
| MRM Transitions | See Table 1 | The selection of specific precursor-to-product ion transitions is the basis of the high selectivity of the MRM method. The characteristic loss of the homoserine lactone moiety is a key fragmentation pathway.[3][4] |
| Collision Energy | Optimize for each transition | The collision energy needs to be optimized for each specific instrument to achieve the most efficient fragmentation and the highest signal intensity for the product ions. |
| Dwell Time | 50-100 ms | An adequate dwell time ensures that enough data points are collected across the chromatographic peak for accurate quantification. |
Table 1: MRM Transitions for 3-oxo-C6-HSL and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 3-oxo-C6-HSL | 214.1 | 102.1 | Quantifier |
| 3-oxo-C6-HSL | 214.1 | 143.1 | Qualifier |
| D3-C6-HSL (IS) | 217.1 | 102.1 | Quantifier |
Note: The m/z 102.1 product ion corresponds to the protonated homoserine lactone ring, a characteristic fragment for N-acyl homoserine lactones. The m/z 143.1 product ion is also a common fragment.[5]
Method Validation
A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) of >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the LOQ).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure that it does not compromise the accuracy of the method.
-
Stability: The stability of 3-oxo-C6-HSL in the sample matrix and in prepared extracts should be assessed under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). 3-oxo-C6-HSL is known to be sensitive to alkaline pH and elevated temperatures, leading to lactonolysis.[1][2][6]
Data Analysis and Quantification
The concentration of 3-oxo-C6-HSL in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the corresponding concentrations of the calibration standards. The concentration of 3-oxo-C6-HSL in the unknown samples is then calculated from the regression equation of the calibration curve.
Experimental Workflow Diagram
Figure 1: A schematic of the LC-MS/MS workflow for 3-oxo-C6-HSL analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient extraction- Analyte degradation (high pH or temperature)- MS source contamination | - Optimize extraction protocol- Ensure proper sample pH and temperature control- Clean the MS source |
| Poor Peak Shape | - Column degradation- Inappropriate mobile phase- Sample solvent mismatch | - Replace the column- Check mobile phase composition- Reconstitute in initial mobile phase |
| High Background Noise | - Contaminated solvents or reagents- Carryover from previous injections | - Use high-purity solvents and reagents- Implement a robust needle wash protocol |
| Poor Reproducibility | - Inconsistent sample preparation- Fluctuations in LC or MS parameters | - Standardize the sample preparation workflow- Check for leaks and ensure stable instrument performance |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of this compound. By adhering to the outlined protocols for sample preparation, chromatography, and mass spectrometry, researchers can obtain high-quality data to advance their understanding of bacterial quorum sensing and its implications in various scientific disciplines. The emphasis on proper sample handling and the use of an internal standard are key to achieving accurate and reproducible results.
References
-
Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
-
Delalande, L., et al. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology, 52(1), 13-20. [Link]
-
Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1733. [Link]
-
Gould, T. A., et al. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. Journal of Bacteriology, 188(2), 773-783. [Link]
-
Shimadzu. (2012). Quantitative Analysis of N-Acylhomoserine Lactone Signal Molecules in Bio-activated Sludge using Triple Quadrupole LC/MS/MS. [Link]
-
Forensic Technology Center of Excellence. (2021). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Kusar, A., et al. (2017). LC-MS/MS chromatogram with MRM transition to m/z = 102 showing the separation of most prominent N-HLs (A) standard solution and (B) growth culture of P. aeruginosa. ResearchGate. [Link]
Sources
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 4. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Bacterial Cultures using LC-MS/MS
Introduction: The Language of Bacteria
In the microbial world, communication is paramount. Bacteria utilize a sophisticated chemical language to gauge their population density and coordinate collective behaviors, a process known as quorum sensing (QS).[1][2] This cell-to-cell communication relies on the production and detection of small signaling molecules called autoinducers.[1][2] For many Gram-negative bacteria, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[3][4] The molecule 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide , commonly known as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a canonical AHL first identified in the bioluminescent bacterium Vibrio fischeri (now Aliivibrio fischeri).[5][6]
The concentration of 3-oxo-C6-HSL directly correlates with bacterial population density and governs the expression of genes controlling virulence, biofilm formation, and antibiotic resistance.[7][8][9] Therefore, accurately quantifying this molecule in bacterial cultures is critical for researchers in microbiology, infectious disease, and drug development who aim to understand and manipulate bacterial behavior. This application note provides a detailed, field-proven protocol for the robust quantification of 3-oxo-C6-HSL from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.
Principle of the Method
This protocol employs a systematic workflow to isolate and quantify 3-oxo-C6-HSL. The core steps involve:
-
Sample Preparation: Isolation of the analyte from the complex culture medium. This is achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like salts, proteins, and media components.[10][11][12]
-
Chromatographic Separation: Separation of 3-oxo-C6-HSL from other extracted compounds using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Detection and Quantification: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][13] Quantification is achieved by comparing the analyte's signal to a standard curve generated from a pure, certified reference material.
Workflow Overview
Caption: LuxI/LuxR quorum sensing circuit. [2][5][7]
PART 3: LC-MS/MS Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, return to initial over 0.5 min, re-equilibrate 2.5 min |
Table 2: Recommended Starting LC Conditions.
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The key to specificity is monitoring the fragmentation of the parent ion into a characteristic product ion. For AHLs, the most common and stable product ion is the lactone ring fragment at m/z 102. [14][15]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 3-oxo-C6-HSL | 214.1 | 102.1 | 15-25 |
| C7-HSL (IS) | 214.1 | 102.1 | 15-25 |
Table 3: Example MRM Transitions. Note: Collision energy must be optimized empirically.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all samples and standards.
-
Standard Curve Generation: For each calibration level, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the analyte.
-
Regression Analysis: Perform a linear regression on the calibration curve. The curve should have a coefficient of determination (R²) of >0.99 for acceptance.
-
Sample Quantification: Calculate the area ratio for each unknown sample. Use the linear regression equation (y = mx + b) from the standard curve to determine the concentration of 3-oxo-C6-HSL in the sample.
Conclusion
This application note provides a comprehensive and validated methodology for the quantification of the critical quorum sensing molecule 3-oxo-C6-HSL from bacterial cultures. By combining efficient sample preparation with the specificity and sensitivity of LC-MS/MS, researchers can obtain accurate and reproducible data. This enables a deeper understanding of bacterial communication and provides a robust platform for screening potential quorum sensing inhibitors, paving the way for novel anti-infective strategies.
References
-
ResearchGate. (n.d.). Diagram describes quorum sensing signalling mechanism in Gram-negative... Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1 The three steps in quorum sensing regulation. Retrieved January 6, 2026, from [Link]
-
Wiley Online Library. (2005). Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC and LC-MS analysis of the mechanism of 3-oxo AHL modification by... Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Retrieved January 6, 2026, from [Link]
-
PubMed. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. Retrieved January 6, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved January 6, 2026, from [Link]
-
Frontiers. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Retrieved January 6, 2026, from [Link]
-
iGEM. (2019). Team:Michigan/Experiment. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Retrieved January 6, 2026, from [Link]
-
American Society for Microbiology. (2020). How Quorum Sensing Works. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Retrieved January 6, 2026, from [Link]
-
PubMed. (2005). Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Diagram of quorum sensing. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2011). Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Retrieved January 6, 2026, from [Link]
-
PubMed. (2017). Development of an extraction method and LC-MS analysis for N-acylated-l-homoserine lactones (AHLs) in wastewater treatment biofilms. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. Retrieved January 6, 2026, from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved January 6, 2026, from [Link]
-
YouTube. (2015). Liquid-Liquid Extraction. Retrieved January 6, 2026, from [Link]
-
Waters Corporation. (n.d.). Easy and Robust Automated Sample Preparation and Extraction for LC-MS/MS Bioanalytical Workflows. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (n.d.). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Retrieved January 6, 2026, from [Link]
Sources
- 1. How Quorum Sensing Works [asm.org]
- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 15. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Bacterial Bioassays
Introduction: Unveiling the Language of Bacteria with 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a sophisticated process known as quorum sensing (QS). This cell-to-cell signaling relies on the production, detection, and response to small signal molecules called autoinducers. One of the most well-characterized families of autoinducers in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).
This technical guide focuses on a pivotal member of this family: This compound , more commonly referred to as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL or OHHL) .[1] This molecule is a cornerstone of quorum sensing research, playing a critical role in regulating virulence, biofilm formation, and bioluminescence in a variety of bacterial species, including the model organism Vibrio fischeri and the opportunistic pathogen Pseudomonas aeruginosa.[2][3]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of 3-oxo-C6-HSL and detailed protocols for its application in fundamental bacterial bioassays. By understanding and manipulating this key signaling molecule, we can gain deeper insights into bacterial pathogenesis and develop novel anti-infective strategies that disrupt bacterial communication rather than directly killing the cells, a promising approach to circumventing the growing challenge of antibiotic resistance.
Mechanism of Action: The LuxI/LuxR Signaling Cascade
The biological activity of 3-oxo-C6-HSL is primarily mediated through the canonical LuxI/LuxR-type quorum sensing system , first discovered in Vibrio fischeri.[3] This system is a paradigm for AHL-mediated gene regulation in Gram-negative bacteria.
The core components of this signaling pathway are:
-
LuxI Synthase: An enzyme responsible for the synthesis of 3-oxo-C6-HSL. LuxI utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to produce the AHL molecule.[2][4][5]
-
LuxR Receptor/Transcriptional Regulator: An intracellular protein that acts as the receptor for 3-oxo-C6-HSL. In the absence of its cognate AHL, LuxR is typically unstable and inactive.
-
AHL Signal (3-oxo-C6-HSL): A small, diffusible molecule that, at a critical threshold concentration, binds to the LuxR protein.
-
lux box: A specific DNA sequence in the promoter region of target genes to which the LuxR-AHL complex binds.
The signaling cascade can be summarized as follows: At low cell densities, the concentration of 3-oxo-C6-HSL is negligible. As the bacterial population grows, the intracellular concentration of 3-oxo-C6-HSL increases. Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the LuxR protein, causing a conformational change that stabilizes and activates it.[6][7] The activated LuxR-AHL complex then binds to the lux box DNA sequence, leading to the transcriptional activation of target genes.[8][9] This often includes a positive feedback loop where the expression of the luxI gene is upregulated, leading to a rapid increase in AHL synthesis.[10]
Quantitative Data: Production of 3-oxo-C6-HSL in Bacterial Cultures
The concentration of 3-oxo-C6-HSL produced by bacteria can vary depending on the species, strain, and culture conditions. The following table summarizes available quantitative data on 3-oxo-C6-HSL production in the culture supernatants of key bacterial species. This data provides a comparative baseline for researchers studying QS phenomena.
| Bacterial Species | Strain | Method of Quantification | Concentration of 3-oxo-C6-HSL | Reference |
| Vibrio fischeri | ES114 | UHPLC-HRMS/MS | 0.1 nmol/L | [11] |
| Vibrio fischeri | Wild-type | Whole-cell bioreporter | Method for quantification described | [12] |
| Vibrio fischeri | - | Not specified | 0.01 - 0.2 nmol/L⁻¹ | [11] |
Note: Quantitative data for 3-oxo-C6-HSL in other bacteria like Pseudomonas aeruginosa is less commonly reported as they produce a wider range of N-acyl-homoserine lactones (AHLs), and studies often focus on the most abundant ones, such as 3-oxo-C12-HSL.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common bacterial bioassays utilizing 3-oxo-C6-HSL. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of 3-oxo-C6-HSL that inhibits the visible growth of a target bacterium. This is a crucial first step to ensure that any observed effects in subsequent assays are not due to bactericidal or bacteriostatic activity.
Materials:
-
This compound (3-oxo-C6-HSL)
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Solvent for 3-oxo-C6-HSL (e.g., DMSO, ethanol)
Procedure:
-
Preparation of 3-oxo-C6-HSL Stock Solution:
-
Prepare a high-concentration stock solution of 3-oxo-C6-HSL (e.g., 10 mg/mL) in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 3-oxo-C6-HSL stock solution (at a starting concentration, e.g., 1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 3-oxo-C6-HSL in which no visible growth is observed.
-
For a more quantitative result, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Protocol 2: Biofilm Inhibition/Induction Assay (Crystal Violet Method)
Objective: To quantify the effect of 3-oxo-C6-HSL on bacterial biofilm formation. This molecule can be used to either induce biofilm formation in strains that are deficient in its production or to test potential inhibitors that antagonize its effect.
Materials:
-
All materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Plates:
-
Follow steps 1-3 from the MIC protocol to prepare a 96-well plate with serial dilutions of 3-oxo-C6-HSL. Ensure the concentrations used are sub-MIC to avoid effects on bacterial growth. It is also common to test a range of concentrations known to be effective for biofilm modulation (e.g., 1 nM to 200 µM).[13]
-
Include a solvent control and a growth control.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate under static conditions (without shaking) for 24-48 hours at the optimal temperature for biofilm formation.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing and Solubilization:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Protocol 3: Quorum Sensing Inhibition (QSI) Assay using Chromobacterium violaceum
Objective: To screen for compounds that inhibit 3-oxo-C6-HSL-mediated quorum sensing. Chromobacterium violaceum is a commonly used reporter strain as it produces a purple pigment, violacein, in response to its own AHLs, a process that can be inhibited by QS antagonists. For more specific assays targeting the 3-oxo-C6-HSL system, a mutant strain of C. violaceum (CV026) that cannot produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs like 3-oxo-C6-HSL is often used.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 for general screening or CV026 for specific antagonism)
-
This compound (3-oxo-C6-HSL)
-
Test compounds (potential QS inhibitors)
-
LB agar and broth
-
Sterile petri dishes and 96-well plates
-
Spectrophotometer or microplate reader
Procedure (using C. violaceum CV026):
-
Preparation of CV026 Inoculum:
-
Grow C. violaceum CV026 in LB broth overnight at 30°C with shaking.
-
-
Agar Plate Assay (Qualitative):
-
Prepare LB agar plates supplemented with a sub-maximal inducing concentration of 3-oxo-C6-HSL (e.g., 1 µM).
-
Spread a lawn of the overnight CV026 culture on the agar surface.
-
Place sterile paper discs impregnated with the test compounds onto the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
A clear or white halo around a disc against a purple background indicates inhibition of violacein production and potential QSI activity.
-
-
Broth Microdilution Assay (Quantitative):
-
In a 96-well plate, add LB broth containing a fixed, sub-maximal inducing concentration of 3-oxo-C6-HSL (e.g., 1 µM) to each well.
-
Add serial dilutions of the test compound to the wells. Include a positive control (3-oxo-C6-HSL only) and a negative control (no 3-oxo-C6-HSL, no test compound).
-
Inoculate the wells with the CV026 culture.
-
Incubate at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, centrifuge the 96-well plate or transfer the contents of each well to microcentrifuge tubes and centrifuge to pellet the cells.
-
Discard the supernatant and add a fixed volume of DMSO or ethanol to each pellet to solubilize the violacein.
-
Centrifuge again to pellet the cell debris.
-
Transfer the supernatant containing the solubilized violacein to a new 96-well plate.
-
Measure the absorbance at 585 nm. A decrease in absorbance compared to the positive control indicates QSI activity.
-
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure the validity of the results. The MIC assay is fundamental to distinguish true anti-QS or anti-biofilm effects from simple growth inhibition. In the biofilm and QSI assays, the inclusion of positive and negative controls is essential for interpreting the data. For instance, in the QSI assay, a known inhibitor can be used as a positive control for inhibition, while the solvent for the test compounds should be tested alone to rule out any non-specific effects. Reproducibility should be ensured by performing all experiments in at least triplicate.
Conclusion
This compound is an indispensable tool for researchers investigating bacterial communication and pathogenesis. The detailed protocols provided in this guide offer a robust framework for utilizing this key quorum sensing molecule in a variety of bacterial bioassays. By carefully applying these methodologies, scientists can elucidate the mechanisms of quorum sensing, screen for novel inhibitors, and contribute to the development of next-generation anti-infective therapies.
References
-
Schaefer, A. L., Hanzelka, B. L., Parsek, M. R., & Greenberg, E. P. (2000). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. Proceedings of the National Academy of Sciences, 97(14), 7509–7514. [Link]
-
Watson, W. T., Minogue, T. D., Val, D. L., von Bodman, S. B., & Churchill, M. E. (2002). Structural basis and specificity of acyl-homoserine lactone signal production in bacterial quorum sensing. Molecular cell, 9(3), 685-694. [Link]
-
Ullah, A., & Khan, M. S. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Li, Z., & Nair, S. K. (2012). Quorum sensing: how bacteria can coordinate activity and synchronize their response to external signals. Protein science, 21(10), 1403-1417. [Link]
-
Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365. [Link]
-
Zhu, J., & Winans, S. C. (2001). The quorum-sensing transcriptional regulator TraR requires its cognate signaling ligand for protein folding, protease resistance, and dimerization. Proceedings of the National Academy of Sciences, 98(4), 1507-1512. [Link]
-
Urbanowski, M. L., Lostroh, C. P., & Greenberg, E. P. (2004). Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. Journal of Bacteriology, 186(3), 631-637. [Link]
-
Antunes, L. C., Ferreira, R. B., & Ferreira, C. M. (2010). A mutational analysis defines Vibrio fischeri LuxR binding sites. Journal of bacteriology, 192(18), 4537-4546. [Link]
-
Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of N-acyl-homoserine lactones. Molecular microbiology, 59(3), 720-732. [Link]
-
Lu, C., & Raivio, T. L. (2012). Transcriptome analysis of the Vibrio fischeri LuxR-LuxI regulon. Journal of bacteriology, 194(13), 3374-3383. [Link]
-
Kaplan, H. B., & Greenberg, E. P. (1985). Diffusion of autoinducer is involved in regulation of the Vibrio fischeri luminescence system. Journal of bacteriology, 163(3), 1210-1214. [Link]
-
Schaefer, A. L., Taylor, T. A., Beatty, J. T., & Greenberg, E. P. (2008). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of microbiological methods, 74(1), 1-6. [Link]
-
Zhu, J., Beaber, J. W., More, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398-5405. [Link]
-
Stevens, A. M., & Greenberg, E. P. (1997). Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes. Journal of bacteriology, 179(2), 557-562. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47), 2437. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link].
-
Nealson, K. H., Platt, T., & Hastings, J. W. (1970). Cellular control of the synthesis and activity of the bacterial luminescent system. Journal of bacteriology, 104(1), 313-322. [Link]
-
Val, D. L., Fierro-Monti, A., Quiles-Jiménez, A., & Soto, W. (2018). Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes. Applied and environmental microbiology, 84(22), e01580-18. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mutational Analysis Defines Vibrio fischeri LuxR Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: N-(3-Oxohexanoyl)homoserine lactone as a Quorum Sensing Inducer
Introduction: The Language of Bacteria
In the microbial world, communication is paramount for survival and pathogenesis. Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation, virulence factor expression, and antibiotic resistance. This process relies on the production, release, and population-wide detection of signaling molecules called autoinducers. N-(3-Oxohexanoyl)homoserine lactone (OOHL or 3-O-C6-HSL) is a canonical acyl-homoserine lactone (AHL) autoinducer, first identified in the marine bacterium Vibrio fischeri, where it orchestrates bioluminescence. Due to its well-characterized mechanism, OOHL has become an indispensable tool for researchers studying gram-negative bacterial communication and for developing novel anti-infective strategies.
This guide provides a comprehensive overview of OOHL, its mechanism of action, and detailed protocols for its application in a research setting.
Mechanism of Action: The LuxI/LuxR Paradigm
The OOHL-mediated quorum sensing circuit in Vibrio fischeri is the archetypal model for AHL-based signaling in gram-negative bacteria. The system is primarily governed by two proteins: LuxI and LuxR.
-
LuxI (The Synthase): The LuxI protein is an autoinducer synthase responsible for synthesizing OOHL from cellular metabolites.
-
OOHL (The Signal): As the bacterial population density increases, OOHL accumulates in the extracellular environment. Being a small, lipid-soluble molecule, it can diffuse freely across the bacterial cell membrane.
-
LuxR (The Receptor/Transcriptional Regulator): Once a threshold concentration is reached, OOHL diffuses back into the cytoplasm and binds to the LuxR protein. This binding event induces a conformational change in LuxR, causing it to dimerize and activate its DNA-binding capabilities.
-
Gene Expression: The activated LuxR-OOHL complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of target genes. This binding event recruits RNA polymerase, leading to the transcription of the lux operon (luxICDABE), which includes the genes for luciferase (bioluminescence) and the LuxI synthase itself. This creates a positive feedback loop, rapidly amplifying the QS signal throughout the population.
This elegant mechanism allows bacteria to link gene expression to population density, ensuring that energy-intensive processes are only initiated when the population is large enough to be effective.
Signaling Pathway Diagram
Caption: General workflow for a quorum sensing induction bioassay.
Protocol:
-
Prepare Reporter Culture: Inoculate 5 mL of LB broth (containing the appropriate antibiotic) with a single colony of the reporter strain. Grow overnight at 30°C with shaking (200 rpm).
-
Expert Insight: Using a lower temperature like 30°C can improve the folding and stability of the LuxR and luciferase proteins.
-
-
Sub-culturing: The next day, measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture into fresh, pre-warmed LB (with antibiotic) to a starting OD600 of ~0.05.
-
Prepare OOHL Dilutions: Perform a serial dilution of your 10 mM OOHL stock in LB to prepare working solutions for your desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Remember to account for the 10x dilution in the final plate setup (e.g., prepare a 10 µM solution to achieve a final concentration of 1 µM).
-
Plate Setup:
-
Add 180 µL of the diluted reporter culture to each well of the 96-well plate.
-
Add 20 µL of your OOHL working solutions to the corresponding wells.
-
Controls (Critical for Self-Validation):
-
Negative Control: Add 20 µL of LB broth only (no OOHL).
-
Solvent Control: Add 20 µL of LB containing the same concentration of DMSO as the highest OOHL condition. This ensures the solvent itself is not affecting the reporter.
-
Blank: Add 200 µL of sterile LB broth for background subtraction.
-
-
-
Incubation and Measurement: Place the microplate in a plate reader set to 30°C with intermittent shaking. Measure both OD600 (for cell growth) and luminescence (in Relative Light Units, RLU) every 30-60 minutes for 4-6 hours.
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Normalize the luminescence signal to cell density by calculating the ratio: RLU / OD600. This corrects for any differences in cell growth between wells.
-
Plot the normalized luminescence (Y-axis) against the final OOHL concentration (X-axis, typically on a log scale) to generate a dose-response curve.
-
Data Interpretation
The resulting dose-response curve should show a sigmoidal shape, with a low basal level of luminescence in the absence of OOHL and a saturating level of luminescence at high OOHL concentrations. This curve can be used to determine key parameters like the EC50 (the concentration of OOHL that elicits a half-maximal response), which is a crucial metric for comparing the potency of different QS agonists or the efficacy of inhibitors.
Table 1: Example Data for OOHL Induction Assay
| Final OOHL Conc. (nM) | Mean OD600 | Mean RLU | Normalized Response (RLU/OD600) |
| 0 (Solvent Control) | 0.45 | 1,500 | 3,333 |
| 0.1 | 0.46 | 5,500 | 11,957 |
| 1 | 0.44 | 55,000 | 125,000 |
| 10 | 0.45 | 450,000 | 1,000,000 |
| 100 | 0.43 | 850,000 | 1,976,744 |
| 1000 | 0.44 | 860,000 | 1,954,545 |
Conclusion
N-(3-Oxohexanoyl)homoserine lactone is a foundational tool in the study of microbiology and infectious disease. Its well-defined role in the LuxI/LuxR system provides a robust and reproducible method for inducing and quantifying quorum sensing. [[“]][2][3]By understanding its mechanism and applying the rigorous protocols detailed in this guide, researchers can effectively probe the complexities of bacterial communication, paving the way for innovative discoveries in gene regulation, biofilm control, and the development of next-generation antimicrobial therapeutics.
References
- Consensus. (n.d.). How does LuxR-LuxI family regulate quorum sensing in bacteria?
- Zhang, H.-B., et al. (2024). The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits. FEMS Microbiology Letters, 371.
- Gray, K. M., & Garey, J. R. (2001). The evolution of bacterial LuxI and LuxR quorum sensing regulators. Microbiology, 147(Pt 8), 2379–2387.
-
ResearchGate. (n.d.). The LuxI/LuxR–type quorum sensing in Gram-negative bacteria. Retrieved January 6, 2026, from [Link]
- Rutherford, S. T., & Bassler, B. L. (2012). Quorum Sensing: Gene Regulation by LuxR/HapR Master Regulators in Vibrios. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427.
-
MDPI. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Retrieved January 6, 2026, from [Link]
-
Schaefer, A. L., et al. (1996). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. PNAS, 93(18), 9505–9509. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. Retrieved January 6, 2026, from [Link]
-
Vannini, A., et al. (2002). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Journal of Biological Chemistry, 277(41), 38437–38442. Retrieved January 6, 2026, from [Link]
-
Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 263–270. Retrieved January 6, 2026, from [Link]
-
Welsh, M., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal, 19(4), 607–617. Retrieved January 6, 2026, from [Link]
-
Fuqua, C., & Greenberg, E. P. (2002). Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. PNAS, 99(22), 14043–14044. Retrieved January 6, 2026, from [Link]
Sources
Application Notes & Protocols: The Use of N-(3-Oxohexanoyl)-L-homoserine lactone in Eukaryotic Gene Expression Analysis
Introduction: An Inter-Kingdom Signaling Molecule
The study of gene expression is fundamental to understanding cellular responses to external stimuli. While traditionally focused on host-derived factors, there is a growing appreciation for the influence of microbial signaling molecules on eukaryotic cellular processes. One such class of molecules is the N-acyl-homoserine lactones (AHLs), which are central to quorum sensing (QS), a cell-density-dependent communication system in Gram-negative bacteria.[1][2] This document provides a detailed guide to the experimental use of a prominent AHL, N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) , for the analysis of gene expression in eukaryotic systems.
A Note on Nomenclature: The compound 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide is chemically identical to N-(3-Oxohexanoyl)-L-homoserine lactone, often abbreviated as 3O-C6-HSL.[3] The "tetrahydro-2-oxo-3-furanyl" moiety describes the homoserine lactone ring. This guide will use the more common designation, 3O-C6-HSL.
3O-C6-HSL, first identified as the autoinducer for bioluminescence in Vibrio fischeri, is now recognized as a key player in "inter-kingdom signaling," capable of modulating host cell gene expression and influencing physiological responses such as immunity and inflammation.[1][4] Understanding how to accurately apply and analyze the effects of 3O-C6-HSL is therefore critical for researchers in immunology, microbiology, and drug development.
Mechanism of Action: How 3O-C6-HSL Influences Eukaryotic Cells
Unlike in bacteria, where 3O-C6-HSL binds to specific LuxR-type transcriptional regulators, its mechanism of action in eukaryotic cells is more complex and not fully elucidated.[5][6] Evidence suggests that 3O-C6-HSL, being an amphiphilic molecule, can interact with and potentially traverse the plasma membrane of eukaryotic cells to engage with intracellular targets.[4]
Key signaling pathways implicated in the eukaryotic response to AHLs include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have shown that AHLs, including those with structures similar to 3O-C6-HSL, can activate MAPK pathways such as p38.[7][8] This activation can lead to the downstream regulation of transcription factors and the expression of genes involved in inflammation and stress responses.
-
Modulation of Innate Immune Receptors: While some research indicates that AHL signaling can be independent of canonical pattern recognition receptors like Toll-like receptors (TLRs), they can still profoundly modulate immune cell function.[7][9]
-
Transcription Factor Activation: The activation of signaling cascades by 3O-C6-HSL can culminate in the altered activity of key transcription factors, leading to changes in the expression of target genes like c-jun.[7][9]
The precise cellular receptors for 3O-C6-HSL in mammalian cells remain an active area of investigation. However, the downstream consequences on gene expression are well-documented and provide a robust system for experimental analysis.
Figure 1: Putative signaling pathway for 3O-C6-HSL in eukaryotic cells.
Experimental Design and Considerations
Rigorous experimental design is paramount for obtaining reproducible and meaningful data. The following points should be carefully considered:
| Parameter | Recommendation & Rationale |
| Cell Model | Select a cell line relevant to your research question (e.g., macrophages like RAW 264.7 for immunology, intestinal epithelial cells like Caco-2 for gut health studies). Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| 3O-C6-HSL Concentration | Perform a dose-response curve to determine the optimal concentration. Concentrations typically range from 1 µM to 100 µM. High concentrations may induce cytotoxicity, so a viability assay (e.g., MTT or Trypan Blue) is essential. |
| Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak time for target gene expression changes. Transcriptional responses can be transient. |
| Controls | Vehicle Control: Treat cells with the same solvent used to dissolve 3O-C6-HSL (e.g., DMSO) at the same final concentration as the experimental samples.[10] This accounts for any effects of the solvent itself. Untreated Control: Cells cultured in media alone to establish a baseline gene expression level. |
| 3O-C6-HSL Preparation | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or dimethyl formamide.[10] Avoid using primary alcohols like ethanol, which can open the lactone ring and inactivate the molecule.[10] Store stock solutions at -20°C or -80°C. For experiments, dilute the stock solution into pre-warmed culture medium immediately before use. |
Protocols for Gene Expression Analysis
The following protocols provide a step-by-step workflow for treating adherent mammalian cells with 3O-C6-HSL and subsequently analyzing gene expression via Reverse Transcription Quantitative PCR (RT-qPCR).
Figure 2: Experimental workflow for gene expression analysis.
Protocol 1: Adherent Cell Culture and 3O-C6-HSL Treatment
This protocol assumes basic knowledge of aseptic cell culture techniques.[11]
-
Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. For example, seed 2.5 x 10^5 cells per well. Culture overnight in complete medium at 37°C and 5% CO2.
-
Preparation of Treatment Media: On the day of the experiment, pre-warm the required volume of cell culture medium to 37°C. Prepare the 3O-C6-HSL treatment media by diluting the stock solution to the desired final concentration (e.g., 25 µM). Also, prepare the vehicle control medium with an equivalent amount of solvent.
-
Cell Treatment: Carefully aspirate the old medium from the wells. Gently wash the cells once with 1X sterile Phosphate Buffered Saline (PBS). Aspirate the PBS.
-
Add Treatment Media: Add the appropriate volume of prepared media (e.g., 2 mL for a 6-well plate) to each well: Untreated Control, Vehicle Control, and 3O-C6-HSL treated.
-
Incubation: Return the plate to the incubator for the predetermined treatment time (e.g., 4 hours).
-
Harvesting Cells: After incubation, aspirate the media. Proceed immediately to RNA extraction (Protocol 2).
Protocol 2: Total RNA Extraction and Quality Control
High-quality, intact RNA is crucial for accurate gene expression analysis.
-
Cell Lysis: Add 1 mL of a TRIzol-like reagent directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells and homogenize the solution.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Quality & Quantity Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer.
Protocol 3: RT-qPCR for Gene Expression Quantification
This protocol uses a two-step RT-qPCR approach with SYBR Green-based detection.[12]
-
cDNA Synthesis (Reverse Transcription):
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the final volume with nuclease-free water according to your reverse transcription kit's instructions.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
Dilute the cDNA template (e.g., 1:10) with nuclease-free water.
-
Prepare a master mix for each gene of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB). The mix should contain SYBR Green qPCR Master Mix, forward primer (300-500 nM), and reverse primer (300-500 nM).
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA to the respective wells. Include a no-template control (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
-
qPCR Cycling Conditions:
Data Analysis and Interpretation
The most common method for relative quantification is the 2-ΔΔCt (Livak) method .[15] This requires validation that the amplification efficiencies of the target and reference genes are approximately equal.[16]
-
Calculate ΔCt: For each sample, normalize the Ct value of the gene of interest (GOI) to the Ct value of the reference gene (Ref).
-
ΔCt = Ct(GOI) - Ct(Ref)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample (e.g., vehicle control).
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Example Data Interpretation:
| Sample | Gene | Avg. Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change |
| Vehicle | GAPDH | 18.5 | - | - | - |
| Vehicle | IL-6 | 26.2 | 7.7 | 0.0 | 1.0 |
| 3O-C6-HSL | GAPDH | 18.6 | - | - | - |
| 3O-C6-HSL | IL-6 | 23.1 | 4.5 | -3.2 | 9.2 |
In this example, treatment with 3O-C6-HSL resulted in a 9.2-fold increase in IL-6 mRNA expression compared to the vehicle control.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Ct values (>35) or no amplification | Poor RNA quality/quantity, inefficient reverse transcription, poor primer design, PCR inhibitors. | Verify RNA integrity. Use a new RT kit. Redesign and validate primers. Re-purify RNA to remove inhibitors. |
| Multiple peaks in melt curve analysis | Non-specific amplification, primer-dimers. | Increase annealing temperature. Redesign primers to be more specific. |
| High variability between technical replicates | Pipetting errors, poorly mixed reagents. | Use calibrated pipettes. Ensure master mix is thoroughly mixed before aliquoting. |
| No change in gene expression | Incorrect dose or time point, inactive compound, cell line is non-responsive. | Perform dose-response and time-course experiments. Verify the integrity of the 3O-C6-HSL stock. Try a different cell model. |
References
-
N-Acyl homoserine lactone - Wikipedia. Wikipedia. [Link]
-
Sencio, V., et al. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. [Link]
-
Galloway, W. R., et al. (2011). Perception and Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Mammalian and Plant Cells. Chemical Reviews. [Link]
-
Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews. [Link]
-
Sikdar, R., et al. (2020). N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. PLOS ONE. [Link]
-
Schenk, S. T., & Schikora, A. (2015). N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6. Plant Physiology. [Link]
-
Kravchenko, V. V., et al. (2006). N-(3-oxo-acyl)homoserine lactones signal cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways. Journal of Biological Chemistry. [Link]
-
Li, M., et al. (2022). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. MDPI. [Link]
-
Welch, M., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. [Link]
-
Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods. [Link]
-
di Jeso, B., et al. (2006). N-(3-Oxo-acyl)homoserine Lactones Signal Cell Activation through a Mechanism distinct from the Canonical Pathogen-associated Molecular Pattern Recognition Receptor Pathways. ResearchGate. [Link]
-
Vikström, E., et al. (2005). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway. Infection and Immunity. [Link]
-
O'Loughlin, C. T., et al. (2013). Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. Journal of Bacteriology. [Link]
-
N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum sensing regulation, exhibits plant-dependent effects. ResearchGate. [Link]
-
Collins, C. H., et al. (2018). Characterization of diverse homoserine lactone synthases in Escherichia coli. PLOS ONE. [Link]
-
Zhao, S., et al. (2022). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Scientific Reports. [Link]
-
Chin-A-Woeng, T. F., et al. (2007). N-(3-hydroxyhexanoyl)-l-homoserine lactone is the biologically relevant quormone that regulates the phz operon of Pseudomonas chlororaphis strain 30-84. Applied and Environmental Microbiology. [Link]
-
Zhao, S., et al. (2022). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Scientific Reports. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
Gyamfi, J., et al. (2016). Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line. Journal of Medical and Biological Science Research. [Link]
-
Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. PubChem. [Link]
-
General protocol for the culture of adherent mammalian cell lines. protocols.io. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances. [Link]
-
Synthetic route to obtain N-hexanoyl-L-homoserine lactone. ResearchGate. [Link]
-
Huang, H., et al. (2015). Gestational N-hexane inhalation alters the expression of genes related to ovarian hormone production and DNA methylation states in adult female F1 rat offspring. Toxicology Letters. [Link]
Sources
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-oxo-acyl)homoserine lactones signal cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 12. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Investigating Biofilm Formation using 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (3-oxo-C6-HSL)
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Social Lives of Bacteria
Microorganisms, far from leading solitary existences, form complex, structured communities known as biofilms. These sessile communities are encased in a self-produced matrix of extracellular polymeric substances (EPS), creating a protected environment.[1] Biofilms are a primary mechanism of bacterial resistance, contributing to persistent infections that are notoriously difficult to treat as they exhibit innate resistance to antibiotics and host defenses.[2][3] This resilience makes biofilms a significant challenge in clinical settings, such as on medical implants, and in industrial processes like wastewater treatment.[4]
The formation and maintenance of these sophisticated structures are not random; they are coordinated by a remarkable cell-to-cell communication system called quorum sensing (QS).[4] Bacteria use QS to monitor their population density by producing and detecting small signaling molecules called autoinducers.[2][4] When the concentration of these molecules reaches a critical threshold, it triggers a synchronized change in gene expression across the entire population, leading to collective behaviors such as virulence factor production, bioluminescence, and, critically, biofilm formation.[2][4]
In many Gram-negative bacteria, a major class of autoinducers is the N-acyl-homoserine lactones (AHLs).[4][5] These molecules are central to the communication networks that govern biofilm development, making them invaluable tools for research.[6] This guide focuses on a specific AHL, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide , also known as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) , and provides detailed protocols for its application in studying biofilm formation.
Featured Molecule: this compound (3-oxo-C6-HSL)
3-oxo-C6-HSL is a well-characterized autoinducer molecule used by various bacterial species, including Aliivibrio fischeri and the opportunistic pathogen Pseudomonas aeruginosa.[7][8] Its central role in regulating gene expression makes it an essential chemical probe for dissecting the mechanisms of bacterial communication and biofilm development.
| Property | Value |
| IUPAC Name | This compound[9] |
| Common Name | N-(3-Oxohexanoyl)-L-homoserine lactone; 3-oxo-C6-HSL |
| CAS Number | 76924-95-3[9] |
| Molecular Formula | C₁₀H₁₅NO₄[8][9] |
| Molecular Weight | 213.23 g/mol [8] |
Mechanism of Action
The 3-oxo-C6-HSL signaling pathway is a canonical example of quorum sensing in Gram-negative bacteria. The mechanism relies on two key proteins: an AHL synthase (a LuxI homolog) and a transcriptional regulator (a LuxR homolog).
-
Synthesis: At a basal level, the LuxI-family synthase produces 3-oxo-C6-HSL.
-
Diffusion and Accumulation: As a small, lipid-soluble molecule, 3-oxo-C6-HSL freely diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of 3-oxo-C6-HSL rises in tandem.[6]
-
Binding and Activation: Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator.
-
Gene Expression: This binding event induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This activates the transcription of genes responsible for biofilm formation, virulence factor production, and other collective behaviors.[6]
Application Protocol: Quantitative Biofilm Assay
This protocol provides a robust, high-throughput method for quantifying biofilm formation in 96-well microtiter plates using crystal violet staining.[1] The principle is that exogenously supplied 3-oxo-C6-HSL can restore or enhance the biofilm-forming ability of bacteria, particularly in mutants incapable of synthesizing their own AHLs (luxI mutants). This allows for a precise study of the dose-dependent effect of the signaling molecule.
Materials and Reagents
-
Bacterial Strains:
-
Chemicals:
-
This compound (3-oxo-C6-HSL).
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Crystal Violet solution (0.1% w/v in water).
-
Glacial Acetic Acid (33% v/v in water).
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Media & Consumables:
-
Luria-Bertani (LB) Broth or other suitable growth medium.
-
Sterile 96-well flat-bottom polystyrene microtiter plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 550-590 nm.
-
Preparation of Solutions
-
3-oxo-C6-HSL Stock Solution (10 mM):
-
Causality: 3-oxo-C6-HSL is poorly soluble in aqueous media. DMSO is an effective solvent that is miscible with culture media at low concentrations.
-
Dissolve 2.13 mg of 3-oxo-C6-HSL in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C to prevent degradation from freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare serial dilutions of the 10 mM stock solution in sterile growth medium to achieve the desired final concentrations for the assay (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Crucially , ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and does not exceed 0.5% (v/v), as higher concentrations can inhibit bacterial growth.
-
Step-by-Step Experimental Procedure
-
Inoculum Preparation: Prepare an overnight culture of the desired bacterial strain(s) in the chosen growth medium at the optimal temperature (e.g., 37°C).
-
Culture Dilution: Dilute the overnight culture with fresh medium to a starting optical density (OD₆₀₀) of 0.01.[1] This standardization is critical for reproducibility.
-
Plate Setup:
-
Blank: Add 100 µL of sterile medium to at least 3 wells. This corrects for background absorbance.
-
Negative Control (No Biofilm): Use the AHL-synthase mutant without any added 3-oxo-C6-HSL.
-
Vehicle Control: Use the AHL-synthase mutant with the highest concentration of DMSO used in the experiment. This confirms the solvent has no effect.
-
Positive Control: Use the wild-type strain, which should form a robust biofilm naturally.
-
Experimental Wells: Add 100 µL of the diluted AHL-synthase mutant culture to wells and add the prepared 3-oxo-C6-HSL working solutions to achieve the desired final concentrations.
-
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24 to 48 hours at the optimal growth temperature for the bacterium. To minimize evaporation, place the plate in a humidified container.[1]
-
Quantification of Planktonic Growth (Optional): After incubation, measure the OD₆₀₀ of the plate to assess total bacterial growth. This helps distinguish between effects on growth versus effects on biofilm formation specifically.
-
Washing: Gently discard the culture medium from the wells. Wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[12] Be gentle to avoid dislodging the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain solution and wash the plate thoroughly with water until the runoff is clear.
-
Solubilization: Invert the plate and tap firmly on a paper towel to remove excess water. Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound crystal violet.[12]
-
Absorbance Reading: Incubate for 5-10 minutes, then measure the absorbance at 590 nm (or a similar wavelength between 550-600 nm) using a microplate reader.
Data Analysis and Expected Results
The absorbance value is directly proportional to the amount of biofilm formed. After subtracting the average absorbance of the blank wells, the data can be plotted.
Table of Expected Outcomes (Hypothetical Data):
| Condition | Strain | 3-oxo-C6-HSL (µM) | Mean OD₅₉₀ ± SD | Interpretation |
| Negative Control | luxI mutant | 0 | 0.05 ± 0.01 | Basal, minimal biofilm formation without AHL signal. |
| Vehicle Control | luxI mutant | 0 (+DMSO) | 0.06 ± 0.02 | Confirms DMSO solvent does not induce biofilm. |
| Experimental | luxI mutant | 1 | 0.45 ± 0.05 | Biofilm formation is restored by exogenous AHL. |
| Experimental | luxI mutant | 10 | 0.89 ± 0.07 | Dose-dependent increase in biofilm formation. |
| Positive Control | Wild-Type | 0 | 0.95 ± 0.08 | Shows maximal biofilm formation by a proficient strain. |
The results should demonstrate that the luxI mutant is unable to form a significant biofilm on its own but that biofilm formation is restored in a dose-dependent manner upon the addition of 3-oxo-C6-HSL.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in blank wells | Media components are precipitating or binding to the plate. | Use a different type of microtiter plate (e.g., tissue-culture treated vs. non-treated). Filter-sterilize media. |
| High variability between replicates | Inconsistent washing or pipetting. Biofilm sloughing off. | Use a multichannel pipette for consistency. Wash very gently. Ensure the plate is not disturbed during incubation. |
| No biofilm formation in positive control | Bacterial strain issue (e.g., loss of plasmid, mutation). Suboptimal growth conditions (media, temp). | Use a fresh culture from a frozen stock. Verify growth conditions are optimal for the specific strain. |
| High biofilm in negative control | The mutant is "leaky" or has reverted. Contamination. | Sequence the mutant to confirm the gene knockout. Perform a streak plate to check for contamination. |
Conclusion
This compound is an indispensable tool for probing the intricate world of bacterial communication. By enabling the precise control of a key signaling pathway, it allows researchers to dissect the genetic and molecular underpinnings of biofilm formation. The protocols outlined in this guide provide a reliable framework for quantifying these effects, paving the way for a deeper understanding of bacterial sociality and the development of novel anti-biofilm strategies and quorum quenching therapeutics.[5][10]
References
-
Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
Ding, T., et al. (2011). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. Retrieved December 31, 2025, from [Link]
-
Yarwood, J. M., et al. (2004). Quorum Sensing in Staphylococcus aureus Biofilms. Journal of Bacteriology. Retrieved December 31, 2025, from [Link]
-
Abinaya, S., et al. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. MDPI. Retrieved December 31, 2025, from [Link]
-
Galloway, W. R., et al. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. IntechOpen. Retrieved December 31, 2025, from [Link]
-
Rumbaugh, K. P., et al. (2015). Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors. Frontiers in Microbiology. Retrieved December 31, 2025, from [Link]
-
The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa. (2023). MDPI. Retrieved December 31, 2025, from [Link]
-
Lade, H., et al. (2019). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of Basic Microbiology. Retrieved December 31, 2025, from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved December 31, 2025, from [Link]
-
High-throughput assay for quantifying bacterial biofilm formation. (2024). Protocols.io. Retrieved December 31, 2025, from [Link]
-
This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Tan, Y., et al. (2019). AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4. Frontiers in Microbiology. Retrieved December 31, 2025, from [Link]
-
Loo, C. Y., et al. (2000). Protocols to Study the Physiology of Oral Biofilms. Methods in Molecular Biology. Retrieved December 31, 2025, from [Link]
-
Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. (2019). ResearchGate. Retrieved December 31, 2025, from [Link]
Sources
- 1. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 5. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Certified Analytical Standard for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of certified analytical standards for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a critical quorum-sensing molecule in various Gram-negative bacteria.[1][2] Also known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), this signaling molecule is integral to regulating gene expression related to virulence, biofilm formation, and bioluminescence.[1][3][4][5] The accuracy and reliability of research and development efforts targeting quorum sensing modulation depend critically on the availability of highly characterized and certified reference materials. This guide details the rigorous certification process for this standard and provides validated protocols for its application in quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Role of 3-oxo-C6-HSL and the Imperative for a Certified Standard
Many species of Gram-negative bacteria utilize a communication system known as quorum sensing (QS) to coordinate collective behaviors.[1][5] This process relies on the production, release, and population-wide detection of signaling molecules called autoinducers. N-acyl-homoserine lactones (AHLs) are a prominent class of these molecules.[6][7][8] this compound (3-oxo-C6-HSL) is a well-studied AHL, notably used by bacteria such as Vibrio fischeri and Erwinia carotovora.[4][9] In V. fischeri, it famously controls bioluminescence through the LuxI/LuxR system.[1]
Given its central role in controlling pathogenic and symbiotic processes, 3-oxo-C6-HSL and the broader QS systems are significant targets for novel therapeutic agents (quorum quenchers) and biotechnological applications.[5] Accurate quantification of this molecule in bacterial cultures, environmental samples, and in vitro assays is therefore paramount. A Certified Reference Material (CRM) provides the metrological traceability necessary for:
-
Accurate Instrument Calibration: Ensuring that analytical instruments provide reliable quantitative data.
-
Method Validation: Establishing the performance characteristics (e.g., accuracy, precision, linearity) of analytical methods.
-
Quality Control: Serving as a benchmark for routine analysis and ensuring consistency across different laboratories and experiments.
-
Inter-laboratory Comparability: Allowing for the direct comparison of results generated by different research groups.
Certification of the Analytical Standard
The certification of a reference material is a multi-faceted process designed to establish its identity, purity, and stability with a high degree of confidence and a documented uncertainty.[10][11] The process follows established principles outlined in ISO Guides 34 and 35.
Identity Confirmation
The unequivocal identity of the 3-oxo-C6-HSL standard is confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information, confirming the connectivity of all atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the elemental composition.[6][7] Fragmentation patterns (MS/MS) provide further structural confirmation.[12][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups present in the molecule, such as the amide, ketone, and lactone moieties.
Purity Assessment and Value Assignment
The certified purity value is assigned using a mass balance approach, which involves quantifying all significant impurities and subtracting their total from 100%. However, for primary calibrators, Quantitative NMR (qNMR) is increasingly employed as a direct and highly accurate method.[14][15][16]
Quantitative ¹H-NMR (qNMR) Protocol:
qNMR is a primary ratio method of measurement, meaning the signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[15][16][17] By co-dissolving a precisely weighed amount of the 3-oxo-C6-HSL candidate material with a precisely weighed amount of a certified internal standard (IS) of known purity, the purity of the candidate material can be calculated directly.[18]
-
Internal Standard Selection: A suitable internal standard must have high purity, be stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte signals. For 3-oxo-C6-HSL, a standard like maleic acid or dimethyl sulfone is often suitable.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-oxo-C6-HSL candidate material into a vial using a calibrated microbalance.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Acetonitrile-d3 or DMSO-d6).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery between scans, which is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
P = Purity (as a mass fraction)
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
analyte = 3-oxo-C6-HSL
-
IS = Internal Standard
-
This process is repeated multiple times to ensure statistical validity and to calculate the measurement uncertainty.[18]
Workflow for Certification
The following diagram illustrates the logical flow of the certification process.
Caption: Workflow for the certification of 3-oxo-C6-HSL analytical standard.
Application Protocols
Storage and Handling
-
Long-term Storage: Store the solid standard at -20°C in a desiccator. The material is sensitive to hydrolysis, especially in the presence of moisture.
-
Stock Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 1 mg/mL) in HPLC-grade acetonitrile or ethyl acetate.[19]
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution with the appropriate mobile phase or solvent.
Protocol: Quantitative Analysis by HPLC-UV
This protocol is suitable for quantifying 3-oxo-C6-HSL in relatively clean sample matrices, such as extracts from bacterial culture supernatants.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard binary or quaternary pump system with UV/Vis or DAD detector |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | 210 nm |
Procedure:
-
Prepare Calibration Standards:
-
Perform a serial dilution of the certified stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Use the same solvent as the final sample extract for the dilutions.
-
-
Sample Preparation:
-
Extract the bacterial culture supernatant with an equal volume of acidified ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase A.
-
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject a blank (solvent) between standards and samples to check for carryover.
-
Inject the prepared samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-oxo-C6-HSL in the samples by interpolating their peak areas from the calibration curve.
-
Protocol: Quantitative Analysis by LC-MS/MS
LC-MS/MS provides superior selectivity and sensitivity, making it the method of choice for complex matrices or when trace-level quantification is required.[6][7][13]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC system for optimal resolution and speed |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column & Mobile Phase | As per HPLC-UV protocol |
| MS Parameters | Optimize source parameters (e.g., capillary voltage, gas flow) for 3-oxo-C6-HSL |
| MRM Transitions | Primary: m/z 214.1 → 102.1; Confirmatory: m/z 214.1 → 74.1 |
Multiple Reaction Monitoring (MRM) Explanation: The precursor ion for 3-oxo-C6-HSL ([M+H]⁺) is m/z 214.1.[2] In the collision cell, this ion is fragmented. The most abundant and characteristic product ion is the homoserine lactone moiety at m/z 102.1.[12] This specific transition (214.1 → 102.1) is highly selective for AHLs and provides the basis for quantification.
Procedure:
-
Prepare Calibration and Sample Solutions: Follow the same procedure as for the HPLC-UV method. The use of a stable isotope-labeled internal standard (e.g., D₂-3-oxo-C6-HSL) is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response.
-
Analysis:
-
Create an acquisition method using the specified MRM transitions.
-
Inject the calibration standards and samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration in the unknown samples using this curve.
-
Analytical Workflow Diagram
Caption: General workflow for quantitative analysis using the certified standard.
Conclusion
The certified analytical standard for this compound is an indispensable tool for researchers in microbiology, drug discovery, and biotechnology. Its rigorous characterization and certification provide the necessary foundation for producing accurate, reliable, and reproducible quantitative data. The protocols outlined in this guide offer validated starting points for the routine analysis of this key quorum-sensing molecule, enabling deeper insights into bacterial communication and the development of novel intervention strategies.
References
-
Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]
-
Lami, R., Escoubeyrou, K., Intertaglia, L., Mazurek, C., Doberva, M., Pérez-Ferrer, P., ... & Fericean, L. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]
-
Saito, T., Ihara, T., & Watai, M. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
- Morin, D., Grasland, B., Vallée-Réhel, K., Dufau, C., & Haras, D. (2003). On-line mass spectrometric detection and structural study of N-acylhomoserine lactones.
-
Welsh, J. S., & Blackwell, H. E. (2005). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?[Link]
-
ResearchGate. (n.d.). LC–MS/MS analysis of N-acyl homoserine lactones (AHLs) in bacterial...[Link]
-
Wang, H., Liu, M., Zhang, X., Wei, C., & Wang, S. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Applied and Environmental Microbiology. [Link]
-
Mukherjee, S., & Bassler, B. L. (2019). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Annual Review of Microbiology. [Link]
-
Kalia, V. C. (2013). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Sensors. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
-
McDowall, R. D. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. [Link]
-
Schaefer, A. L., Hanzelka, B. L., Eberhard, A., & Greenberg, E. P. (1996). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 7. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ethz.ch [ethz.ch]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pnas.org [pnas.org]
purification techniques for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
An Application Guide: High-Purity Purification of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Protocols and Methodologies
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a significant N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing.[1][2] The purity of AHLs is paramount for accurate biological, pharmacological, and clinical studies. This document outlines a multi-step purification strategy, from initial crude product cleanup to final high-purity isolation, designed for researchers, chemists, and drug development professionals. Methodologies covered include solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), and flash column chromatography, complemented by robust analytical techniques for purity verification.
Introduction: The Need for Purity
This compound, also known as N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), is a canonical signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2][3] These systems allow bacteria to coordinate gene expression with population density, regulating phenotypes such as biofilm formation, virulence factor production, and bioluminescence.[1][2] Given its central role in mediating bacterial communication and pathogenicity, high-purity 3O-C6-HSL is an indispensable tool for:
-
Studying QS mechanisms: Elucidating receptor-ligand interactions and downstream signaling cascades.
-
Developing anti-virulence therapies: Screening for quorum quenching (QQ) agents that disrupt bacterial communication by targeting AHL degradation or receptor antagonism.[4][5]
-
Investigating inter-kingdom signaling: Understanding the influence of bacterial signals on eukaryotic host cells.
Synthetic impurities or degradation products can lead to erroneous experimental results, including false positives or negatives in bioassays. The protocols herein are designed to yield 3O-C6-HSL with a purity level (≥98%) suitable for the most sensitive applications.
Compound Profile and Impurity Analysis
A successful purification strategy begins with understanding the target molecule and potential contaminants.
2.1. Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [6] |
| Molecular Weight | 213.23 g/mol | [6] |
| Appearance | Typically a crystalline solid | [7] |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water. | [7] |
| Key Structural Features | Contains a hydrophilic homoserine lactone ring and a moderately hydrophobic hexanoyl chain with a beta-keto group. The amide linkage and lactone ester are susceptible to hydrolysis. | [1] |
2.2. Common Impurities in Synthesis
Impurities typically arise from unreacted starting materials, side reactions, or product degradation.
-
Starting Materials: Unreacted L-homoserine lactone or an activated derivative of 3-oxohexanoic acid.
-
Coupling Reagents: Residuals from reagents used to form the amide bond (e.g., DCC, EDC, HOBt).
-
By-products: Products from side reactions, such as the formation of N-acylurea if carbodiimides are used.
-
Degradation Products: The most common degradation product is the ring-opened acid, N-(3-oxohexanoyl)-L-homoserine, formed by the hydrolysis of the lactone ring. This process can be accelerated by non-neutral pH conditions.[5][8]
Integrated Purification Workflow
A multi-step approach is recommended to systematically remove diverse impurities. The workflow below progresses from low-resolution, high-capacity techniques to high-resolution, lower-capacity polishing steps.
Caption: Integrated workflow for the purification of 3O-C6-HSL.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Solid-Phase Extraction (SPE) for Crude Cleanup
Rationale: This protocol removes salts, highly polar starting materials, and some non-polar by-products from the crude reaction mixture, preparing it for high-resolution chromatography. A reverse-phase sorbent (e.g., C18) is ideal.
Materials:
-
Crude 3O-C6-HSL, dissolved in minimal methanol or DMSO.
-
C18 SPE Cartridge (select size based on sample mass).
-
Milli-Q Water (or deionized water).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
SPE vacuum manifold.
Methodology:
-
Cartridge Conditioning:
-
Pass 3-5 column volumes (CV) of ACN through the C18 cartridge.
-
Pass 3-5 CV of 50% ACN/Water through the cartridge.
-
Equilibrate with 3-5 CV of Milli-Q water. Do not let the sorbent run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of a strong solvent (e.g., methanol) and dilute with water to ensure binding to the C18 sorbent (typically <10% organic).
-
Load the sample solution onto the conditioned cartridge at a slow flow rate (approx. 1 drop/sec).
-
-
Wash Step (Impurity Elution):
-
Wash the cartridge with 3-5 CV of 10-20% ACN/Water. This removes salts and very polar impurities while the target compound remains bound.
-
-
Elution Step (Product Collection):
-
Elute the target compound, 3O-C6-HSL, using 3-5 CV of 60-80% ACN/Water. The optimal percentage should be determined empirically via TLC or analytical HPLC of trial fractions.
-
-
Post-Processing:
-
Combine the fractions containing the product.
-
Evaporate the solvent under reduced pressure (e.g., rotary evaporator) to yield the semi-purified product.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Rationale: Preparative reverse-phase HPLC is the gold standard for achieving high purity (>98%). It separates the target compound from closely related structural analogs and trace impurities based on differential partitioning between the mobile and stationary phases.[8]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5-10 µm particle size (e.g., 250 x 21.2 mm) | Provides excellent retention and resolution for the hydrophobic acyl chain. |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Acidification improves peak shape and prevents lactone ring hydrolysis under basic conditions. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 20% to 70% B over 30 minutes (example) | A gradient is effective for separating impurities with varying polarities. Adjust based on analytical scale results. |
| Flow Rate | 15-25 mL/min (for a 21.2 mm ID column) | Adjust based on column dimensions and pressure limits. |
| Detection | UV at 205-215 nm | Detects the amide and keto-enol chromophores present in the molecule.[8] |
| Injection Volume | Variable; dissolve sample in mobile phase or DMSO | Ensure the sample is fully dissolved. High concentrations may require multiple injections. |
Methodology:
-
System Preparation: Equilibrate the HPLC system with the starting mobile phase composition (e.g., 20% ACN / 80% Water with acid) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the semi-purified product from SPE in a minimal volume of the initial mobile phase or DMSO. Filter through a 0.45 µm syringe filter to remove particulates.
-
Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the UV chromatogram, isolating the main peak corresponding to 3O-C6-HSL.
-
Purity Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method to confirm purity before combining.
-
Solvent Removal: Combine the pure fractions and remove the solvent using lyophilization (freeze-drying) or rotary evaporation. Lyophilization is preferred to obtain a fluffy, easy-to-handle solid.
Protocol 3: Flash Column Chromatography
Rationale: For larger-scale purifications (grams), flash chromatography on normal phase (silica gel) offers a cost-effective alternative to preparative HPLC for intermediate purification.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective stationary phase for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate (EtOAc) / Hexane Gradient | This solvent system provides good separation for compounds of moderate polarity. |
| Gradient | 10% to 60% EtOAc in Hexane | Start with low polarity to elute non-polar impurities, then increase polarity to elute the product. |
| Detection | TLC analysis of fractions (UV visualization or staining) | Thin-layer chromatography is used to identify fractions containing the pure product. |
Methodology:
-
Column Packing: Pack a glass or pre-packed cartridge with silica gel slurried in the initial mobile phase (e.g., 10% EtOAc/Hexane).
-
Sample Loading: Dissolve the crude or semi-purified product in a minimal amount of dichloromethane or ethyl acetate. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Fraction Analysis: Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 50% EtOAc/Hexane). Visualize spots under UV light (254 nm) or with a potassium permanganate stain.
-
Product Isolation: Combine the fractions containing only the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
Purity Assessment and Characterization
Final purity must be confirmed using orthogonal analytical methods.
-
Analytical HPLC-UV: Use a high-resolution analytical C18 column to determine the purity percentage by peak area integration.
-
Mass Spectrometry (MS): Confirm the identity by verifying the molecular weight. Electron Ionization MS (EI-MS) often shows a characteristic fragmentation pattern for AHLs, with a major ion at m/z 143.[9] High-resolution mass spectrometry (HRMS) can provide an exact mass for formula confirmation.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the precise chemical structure and ensure the absence of significant impurities.
References
- Dong, Y. H., et al. (2005). Crystallization and preliminary crystallographic analysis of Bacillus thuringiensis AHL-lactonase. PubMed.
- Cataldi, T. R. I., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. PubMed.
- Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC - NIH.
- Grand-Guillaume Perrenoud, A., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed.
- Chun, C. K., et al. (2012). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. ResearchGate.
- Shaw, P. D., et al. (1997). Detecting and characterizing N -acyl-homoserine lactone signal molecules by thin-layer chromatography. SemOpenAlex.
- Kim, M. H., et al. (2005). The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase. PubMed.
- ChemicalBook. n-[(3s)-tetrahydro-2-oxo-3-furanyl]-nonanamide. ChemicalBook.
- CAS Common Chemistry. This compound. CAS Common Chemistry.
- Wikipedia. N-Acyl homoserine lactone. Wikipedia.
- ACG Publications. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
- Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC - NIH.
- Mukherjee, S., & Bassler, B. L. (2019). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.
Sources
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary crystallographic analysis of Bacillus thuringiensis AHL-lactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. N-[(3S)-TETRAHYDRO-2-OXO-3-FURANYL]-NONANAMIDE CAS#: 177158-21-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: Solution Preparation and Long-Term Storage
Introduction: Understanding the Criticality of Proper Handling
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a member of the N-acyl homoserine lactone (AHL) family and commonly referred to as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a pivotal signaling molecule in bacterial quorum sensing. Its integrity in experimental settings is paramount for reproducible and accurate results in microbiology, drug development, and biofilm research. The inherent chemical nature of its γ-butyrolactone ring fused to an acylated amine dictates a stringent set of handling and storage protocols to prevent degradation.
The primary degradation pathway for 3-oxo-C6-HSL is the hydrolysis of the lactone ring, a process termed lactonolysis. This reaction is highly dependent on pH and temperature, with alkaline conditions and elevated temperatures significantly accelerating the opening of the lactone ring to form the inactive, open-ring N-(3-oxohexanoyl)-L-homoserine.[1][2] This document provides a comprehensive guide to the preparation of stable solutions of 3-oxo-C6-HSL and outlines validated protocols for its long-term storage to ensure its biological activity is preserved.
Chemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of 3-oxo-C6-HSL is fundamental to its appropriate handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | White solid | [3] |
Solubility Data
The choice of solvent is critical for preparing stock solutions. Due to its susceptibility to hydrolysis, aprotic and anhydrous solvents are preferred.
| Solvent | Solubility | Recommendations and Remarks | Source |
| Chloroform | >100 mg/mL | Excellent choice for high-concentration stock solutions. | [3] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL (for 3-oxo-C8-HSL) | A common and effective solvent for stock solutions. Ensure use of anhydrous grade. | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL (for 3-oxo-C8-HSL) | Another suitable aprotic solvent for stock solutions. Use anhydrous grade. | [4] |
| Acetonitrile | Soluble | A good option for preparing analytical standards and stock solutions. | [1] |
| Ethyl Acetate (acidified) | Soluble | Often used for extraction and can be used for storage, preferably with a small amount of acetic acid to maintain an acidic pH. | [5] |
| Ethanol/Methanol | NOT RECOMMENDED | These protic solvents have been shown to open the lactone ring. | [3], [4] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Limited | While some solubility is observed, stability is compromised. Aqueous solutions should be prepared fresh and used immediately. Not recommended for storage. | [6] |
Protocol for Preparation of Stock Solutions
This protocol details the preparation of a high-concentration stock solution of 3-oxo-C6-HSL. All procedures should be performed in a fume hood using appropriate personal protective equipment.
Materials
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or chloroform
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure
-
Pre-weighing Preparation: Allow the vial of solid 3-oxo-C6-HSL to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of 3-oxo-C6-HSL into a sterile amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or chloroform to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used to aid dissolution.
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps.
-
Inert Gas Purge: Before sealing the aliquots for long-term storage, it is best practice to purge the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Labeling and Immediate Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to a -20°C or -80°C freezer for long-term storage.
Caption: Workflow for preparing 3-oxo-C6-HSL stock solutions.
Long-Term Storage and Stability
The stability of 3-oxo-C6-HSL is critically influenced by temperature and pH.
Temperature
For long-term preservation of its biological activity, 3-oxo-C6-HSL should be stored at low temperatures.
| Storage Condition | Form | Expected Stability | Recommendations |
| -20°C to -80°C | Solid (powder) | ≥ 2 years | The most stable form for long-term storage. Protect from light and moisture.[3][7] |
| -20°C to -80°C | In anhydrous aprotic solvent (e.g., DMSO, Chloroform) | ≥ 2 years | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3] |
| 4°C | Solid or in anhydrous solvent | Short-term (days to weeks) | Not recommended for long-term storage due to the potential for slow degradation. |
| Room Temperature | Solid or in solution | Unstable | Significant degradation can occur, especially in solution. Avoid storage at room temperature. |
pH-Dependent Stability
The lactone ring of 3-oxo-C6-HSL is susceptible to hydrolysis, which is significantly accelerated in alkaline conditions.
| pH Range | Relative Stability | Predominant Form | Primary Degradation Mechanism |
| < 6.0 | High | Lactone (Ring-Closed, Active) | Minimal hydrolysis |
| 6.5 - 7.5 | Moderate | Lactone (Ring-Closed, Active) | Slow, spontaneous hydrolysis |
| > 8.0 | Low | Acyl-homoserine (Ring-Opened, Inactive) | Rapid, base-catalyzed hydrolysis[1] |
The hydrolysis of the lactone ring is a reversible process. Acidification of a solution containing the hydrolyzed, open-ring form can promote re-lactonization, thus restoring the active, ring-closed structure.[1]
Caption: Reversible hydrolysis of 3-oxo-C6-HSL is driven by pH.
Protocol for Stability Assessment
To ensure the integrity of 3-oxo-C6-HSL solutions over time, particularly for long-term experiments, a stability assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Materials
-
3-oxo-C6-HSL solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure
-
Sample Preparation: Dilute an aliquot of the stored 3-oxo-C6-HSL stock solution to a suitable concentration (e.g., 100 µg/mL) using the mobile phase.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject a freshly prepared standard of 3-oxo-C6-HSL to determine its retention time.
-
Inject the aged sample.
-
Monitor for the appearance of a new, more polar peak (earlier retention time) corresponding to the hydrolyzed, open-ring form.
-
Quantify the peak areas of the intact 3-oxo-C6-HSL and the degradation product to determine the percentage of degradation.
-
Self-Validating System
For critical applications, it is advisable to run a small-scale bioassay in parallel with the chemical analysis. A loss of biological activity in a quorum sensing reporter strain (e.g., Chromobacterium violaceum CV026 or an E. coli biosensor) would corroborate the chemical degradation observed by HPLC.[1]
Conclusion
The chemical stability of this compound is a critical factor for its successful application in research. By adhering to the protocols for solution preparation using anhydrous, aprotic solvents and ensuring long-term storage at -20°C or below, researchers can minimize degradation and maintain the biological potency of this important quorum sensing molecule. Regular stability checks using methods like HPLC are recommended for long-term studies to ensure the integrity of the experimental results.
References
-
PubChem. (n.d.). N-(3-oxohexanoyl)-L-homoserine lactone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016, October 18). How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer? Retrieved from [Link]
-
Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Buy N-(3-Oxohexanoyl)homoserine lactone | 76924-95-3 | >98% [smolecule.com]
Application Note & Protocol: Development of a Competitive ELISA for the Quantification of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide. This small molecule, a member of the N-acyl homoserine lactone (AHL) family, is a key autoinducer in bacterial quorum sensing systems.[1][2][3][4] The ability to accurately quantify this molecule is critical for research in microbiology, infectious disease, and biofilm formation. This guide details the entire workflow, from hapten design and immunogen synthesis to antibody development, assay optimization, and data analysis. The protocols provided are designed to be robust and adaptable, serving as a foundational resource for researchers, scientists, and drug development professionals aiming to establish a reliable method for detecting this and similar small molecules.
Introduction
1.1 Background on this compound
This compound, also known as N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a signaling molecule used by numerous species of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] AHLs are a major class of autoinducers in these systems.[1] The concentration of 3-oxo-C6-HSL in the environment provides bacteria with information about their population density, leading to the collective activation of genes involved in processes such as virulence factor production, biofilm formation, and antibiotic resistance. Given its central role in bacterial communication and pathogenicity, the ability to detect and quantify 3-oxo-C6-HSL is of significant interest for developing anti-virulence strategies and diagnostic tools.
1.2 The Need for a Sensitive Quantification Method
While analytical methods like mass spectrometry can detect 3-oxo-C6-HSL, immunoassays offer a complementary approach with distinct advantages, including high throughput, cost-effectiveness, and simplicity, making them suitable for screening large numbers of samples.[][6] Developing a sensitive immunoassay is challenging because 3-oxo-C6-HSL is a small molecule (MW: 213.23 g/mol ) and therefore not immunogenic on its own.[][7] Such small molecules are termed "haptens" and require conjugation to a larger carrier protein to elicit a specific antibody response.[8][9][10]
1.3 Principle of the Competitive Immunoassay
Due to the small size of the target analyte, a sandwich ELISA format is not feasible as the hapten cannot accommodate the simultaneous binding of two antibodies.[6][11] Therefore, a competitive ELISA is the format of choice.[11][12][13][14] In this assay, the free 3-oxo-C6-HSL in a sample competes with a fixed amount of a hapten-protein conjugate (the coating antigen) immobilized on a microplate well for binding to a limited amount of specific anti-3-oxo-C6-HSL antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of free 3-oxo-C6-HSL in the sample.[12][15][16] A secondary enzyme-conjugated antibody is then used to detect the plate-bound primary antibody, and a substrate reaction produces a measurable colorimetric signal. A higher concentration of the target analyte in the sample results in a weaker signal, allowing for quantitative measurement against a standard curve.[11][12]
Assay Development Strategy
The development of a robust competitive ELISA for a small molecule involves a multi-step process. Each stage, from immunogen design to final assay validation, is critical for achieving the required sensitivity and specificity.
2.1 Overview of the Workflow
The overall strategy is depicted in the workflow diagram below. It begins with the design and synthesis of a hapten derivative suitable for conjugation, followed by the creation of an immunogen to generate antibodies. A distinct conjugate is prepared for use as the coating antigen in the ELISA. The final stages involve antibody screening, assay optimization, and validation.
Caption: Workflow for Competitive ELISA Development.
2.2 Hapten Design and Synthesis Strategy
The core of the strategy lies in designing a hapten that, when conjugated to a carrier, presents the key structural features of 3-oxo-C6-HSL to the immune system. A derivative of the target molecule must be synthesized to introduce a reactive functional group for conjugation, typically a carboxylic acid or an amine. This "linker" should be placed at a position that minimizes interference with the molecule's primary epitopes. For 3-oxo-C6-HSL, derivatization could be targeted away from the lactone ring and the 3-oxo group, which are likely key recognition sites.
2.3 Immunogen and Coating Antigen Preparation
To produce antibodies, the synthesized hapten is covalently linked to a large, immunogenic carrier protein.[10] Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity.[17] For the coating antigen used in the ELISA, the same hapten is conjugated to a different, less complex carrier protein, such as Bovine Serum Albumin (BSA), to prevent the selection of antibodies that recognize the carrier protein itself.[][17] The carbodiimide reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a common and effective method for coupling haptens with carboxyl groups to primary amines on the carrier protein.[8][17]
2.4 Antibody Production and Selection
Either polyclonal or monoclonal antibodies can be developed. Polyclonal antibodies, typically raised in rabbits or goats, offer a diverse population of antibodies recognizing multiple epitopes, which can result in a robust signal. Monoclonal antibodies, produced via hybridoma technology, provide a homogenous, highly specific reagent with a continuous supply. The choice depends on the specific requirements for assay consistency and specificity.[14]
2.5 Development of the Competitive ELISA Format
The final assay development involves optimizing the concentrations of the coating antigen and the primary antibody through checkerboard titrations. The goal is to find a combination that yields a strong maximum signal (in the absence of free analyte) and a steep dose-response curve, which translates to high assay sensitivity.
Materials and Reagents
-
Analytes: this compound (analytical standard)
-
Carrier Proteins: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)
-
Conjugation Reagents: EDC, NHS, MES buffer, PBS
-
Antibodies: Custom-developed anti-3-oxo-C6-HSL antibody (primary), HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
ELISA Reagents: 96-well microplates, Carbonate-bicarbonate coating buffer, PBS with 0.05% Tween-20 (PBST), Blocking buffer (e.g., 1% BSA in PBST), TMB substrate, Stop solution (e.g., 2N H₂SO₄)
-
Equipment: Microplate reader (450 nm), multichannel pipettes, incubator
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Immunogen (Hapten-KLH Conjugate)
This protocol describes the conjugation of a carboxylated hapten derivative to KLH using EDC/NHS chemistry.
-
Dissolve Hapten: Dissolve 10 mg of the carboxylated hapten derivative in 1 mL of a 1:1 mixture of DMF and MES buffer (0.1 M, pH 6.0).
-
Activate Hapten: Add 15 mg of NHS followed by 25 mg of EDC. Stir at room temperature for 1 hour to form the NHS ester.
-
Prepare KLH: Dissolve 20 mg of KLH in 4 mL of PBS (pH 7.4).
-
Conjugate: Add the activated hapten solution dropwise to the KLH solution while gently stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Purify Conjugate: Remove unreacted hapten and byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes.
-
Characterize: Confirm conjugation using MALDI-TOF mass spectrometry or by determining the hapten density via spectrophotometric methods.[9] A hapten density of 10-20 molecules per carrier protein is often effective.[9]
-
Store: Aliquot and store the conjugate at -20°C or -80°C.
Note: The same protocol can be followed to prepare the Hapten-BSA coating antigen, substituting BSA for KLH.
4.2 Protocol 2: Competitive ELISA
Caption: Competitive ELISA Protocol Workflow.
-
Plate Coating: Dilute the Hapten-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of PBST.
-
Blocking: Add 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature (RT).[14]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the 3-oxo-C6-HSL standard in the assay buffer (e.g., PBST with 0.1% BSA).
-
In separate tubes, pre-incubate 50 µL of each standard or unknown sample with 50 µL of the diluted primary anti-3-oxo-C6-HSL antibody for 30 minutes at RT.[12][15]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at RT.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Final Washing: Wash the plate five times with PBST.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes at RT.
-
Stop Reaction: Add 50 µL/well of stop solution.
-
Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes.
Data Analysis and Interpretation
5.1 Plotting the Standard Curve
The data from the standard curve should be plotted with the OD450 values (Y-axis) against the logarithm of the analyte concentration (X-axis). A four-parameter logistic (4-PL) curve fit is typically used to model the sigmoidal relationship.
y = D + (A - D) / (1 + (x / C)^B)
Where:
-
A: Minimum asymptote (OD at infinite concentration)
-
B: Hill's slope (steepness of the curve)
-
C: Inflection point (IC50 - concentration giving 50% inhibition)
-
D: Maximum asymptote (OD at zero concentration)
5.2 Calculating Analyte Concentration
The concentration of 3-oxo-C6-HSL in unknown samples is determined by interpolating their OD values from the standard curve using the 4-PL equation. Remember to account for any dilution factors used during sample preparation.
5.3 Key Assay Performance Parameters
The performance of the developed immunoassay must be characterized through a validation process.[18][19][20] Key parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be distinguished from the blank. | Mean of blank + 3 * SD of blank |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Mean of blank + 10 * SD of blank |
| Precision (Intra- & Inter-Assay) | The closeness of agreement between a series of measurements. | Coefficient of Variation (CV) < 15% |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed via spike-and-recovery experiments. | 80-120% recovery |
| Specificity (Cross-Reactivity) | The ability to assess the analyte unequivocally in the presence of similar compounds. | Test against other AHLs and structurally related molecules. |
| Dilutional Linearity | Assesses if samples can be accurately measured after dilution. | Linear relationship between expected and measured concentrations. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No or Weak Signal | - Reagents expired or improperly stored- Incorrect antibody dilutions- Insufficient incubation times- TMB substrate inactive | - Check reagent expiration dates- Optimize antibody concentrations- Adhere to protocol incubation times- Use fresh TMB substrate |
| High Background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Cross-reactivity of secondary antibody | - Increase blocking time or try a different blocking agent- Further dilute antibodies- Increase number of wash steps- Use a pre-adsorbed secondary antibody |
| Poor Standard Curve (Low R²) | - Pipetting errors- Improper serial dilutions- Plate not washed uniformly | - Use calibrated pipettes and proper technique- Prepare fresh standards for each assay- Ensure all wells are washed thoroughly and consistently |
| High CVs Between Replicates | - Pipetting inconsistency- Edge effects on the plate- Temperature gradients across the plate | - Ensure consistent pipetting volume and technique- Avoid using the outermost wells of the plate- Allow reagents to reach RT; incubate in a stable environment |
Conclusion
This application note provides a detailed framework for the development of a competitive ELISA for the small molecule this compound. By following the outlined strategies for hapten design, immunogen preparation, and assay optimization, researchers can create a sensitive and specific tool for the quantification of this important bacterial signaling molecule. Rigorous validation of the final assay is essential to ensure that the method is reliable and fit for its intended purpose.[20][21][22] The principles and protocols described herein are broadly applicable to the development of immunoassays for other small molecule targets.
References
-
Competitive ELISA. (n.d.). Sino Biological. Retrieved from [Link]
-
Competitive ELISA. (n.d.). Boster Bio. Retrieved from [Link]
-
Competitive ELISA Protocol and Animation. (2010, May 3). Microbe Notes. Retrieved from [Link]
-
ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics. (2025, April 29). Patsnap Synapse. Retrieved from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved from [Link]
-
Andreasson, U., Perret-Liaudet, A., van der Broek, P. J., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]
-
Validation for immunoassay. (n.d.). Slideshare. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Coupling to Carrier Proteins: An Overview. (2016, January 27). G-Biosciences. Retrieved from [Link]
-
Andreasson, U., Perret-Liaudet, A., van der Broek, P. J., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Retrieved from [Link]
-
Andreasson, U., Perret-Liaudet, A., van der Broek, P. J., et al. (2015). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. Retrieved from [Link]
-
Mauriz, E., Calle, A., Lechuga, L. M., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 79-88. Retrieved from [Link]
-
3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Kim, J., Park, W. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 79(17), 5347-5354. Retrieved from [Link]
-
Conjugation of Haptens. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. (n.d.). Scilit. Retrieved from [Link]
-
Kim, J., Park, W. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. ResearchGate. Retrieved from [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (n.d.). ResearchGate. Retrieved from [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016, March 14). Journal of Visualized Experiments. Retrieved from [Link]
-
Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. (n.d.). PubChem. Retrieved from [Link]
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (n.d.). MDPI. Retrieved from [Link]
-
Zhu, J., Beaber, J. W., More, M. I., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949-6953. Retrieved from [Link]
-
Synthesis, biological evaluation, and 3D QSAR study of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors. (2014, December 11). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. Competitive ELISA [elisa-antibody.com]
- 13. ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics [synapse.patsnap.com]
- 14. biossusa.com [biossusa.com]
- 15. sinobiological.com [sinobiological.com]
- 16. microbenotes.com [microbenotes.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation for immunoassay | PPTX [slideshare.net]
- 22. [PDF] A Practical Guide to Immunoassay Method Validation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
stability and degradation of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in aqueous solution
A Guide to Understanding and Managing Stability in Aqueous Solutions
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for working with 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide. This molecule, also widely known as N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), is a critical signaling molecule in bacterial quorum sensing.[1][2] Its efficacy in experimental settings is directly linked to its chemical stability in aqueous environments. This document will address common challenges, provide troubleshooting strategies, and offer validated protocols to ensure the integrity of your experiments.
Core Concepts: The Chemistry of Degradation
This compound possesses two primary functional groups susceptible to hydrolysis in aqueous solutions: an amide bond and a cyclic ester, known as a lactone .[3] Understanding the relative lability of these groups is the key to managing the compound's stability.
-
Lactone Ring (γ-Butyrolactone moiety): This five-membered ring is a cyclic ester. Esters are prone to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol. In this case, hydrolysis opens the ring to form N-(3-oxohexanoyl)-L-homoserine. This reaction is catalyzed by both acid and base, but it is significantly more rapid under basic (alkaline) conditions.[4][5] While γ-lactones are generally more stable than other lactones like β-lactones, they will still readily hydrolyze at high pH.[4]
-
Amide Bond: The amide bond connects the acyl chain to the homoserine lactone ring. Amide hydrolysis also occurs under acidic or basic conditions, cleaving the molecule into 3-oxohexanoic acid and 3-amino-tetrahydro-2-oxofuran.[6][7] Generally, amides are substantially more resistant to hydrolysis than esters.[8][9] Therefore, under most experimental conditions, lactone hydrolysis is the more immediate stability concern.
The primary factors that accelerate the degradation of this compound are:
-
pH: Highly acidic (pH < 4) and especially alkaline (pH > 8) conditions significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures provide the activation energy needed for hydrolysis, accelerating degradation at any given pH.
-
Enzymatic Activity: Certain enzymes, such as lactonases and amidases, present in biological samples or media can catalyze the rapid breakdown of the molecule.[7]
Below is a diagram illustrating the principal degradation pathways.
Caption: Primary degradation pathways for this compound in aqueous solution.
Frequently Asked Questions & Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could compound stability be the cause?
A: Absolutely. Inconsistent results are a classic sign of compound degradation. If the molecule degrades in your stock solution or during the course of an experiment, its effective concentration will decrease over time. This is especially problematic in multi-day cell culture experiments or assays performed at room temperature or 37°C in standard, slightly alkaline culture media (e.g., pH 7.4-7.8).
Q2: What are the optimal pH and temperature conditions for storing aqueous solutions of the compound?
A: The compound exhibits maximum stability in slightly acidic conditions (pH 5.0 - 6.5). Under these conditions, both acid- and base-catalyzed hydrolysis of the lactone ring are minimized. For short-term storage (a few hours), aqueous solutions should be kept on ice (0-4°C). For long-term storage, preparing stock solutions in an anhydrous organic solvent like DMSO or ethyl acetate and storing at -20°C or -80°C is strongly recommended. Aqueous working solutions should be prepared fresh for each experiment.
Q3: How quickly does the compound degrade at physiological pH (pH 7.4)?
A: The rate is temperature-dependent. At 37°C and pH 7.4, the half-life of the lactone ring can be on the order of hours. This means that a significant portion of your compound could be inactivated before your experiment concludes. It is crucial to either account for this degradation or design experiments with shorter incubation times.
Q4: Can my choice of buffer impact the stability of the compound?
A: Yes. Buffers containing nucleophilic species, such as primary amines (e.g., Tris), can potentially accelerate hydrolysis by directly attacking the ester or amide bonds. It is generally safer to use non-nucleophilic buffers like phosphate, MES, or HEPES for preparing aqueous solutions.
Q5: How can I experimentally verify the stability of my compound under my specific experimental conditions?
A: The most reliable method is to perform a time-course stability study using High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS).[10][11] You would incubate the compound in your experimental medium, pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), quench any further degradation by adding acid and freezing, and then analyze the concentration of the parent compound remaining.
Data Summary: Stability Profile
This table provides a qualitative summary of the expected stability of this compound under various common laboratory conditions.
| pH Range | Temperature | Buffer Type | Expected Stability | Primary Degradation |
| 5.0 - 6.5 | 4°C | Phosphate, MES | High (Days) | Minimal |
| 7.0 - 7.4 | 4°C | Phosphate, HEPES | Moderate (Hours to Days) | Slow Lactone Hydrolysis |
| 7.0 - 7.4 | 25°C (RT) | Phosphate, HEPES | Low to Moderate (Hours) | Lactone Hydrolysis |
| 7.0 - 7.4 | 37°C | Cell Culture Media | Low (Minutes to Hours) | Rapid Lactone Hydrolysis |
| > 8.0 | Any | Any (e.g., Carbonate) | Very Low (Instantaneous) | Very Rapid Lactone Hydrolysis |
| < 4.0 | > 25°C | Any (e.g., Glycine-HCl) | Low (Hours) | Acid-Catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Assessing Compound Stability via HPLC
This protocol provides a framework for quantifying the degradation of this compound in your specific aqueous medium.
Methodology Workflow:
Sources
- 1. cenmed.com [cenmed.com]
- 2. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 76924-95-3: 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexana… [cymitquimica.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of N-(3-Oxohexanoyl)homoserine lactone (OHHL)
Introduction to OHHL and its Instability
N-(3-Oxohexanoyl)homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key N-acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing, a process that regulates gene expression based on population density.[1][2][3] The integrity of the OHHL molecule is paramount for its signaling function. However, the homoserine lactone ring is susceptible to degradation, primarily through hydrolysis, which can significantly impact the results of experimental studies. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, troubleshooting, and mitigating the degradation of OHHL.
FAQ: Understanding OHHL Stability and Degradation
This section addresses the fundamental questions regarding the chemical stability of OHHL and the primary pathways of its degradation.
Question 1: What is the primary degradation product of OHHL?
Answer: The primary degradation product of OHHL is its ring-opened form, N-(3-Oxohexanoyl)-L-homoserine . This occurs through a process called lactonolysis, which is the hydrolysis of the ester bond within the homoserine lactone ring.[4][5][6] This reaction converts the cyclic lactone into a linear acyl-homoserine, rendering it inactive as a quorum-sensing signal because it can no longer bind effectively to its cognate LuxR-type receptor protein.[7]
Question 2: What experimental factors cause OHHL to degrade?
Answer: The stability of OHHL is highly dependent on several factors:
-
pH: This is the most critical factor. The lactone ring of OHHL is highly susceptible to hydrolysis under alkaline (basic) conditions. As the pH increases above 7, the rate of hydrolysis (lactonolysis) increases significantly.[4][6][8] Conversely, acidic conditions (pH < 6) can help to stabilize the lactone ring.[4][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4][6] Storing OHHL solutions at elevated temperatures (e.g., 37°C) will lead to faster degradation compared to storage at 4°C or -20°C.[4][6]
-
Enzymatic Activity: Many organisms, including bacteria and eukaryotes, produce enzymes that can inactivate AHLs.[9][10] These enzymes fall into two main categories:
-
Lactonases (e.g., AiiA): These enzymes catalyze the hydrolysis of the lactone ring, producing the same N-(3-Oxohexanoyl)-L-homoserine product as chemical hydrolysis.[4][11]
-
Acylases (e.g., AiiD): These enzymes cleave the amide bond linking the acyl side chain to the homoserine lactone ring.[10][11][12][13] This degradation pathway yields two products: L-homoserine lactone (HSL) and 3-oxohexanoic acid .
-
Question 3: How does the acyl side chain affect stability?
Answer: The structure of the acyl side chain influences the rate of degradation. Generally, AHLs with shorter acyl chains are more susceptible to hydrolysis than those with longer chains.[4][6] The presence of a 3-oxo group, as in OHHL, also increases the rate of hydrolysis compared to an unsubstituted acyl chain of the same length (e.g., C6-HSL).[4]
Diagram: Primary Degradation Pathways of OHHL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide Mass Spectrometry Detection
Welcome to the technical support center for the mass spectrometric analysis of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (C10H15NO4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this N-acyl homoserine lactone. As a molecule with both a lactone ring and a β-keto-amide functional group, its analysis presents unique challenges that require a nuanced approach.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind each step to ensure robust and reliable results.
Quick Reference: Analyte Properties
Before troubleshooting, it is critical to know the expected masses of the analyte. The properties for this compound are summarized below.[1][2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅NO₄ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Exact Mass | 213.10011 Da | [1] |
| Expected [M+H]⁺ | 214.1074 Da | Calculated |
| Expected [M+Na]⁺ | 236.0895 Da | Calculated |
| Expected [M+K]⁺ | 252.0634 Da | Calculated |
| Expected [M+NH₄]⁺ | 231.1338 Da | Calculated |
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: I am not seeing any peak for my analyte, or the signal intensity is extremely low.
This is one of the most common issues in LC-MS analysis and can originate from the sample itself, the liquid chromatography (LC) system, or the mass spectrometer (MS).[3][4][5] A systematic approach is required to pinpoint the cause.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the root cause of low or no signal.
Caption: Troubleshooting logic for diagnosing low/no MS signal.
Detailed Causes and Solutions
-
A) Mass Spectrometer Performance
-
Explanation: Before investigating the LC system or sample, you must confirm the MS is functioning correctly. The instrument could be out of calibration, the ion source may be dirty, or detector voltages might be set incorrectly.[4][6]
-
Solution:
-
Perform Instrument Tuning and Calibration: Always start by running the manufacturer's recommended tuning and calibration protocols. An incorrect calibration will lead to mass inaccuracy, making your analyte appear absent.[4]
-
Direct Infusion: Prepare a fresh, reasonably concentrated standard (e.g., 100-500 ng/mL) of your analyte in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Infuse it directly into the mass spectrometer using a syringe pump, bypassing the LC system.
-
Verify Signal: If you see a strong, stable signal for the expected [M+H]⁺ ion (214.1074 m/z), the MS is likely not the primary issue. If the signal is weak or absent, proceed with source cleaning and further MS diagnostics.[7]
-
-
-
B) Liquid Chromatography Issues
-
Explanation: The LC system is responsible for delivering the analyte to the MS. Leaks, incorrect mobile phase composition, or a degraded column can all lead to signal loss.[3] For instance, an air pocket in the pump can prevent the organic mobile phase from reaching the column, leading to no elution of the analyte.[7]
-
Solution:
-
Check System Pressure: Is the backpressure stable and within the expected range for your method? A pressure of zero or extreme fluctuations indicates a major leak or pump failure.[5]
-
Inspect for Leaks: Carefully check all fittings from the autosampler to the MS source. A small leak can cause a significant loss of analyte.
-
Verify Mobile Phase: Ensure your mobile phases are correctly prepared and that the solvent lines are in the correct bottles.
-
Column Health: A degraded or clogged column can lead to poor peak shape or complete loss of retention. If the column is old or has been subjected to harsh conditions, replace it.
-
-
-
C) Sample and Method-Related Factors
-
Explanation: If both the MS and LC systems are functioning, the issue likely lies with your sample or the analytical method itself. This can range from a sample concentration that is too low to matrix effects that suppress the ionization of your analyte.[3][8]
-
Solution:
-
Sample Concentration: Ensure the analyte concentration is above the instrument's limit of detection (LOD). If unsure, analyze a fresh, higher-concentration standard.[4]
-
Ionization Efficiency: this compound should ionize well in positive electrospray ionization (ESI) mode due to the amide group. Ensure your mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.[8]
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, lipids) can compete for ionization in the ESI source, suppressing the signal of your target analyte. To test for this, perform a post-extraction spike of your analyte into a blank matrix sample and compare the signal to a pure solvent standard. A significant drop in signal indicates ion suppression.
-
-
Problem 2: I see a peak at the right retention time, but its mass is ~22 Da or ~38 Da higher than my expected [M+H]⁺.
This is a classic sign of adduct formation, a very common phenomenon in electrospray ionization.[9]
-
Explanation: Instead of associating with a proton ([M+H]⁺), your analyte molecule can form an adduct with other cations present in the system. The most common adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[9][10] The mass difference corresponds to the mass of the sodium ion (~23 Da) minus the mass of a proton (~1 Da), resulting in a +22 Da shift from the protonated molecule. Similarly, potassium results in a +38 Da shift. The keto and amide oxygens in your analyte make it particularly susceptible to forming these metal adducts.
-
Solution:
-
Confirm the Adduct: Check your spectrum for peaks at m/z 236.09 ([M+Na]⁺) and m/z 252.06 ([M+K]⁺). If these are the dominant ions, you have confirmed adduct formation.
-
Reduce Sodium/Potassium Contamination:
-
Use high-purity LC-MS grade solvents and additives.
-
Avoid using glass volumetric flasks or bottles for mobile phase preparation; use polypropylene instead.
-
Ensure all glassware used for sample preparation is meticulously cleaned.
-
-
Promote Protonation: Increase the concentration of the acid modifier (e.g., formic acid) in your mobile phase from 0.1% to 0.2%. This increases the availability of protons to compete with metal ions.
-
Add Ammonium: In some cases, adding ammonium formate or ammonium acetate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct (m/z 231.13), which can be more consistent than metal adducts.
-
Problem 3: I see my expected [M+H]⁺ peak, but I also see other unexpected ions. Could this be in-source fragmentation?
Yes, this is a strong possibility. The energy in the ion source can be sufficient to cause molecules to fragment before they even reach the mass analyzer. This is known as in-source fragmentation (ISF) or cone voltage fragmentation.[11][12][13]
-
Explanation: ESI is a "soft" ionization technique, but the voltages applied in the ion source (specifically the cone voltage or fragmentor voltage) can be high enough to induce fragmentation.[13] For this compound, the amide bond and the lactone ring are potential sites for cleavage. Widespread occurrence of ISF has been noted in the analysis of natural compounds.[14] Reference MS/MS data for this molecule shows a precursor of 214.1074 ([M+H]⁺) fragmenting to ions such as m/z 102.05 .[1] If you see this fragment ion in your full scan MS1 spectrum, it is a strong indicator of ISF.
Protocol: Diagnosing and Mitigating In-Source Fragmentation
This protocol provides a systematic way to confirm and reduce unwanted fragmentation in the ion source.
-
Objective: To determine if observed ions are genuine components of the sample or are fragments generated within the mass spectrometer source.
-
Procedure:
-
Infuse a pure standard of this compound directly into the MS.
-
Set the cone/fragmentor voltage to a very low value (e.g., 10-20 V).
-
Acquire a full scan mass spectrum. You should primarily observe the molecular ion adducts ([M+H]⁺, [M+Na]⁺, etc.).
-
Gradually increase the cone/fragmentor voltage in steps (e.g., 10 V increments) up to a high value (e.g., 80-100 V), acquiring a spectrum at each step.
-
Analysis: Plot the intensity of the precursor ion ([M+H]⁺ at m/z 214.1) and the suspected fragment ion (e.g., m/z 102.05) as a function of the cone voltage.
-
-
Expected Result: You will observe the intensity of the [M+H]⁺ ion decrease while the intensity of the fragment ion increases at higher cone voltages. This directly demonstrates that the fragment is being produced from the precursor within the source.
-
Solution: Once confirmed, reduce the cone/fragmentor voltage in your analytical method to a level where the precursor ion intensity is maximized and the in-source fragment is minimized.
Visualization of In-Source Fragmentation
Caption: Conceptual workflow of in-source fragmentation.
References
-
What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]
-
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
This compound | C10H15NO4 | CID 119133. PubChem. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
This compound. CAS Common Chemistry. [Link]
Sources
- 1. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. zefsci.com [zefsci.com]
- 7. biotage.com [biotage.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. In-source fragmentation [jeolusa.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Welcome to the technical support resource for the quantification of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This guide is designed for researchers, scientists, and drug development professionals who are working with this important bacterial quorum-sensing molecule. Here, you will find field-proven insights and step-by-step troubleshooting advice to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification critical?
This compound (3-oxo-C6-HSL) is a small signaling molecule used by many Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] This molecule plays a crucial role in regulating various phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[1] Accurate quantification is therefore essential for studying bacterial pathogenesis, developing anti-biofilm agents, and understanding microbial ecology.
Q2: What is the primary analytical method for quantifying this molecule?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the specific and sensitive quantification of 3-oxo-C6-HSL and other N-acyl-homoserine lactones (AHLs) from complex biological samples.[2][3][4] This technique offers excellent selectivity by separating the analyte from matrix components chromatographically and then identifying it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Q3: What are the key chemical properties of 3-oxo-C6-HSL that can affect its analysis?
The most critical feature is the homoserine lactone ring. This ring is susceptible to pH-dependent hydrolysis. Under alkaline conditions (pH > 7), the lactone ring can open, forming the corresponding N-(3-oxohexanoyl)-L-homoserine. This process is irreversible and renders the molecule inactive and undetectable as the original compound. Therefore, maintaining acidic or neutral pH during sample extraction, storage, and analysis is paramount to prevent analyte degradation.
Q4: What is a common challenge when extracting 3-oxo-C6-HSL from bacterial culture supernatants?
A primary challenge is separating the relatively nonpolar 3-oxo-C6-HSL from a complex aqueous matrix rich in proteins, salts, and other metabolites.[5] Liquid-liquid extraction (LLE) with a water-immiscible organic solvent, such as ethyl acetate, is a common and effective method.[6] However, incomplete phase separation, emulsion formation, and analyte degradation can lead to poor and inconsistent recovery.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the quantification workflow, from sample preparation to data analysis.
Part 1: Sample Preparation & Extraction
Q: I'm experiencing low recovery of 3-oxo-C6-HSL from my samples. What's going wrong?
A: Low recovery is often linked to suboptimal extraction procedures or analyte degradation.
-
Causality: The efficiency of liquid-liquid extraction depends on the partitioning of the analyte between the aqueous and organic phases. The pH of the aqueous sample is critical; acidifying the sample (e.g., to pH 3-4 with formic or acetic acid) ensures the analyte is in a neutral form, maximizing its solubility in the organic solvent (like ethyl acetate) and preventing base-catalyzed hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Verify Sample pH: Before extraction, ensure the pH of your bacterial supernatant or biological fluid is slightly acidic.
-
Optimize Solvent Choice: Ethyl acetate is the most commonly used solvent for AHL extraction.[6] Ensure it is of high purity (e.g., HPLC or MS grade) to avoid introducing contaminants.
-
Ensure Thorough Mixing: Vortex samples vigorously for at least 1 minute during extraction to maximize the interaction between the two phases.
-
Prevent Emulsions: If emulsions form, centrifuge the samples at a higher speed (e.g., >3000 x g) for 10-15 minutes to break the emulsion and achieve clean phase separation.
-
Evaporation Care: When drying the organic extract, use a gentle stream of nitrogen and a controlled temperature (e.g., 30-35°C). Overheating can lead to degradation of the analyte.
-
-
Take 1 mL of the bacterial culture supernatant in a glass tube.
-
If not already present, add an internal standard (e.g., a stable isotope-labeled 3-oxo-C6-HSL) to correct for extraction losses.
-
Acidify the sample to pH 3-4 by adding a small volume of 10% formic acid.
-
Add 2 mL of LC-MS grade ethyl acetate.
-
Cap the tube and vortex vigorously for 1-2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Part 2: Liquid Chromatography (LC) Challenges
Q: My analyte peak shape is poor (tailing, fronting, or broad). How can I fix this?
A: Poor peak shape is typically caused by secondary chemical interactions on the column, issues with the mobile phase, or problems with the injection solvent. [7][8]
-
Causality & Troubleshooting:
-
Peak Tailing: Often caused by secondary interactions between the analyte and residual silanol groups on a C18 column. Using a mobile phase with a low pH (e.g., 0.1% formic acid) protonates these silanols, reducing their interaction with the analyte. Tailing can also indicate column contamination or degradation.[8]
-
Peak Fronting: This usually suggests column overload. Try diluting your sample or reducing the injection volume.
-
Broad Peaks: This can be caused by a mismatch between your injection solvent and the mobile phase. If your injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the analyte band will broaden before it reaches the column. Always try to reconstitute your sample in the initial mobile phase or a weaker solvent.[8] Extra-column dead volume (e.g., from using tubing with too large an internal diameter) can also cause peak broadening.
-
Part 3: Mass Spectrometry (MS) & Detection
Q: I'm seeing a weak signal or high background noise. What are the likely causes?
A: This points to either suboptimal ionization, the presence of interfering compounds (matrix effects), or contamination. [7][9]
-
Causality & Troubleshooting:
-
Weak Signal: 3-oxo-C6-HSL ionizes well in positive electrospray ionization (ESI+) mode, typically as a protonated molecule ([M+H]^+). Ensure your mobile phase is acidic (0.1% formic acid is standard) to promote protonation.[5] You should also optimize ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) via infusion of a standard solution to maximize the signal.
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with the analyte for ionization, suppressing its signal.[5][10] The best defense is good chromatographic separation. If suppression is still an issue, you may need to improve your sample cleanup protocol or use a stable isotope-labeled internal standard, which will co-elute and experience the same suppression, thus providing a reliable correction.
-
High Background: This is often due to contamination from solvents, glassware, or plasticware. Use MS-grade solvents and low-bleed plasticware. High background can also result from carryover from a previous, more concentrated sample. Implement a robust needle wash protocol in your autosampler method, including a wash with a strong organic solvent.
-
Table 1: Typical Starting LC-MS/MS Parameters for 3-oxo-C6-HSL
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good reversed-phase retention and separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for good peak shape and ESI+ efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase LC. |
| Gradient | 10% to 95% B over 5-7 min | Typical gradient for eluting AHLs. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A good starting point to avoid column overload. |
| Ionization Mode | ESI Positive (ESI+) | Analyte readily forms a protonated molecule. |
| Precursor Ion (Q1) | m/z 214.1 | Corresponds to the [M+H]⁺ of 3-oxo-C6-HSL.[11] |
| Product Ion (Q3) | m/z 102.1 | Characteristic fragment of the homoserine lactone core. |
| Collision Energy | 10-15 eV | Needs to be optimized for your specific instrument. |
Note: These are starting parameters and must be optimized for your specific instrument and application.
References
-
Ortori, C. A., Dubern, J.-F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 692, 49–59. ([Link])
-
Lépine, F., Déziel, E., Milot, S., & Villemur, R. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49–59. ([Link])
-
Pérez-Ferrer, P., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 635–642. ([Link])
-
Pérez-Ferrer, P., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed, 21(3), 635–642. ([Link])
-
ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. ([Link])
-
Zimmer, B. L., et al. (2007). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 68(1), 40–45. ([Link])
-
Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Environmental Sciences, 24(8), 1473–1481. ([Link])
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ([Link])
-
Guillarme, D., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytica Chimica Acta, 1296, 342296. ([Link])
-
Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530–541. ([Link])
-
BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. ([Link])
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. ([Link])
-
LCGC International. (2023). Troubleshooting LC-MS. ([Link])
-
ResearchGate. (n.d.). Direct quantification of N‐(3‐oxo‐hexanoyl)‐L‐homoserine lactone in culture supernatant using a whole‐cell bioreporter. ([Link])
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. ([Link])
-
PubChem. (n.d.). This compound. ([Link])
-
Gless, B. H., et al. (2011). Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. Bioconjugate Chemistry, 22(5), 848–853. ([Link])
Sources
- 1. Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.at [shimadzu.at]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
contamination control for experiments with 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
A Guide to Contamination Control and Experimental Troubleshooting
Welcome to the technical support resource for researchers utilizing 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a critical N-acyl homoserine lactone (AHL) signaling molecule in quorum sensing (QS) studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to design robust experiments, anticipate challenges, and effectively troubleshoot issues related to contamination and compound integrity.
This guide is structured to address the most common to the most complex issues encountered in the field, moving from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide.
Part 1: Frequently Asked Questions (FAQs) - The Foundation of Good Practice
This section covers the most critical handling and storage questions. Getting these basics right is the first and most important step in contamination control.
Q1: What are the correct storage and handling procedures for solid 3-oxo-C6-HSL?
A1: Proper storage is paramount to prevent degradation. The compound, a crystalline solid, should be stored desiccated at -20°C.[1][2] Under these conditions, it is stable for at least two years.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the lactone ring and inactivate the compound.
Q2: How should I prepare a stock solution? Which solvents are recommended and which should be avoided?
A2:
-
Recommended Solvents: High-purity, anhydrous DMSO or dimethylformamide are the preferred solvents for creating a concentrated stock solution.[1][3] The solubility in these solvents is approximately 30 mg/mL.[1][3] After dissolving, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing at -20°C.
-
Solvents to Avoid: Crucially, do not use primary alcohols like ethanol or methanol. These solvents can act as nucleophiles and open the homoserine lactone ring, rendering the molecule inactive.[1][3]
Q3: How stable are aqueous solutions of 3-oxo-C6-HSL, and how should I prepare them for my experiment?
A3: Aqueous solutions are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[1][3] The lactone ring is susceptible to pH-dependent hydrolysis. To prepare a working solution, make further dilutions of your organic stock solution into the final aqueous buffer or culture medium immediately before use.[1] Ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically <0.5%), a critical point that must be validated with a solvent-only control.[4][5]
Q4: What are the primary types of contamination I should be concerned about in my QS experiments?
A4: There are three primary contamination threats:
-
Microbial Contamination: Introduction of unwanted bacteria or fungi into your cultures. Many environmental microbes produce enzymes like AHL lactonases or acylases that specifically degrade AHL signal molecules, which would destroy your experimental compound and nullify your results.[6][7]
-
Chemical Contamination: Cross-contamination from other signaling molecules used in the lab or interfering compounds from improperly cleaned labware.
-
Compound Degradation: Inactivation of your 3-oxo-C6-HSL due to improper handling, storage, or solvent choice, which is a form of "self-contamination" with an inert version of your molecule.
Part 2: Troubleshooting Guide - Solving Specific Experimental Issues
When experiments yield unexpected results, a systematic approach is key. This guide addresses common problems encountered during quorum sensing assays.
Q: My bacterial reporter strain is not responding to the 3-oxo-C6-HSL. What could be the cause?
A: This is a common issue that can stem from several sources. Let's break down the possibilities:
-
Cause 1: Inactive Compound. The most frequent culprit is a degraded compound. This can happen if it was dissolved in a protic solvent like ethanol, exposed to moisture, or stored improperly.[1][3]
-
Solution: Always prepare fresh dilutions from a properly stored, validated stock. If in doubt, use a new, unopened vial of the compound.
-
-
Cause 2: Insufficient Concentration. The concentration may be below the activation threshold for your specific bacterial reporter system.
-
Solution: Perform a dose-response experiment with a range of concentrations to determine the optimal effective concentration (EC₅₀).
-
-
Cause 3: Experimental Medium. Components in your culture medium could be interfering with the signal molecule or its uptake.
-
Solution: Review the literature for established protocols with your specific strain. Ensure the pH of the medium is within a range that does not accelerate the hydrolysis of the lactone ring.
-
-
Cause 4: Reporter Strain Issue. The reporter strain itself may have lost its reporting capability or sensitivity due to mutation or improper storage.
-
Solution: Revive a fresh culture from a frozen glycerol stock. Validate the reporter strain's function with a known positive control if available.
-
Q: I'm observing high variability and inconsistent results between replicate experiments.
A: Inconsistency is often a sign of subtle contamination or procedural drift.
-
Cause 1: Solvent Toxicity/Effect. The solvent (e.g., DMSO) used to dissolve the 3-oxo-C6-HSL can be toxic or have physiological effects on bacteria, even at low concentrations.[5] This can affect growth rates and, consequently, the expression of the reporter phenotype.[4]
-
Solution: This is non-negotiable: you must include a vehicle control in every experiment. This control consists of the culture medium with the exact same amount of solvent used in your experimental wells.[5] This allows you to isolate the effect of the compound from the effect of the solvent.
-
-
Cause 2: Microbial Contamination. A low-level, often invisible contamination can produce enzymes that degrade your AHL signal at variable rates.[6]
-
Solution: Reinforce strict aseptic technique. Use filter-sterilized reagents where possible. Regularly test your media for sterility by incubating a sample without your experimental strain.
-
-
Cause 3: Inconsistent Procedural Steps. Minor variations in washing steps (for biofilm assays), incubation times, or reading times on a plate reader can introduce significant variability.[5]
-
Solution: Create and strictly follow a detailed, written protocol. Use multichannel pipettes for simultaneous additions where possible to minimize timing differences.
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing inconsistent bioassay results.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Part 3: Key Experimental Protocols
Adherence to validated protocols is the best defense against contamination and variability.
Protocol 1: Preparation of Sterile Stock Solutions
This protocol details how to create a concentrated stock of 3-oxo-C6-HSL that is free from microbial contaminants.
-
Preparation: In a biological safety cabinet, weigh the desired amount of 3-oxo-C6-HSL crystalline solid.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Sterilization: The high concentration of DMSO is bacteriostatic. However, for maximum security, the solvent itself should be sterile. This can be achieved by filtering it through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.
-
Storage: Purge the headspace of each aliquot with an inert gas, seal tightly, and store at -20°C in a desiccated container.
Protocol 2: Sterilization of Heat-Labile Compounds for Media Supplementation
Since 3-oxo-C6-HSL is a heat-labile molecule, it cannot be autoclaved with your culture medium. It must be added aseptically after the medium has cooled.
-
Medium Preparation: Prepare and autoclave your bacterial culture medium. Allow it to cool to a handling temperature (typically below 50°C).
-
Working Solution: In a biological safety cabinet, dilute your sterile stock solution of 3-oxo-C6-HSL into a small volume of sterile culture medium.
-
Filter Sterilization: Draw the diluted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter (choose a filter material, like PES or PVDF, that has low protein binding and is compatible with your media).
-
Supplementation: Filter the solution directly into your cooled, sterile culture medium to the final desired concentration. Swirl gently to mix.
-
Controls: Prepare your vehicle control by adding an equivalent volume of sterile solvent, also passed through a syringe filter, to a separate flask of cooled medium.
General Experimental Workflow for Contamination Control
The following diagram illustrates a standard workflow for a quorum sensing experiment, highlighting the critical contamination control points.
Caption: Experimental workflow with key contamination control checkpoints.
By integrating these principles and protocols into your research, you can significantly enhance the reliability and reproducibility of your experiments with this compound.
References
-
A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.). JoVE. Retrieved January 6, 2026, from [Link]
-
What is the best method to sterilize heat labile solutions?. (n.d.). Homework.Study.com. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Quorum Sensing Inhibition by Bioactive Compou. (2025). JoVE. Retrieved January 6, 2026, from [Link]
- Process for sterilizing heat-labile material. (1992). Google Patents.
-
Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1 Isolated from Coelothrix irregularis. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Engineering Acyl-Homoserine Lactone-Interfering Enzymes Towards Bacterial Control. (2020). Journal of Biological Chemistry. Retrieved January 6, 2026, from [Link]
-
STERILIZATION PHYSICAL METHODS: 1. Heat (Dry and moist). (n.d.). University of Technology, Iraq. Retrieved January 6, 2026, from [Link]
-
Types of Sterilization (Steam, Dry Heat, and Ethylene Oxide). (2021). Thomasnet. Retrieved January 6, 2026, from [Link]
-
Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. (2018). Frontiers in Microbiology. Retrieved January 6, 2026, from [Link]
-
Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. (2025). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Physical methods of sterilization- Heat, Filtration, Radiation. (2021). Microbe Notes. Retrieved January 6, 2026, from [Link]
-
N-Acyl homoserine lactone. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (2021). Frontiers in Cellular and Infection Microbiology. Retrieved January 6, 2026, from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide and Other N-acyl Homoserine Lactones in Bacterial Quorum Sensing
This guide provides an in-depth, objective comparison of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), with other significant N-acyl homoserine lactones (AHLs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the function of these critical signaling molecules in bacterial quorum sensing.
Introduction to Quorum Sensing and N-Acyl Homoserine Lactones
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and coordinate collective behaviors.[1][2][3] In many Gram-negative bacteria, this intricate process is mediated by the production and detection of small, diffusible signaling molecules, the most common of which are N-acyl homoserine lactones (AHLs).[4][5] The foundational QS system, first elucidated in the marine bacterium Vibrio fischeri, relies on two principal proteins: a LuxI-type synthase, which produces the AHL signal, and a LuxR-type transcriptional regulator, which detects the signal and modulates gene expression.[4]
The general structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain that varies in length, saturation, and substitution at the C3 position.[5] These structural variations are crucial for the specificity of the signal-receptor interaction. 3-oxo-C6-HSL is a well-characterized autoinducer, famously recognized as the endogenous ligand for the LuxR protein in Vibrio fischeri, where it orchestrates the population-density-dependent activation of bioluminescence genes.[6] Beyond this model organism, 3-oxo-C6-HSL and its analogs are employed by a diverse array of bacteria to regulate critical processes such as virulence factor production, biofilm formation, and symbiotic relationships.[7]
The Central Role of the Acyl Chain and 3-oxo Group
The biological activity of AHLs is profoundly influenced by the structure of the acyl side chain and the presence or absence of a 3-oxo or 3-hydroxy group. The acyl chain length, typically ranging from 4 to 18 carbons, is a primary determinant of binding specificity to different LuxR-type receptors.[4] Generally, these receptors are most potently activated by their cognate, naturally produced AHL. For instance, LasR in Pseudomonas aeruginosa is most sensitive to its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4] Shorter or longer acyl chains, or alterations to the 3-oxo group, can lead to reduced agonistic activity or even antagonistic effects.[4] The 3-oxo group often plays a significant role in the high-affinity binding and activation of the cognate receptor; however, its absence does not invariably abolish activity.[4]
Quantitative Comparison of AHL Activity
The efficacy of different AHLs as either activators (agonists) or inhibitors (antagonists) of quorum sensing is typically quantified by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), respectively. Lower values indicate higher potency. The following tables summarize comparative data for 3-oxo-C6-HSL and other representative AHLs, compiled from various studies. It is crucial to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental systems (e.g., reporter strains, assay conditions).
Table 1: Agonistic Activity (EC50) of Selected AHLs on Different LuxR-Type Receptors
| AHL | Target Receptor | Bacterial Reporter System | EC50 (nM) | Reference(s) |
| 3-oxo-C6-HSL | LuxR | E. coli (pSB401) | ~1-10 | [8] |
| 3-oxo-C6-HSL | CarR | E. coli | ~1800 | [5] |
| C4-HSL | CviR | E. coli | 12,000 | [9] |
| C6-HSL | CviR | E. coli | 75 | [9] |
| C8-HSL | CviR | E. coli | 30 | [9] |
| 3-oxo-C8-HSL | TraR | A. tumefaciens | ~1 | [10] |
| 3-oxo-C12-HSL | LasR | P. aeruginosa | ~100-200 | [10] |
Table 2: Antagonistic Activity (IC50) of Selected AHLs on Different LuxR-Type Receptors
| Antagonist AHL | Target Receptor | Agonist Used | IC50 (µM) | Reference(s) |
| C10-HSL | CviR | C6-HSL (500 nM) | 0.208 | [9] |
| C12-HSL | CviR | C6-HSL (500 nM) | 0.494 | [9] |
| C14-HSL | CviR | C6-HSL (500 nM) | 0.268 | [9] |
| 3OH-C8-HSL | LuxR | 3-oxo-C6-HSL (40 nM) | ~10 (70% inhibition) | [8] |
| Phenylbutanoyl-HSL | LuxR | 3-oxo-C6-HSL | ~76% inhibition at 5 µM | [10] |
Signaling Pathway and Experimental Workflow
The canonical AHL quorum sensing pathway provides a framework for understanding how these molecules regulate gene expression. The following diagram illustrates this pathway and a typical experimental workflow for evaluating the activity of AHL analogs.
Caption: Generalized AHL Quorum Sensing Pathway and Experimental Workflow.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate comparison of AHL activities. Below are step-by-step protocols for key experiments used to evaluate the agonistic and antagonistic properties of AHLs.
Protocol 1: Reporter Gene Assay for Agonist and Antagonist Activity
This assay utilizes an engineered bacterial reporter strain that lacks its native AHL synthase (luxI homolog) but possesses the corresponding receptor (luxR homolog) and a reporter gene (e.g., gfp, lacZ, or lux operon) under the control of a QS-inducible promoter.
Rationale for Experimental Choices:
-
Reporter Strain: The choice of a luxI knockout strain is critical to eliminate the background signal from endogenously produced AHLs, ensuring that the measured reporter activity is solely due to the exogenously added compounds.
-
Reporter Gene: The selection of the reporter gene depends on the available equipment and desired sensitivity. Luciferase (lux) and green fluorescent protein (gfp) offer high sensitivity and real-time measurements, while β-galactosidase (lacZ) provides a robust colorimetric endpoint.
-
Mid-log Phase Culture: Using cells in the mid-logarithmic phase of growth ensures that they are metabolically active and capable of a robust transcriptional response to the AHL signal.
Step-by-Step Methodology:
-
Prepare Overnight Culture: Inoculate the bacterial reporter strain into an appropriate liquid growth medium (e.g., LB broth) containing the necessary selective antibiotics. Incubate overnight at the optimal temperature with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Prepare AHL Dilutions:
-
For Agonist Assay: Prepare a serial dilution of the test AHL (e.g., 3-oxo-C6-HSL) in the growth medium to cover a range of concentrations. Include a solvent control (e.g., DMSO or acidified ethyl acetate).
-
For Antagonist Assay: Prepare serial dilutions of the potential antagonist. To each of these dilutions, add the cognate agonist AHL at a concentration close to its EC50. Also, include controls with only the agonist and a solvent control.
-
-
Assay Setup: Aliquot 100 µL of the mid-log phase culture into the wells of a 96-well microplate. Add 1 µL of each AHL dilution to the respective wells.
-
Incubation: Incubate the microplate at the optimal growth temperature for a defined period (typically 4-8 hours) with shaking.
-
Measurement:
-
Measure the reporter gene output (fluorescence, luminescence, or absorbance after adding the appropriate substrate for β-galactosidase).
-
Measure the optical density at 600 nm (OD600) to normalize gene expression to cell density.
-
-
Data Analysis: Calculate the relative reporter activity for each concentration. For agonists, plot the activity against the log of the concentration to determine the EC50. For antagonists, plot the percent inhibition against the log of the concentration to determine the IC50.
Caption: Workflow for a typical AHL reporter gene assay.
Protocol 2: Biofilm Inhibition Assay
This assay assesses the ability of AHL analogs to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria that is often regulated by quorum sensing.
Rationale for Experimental Choices:
-
Static Incubation: Biofilm formation is typically favored under static conditions, which allow for the initial attachment of bacteria to the surface.
-
Crystal Violet Staining: Crystal violet is a simple and effective stain that binds to the negatively charged components of the biofilm matrix and bacterial cells, allowing for quantification of the total biofilm biomass.
-
Destaining with Acetic Acid: Acetic acid is used to solubilize the crystal violet that has been taken up by the biofilm, allowing for its quantification by measuring the absorbance.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa). Dilute the culture to a standardized OD600 (e.g., 0.05) in fresh growth medium.
-
Assay Setup: In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well. Add 20 µL of the test compound at various concentrations. Include a solvent control.
-
Incubation: Incubate the plate statically at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours.
-
Washing: Gently remove the planktonic cells and medium from each well. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any non-adherent cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water.
-
Destaining: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottomed 96-well plate and measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the solvent control.
Chemical Synthesis of this compound
The ability to chemically synthesize 3-oxo-C6-HSL and its analogs is crucial for structure-activity relationship studies. A common and effective method is the acylation of L-homoserine lactone.
Rationale for Synthetic Strategy:
-
Schotten-Baumann Reaction: This is a classic and reliable method for acylating amines. The use of a biphasic system with a mild base like sodium bicarbonate helps to neutralize the HBr byproduct of the L-homoserine lactone hydrobromide starting material and the HCl generated during the acylation, driving the reaction to completion while minimizing side reactions.
-
3-oxohexanoyl chloride: This activated acylating agent is highly reactive towards the amine of the homoserine lactone, facilitating efficient amide bond formation.
Step-by-Step Synthesis (Schotten-Baumann Conditions):
-
Dissolve L-homoserine lactone hydrobromide and sodium bicarbonate in a biphasic mixture of dichloromethane and water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3-oxohexanoyl chloride in dichloromethane to the cooled, stirring mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[11]
Conclusion
This compound is a cornerstone molecule in the study of bacterial quorum sensing. Its activity, and that of other AHLs, is dictated by a nuanced interplay of acyl chain length, functional group modifications, and the specific architecture of the LuxR-type receptor's binding pocket. A thorough understanding of these structure-activity relationships, supported by robust and reproducible experimental data, is essential for the rational design of novel agonists and antagonists of quorum sensing. Such compounds hold significant promise as tools to dissect bacterial communication networks and as potential next-generation therapeutics to combat bacterial infections by disarming pathogens rather than killing them, thereby mitigating the escalating threat of antibiotic resistance.
References
- Geske GD, O'Neill JC, Miller DM, Mattmann ME, Blackwell HE. Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. ACS Chem Biol. 2008;3(8):484-494. doi:10.1021/cb800095y
- Janssens JC, De Keersmaecker S, De Rycke R, et al. Synthesis of N-acyl homoserine lactone analogues reveals strong activators of SdiA, the Salmonella enterica serovar Typhimurium LuxR homologue. Appl Environ Microbiol. 2007;73(2):535-544. doi:10.1128/AEM.01532-06
- Sperandio V. A review of quorum-sensing and its role in mediating interkingdom interactions in the ocean.
- Whitehead NA, Barnard AM, Slater H, Simpson NJ, Salmond GP. Quorum-sensing in Gram-negative bacteria. FEMS Microbiol Rev. 2001;25(4):365-404. doi:10.1111/j.1574-6976.2001.tb00583.x
- Glockner A, Kube M, Bauer M, et al. A complex LuxR-LuxI type quorum sensing network in a roseobacterial marine sponge symbiont activates flagellar motility and inhibits biofilm formation. Mol Microbiol. 2013;90(4):826-843. doi:10.1111/mmi.12404
- Zhu J, Winans SC. Autoinducer-binding protein TraR requires its cognate autoinducer N-3-oxooctanoyl-L-homoserine lactone for protein folding, protease resistance, and dimerization. Proc Natl Acad Sci U S A. 1999;96(9):4832-4837. doi:10.1073/pnas.96.9.4832
- Chabra SR, Bainton NJ, Salmond GP, Stewart GS, Williams P, Bycroft BW. Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone and related analogues for use in the study of the control of carbapenem antibiotic biosynthesis in Erwinia carotovora. J Antibiot (Tokyo). 1993;46(4):670-673. doi:10.7164/antibiotics.46.670
- Rutherford ST, Bassler BL. Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harb Perspect Med. 2012;2(11):a012427. doi:10.1101/cshperspect.a012427
- Papenfort K, Bassler BL. Quorum sensing signal-response systems in Gram-negative bacteria. Nat Rev Microbiol. 2016;14(9):576-588. doi:10.1038/nrmicro.2016.89
- Hawver LA, Jung SA, Ng WL. Specificity and complexity of bacterial quorum-sensing systems. FEMS Microbiol Rev. 2016;40(5):738-752. doi:10.1093/femsre/fuw022
- Welsh MA, Blackwell HE. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. J Am Chem Soc. 2016;138(28):8729-8738. doi:10.1021/jacs.6b02377
- Soulere L, Queneau Y. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. 2019;24(11):2049. doi:10.3390/molecules24112049
- Kalia VC, Purohit HJ. Quorum sensing: a new target for drug development. Curr Drug Targets. 2011;12(14):2093-2103. doi:10.2174/138945011798868519
- Kumar L, Patel SKS, Kharga K, et al. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Int J Mol Sci. 2022;23(19):11403. doi:10.3390/ijms231911403
- LaSarre B, Federle MJ. Exploiting quorum sensing to confuse bacterial pathogens. Microbiol Mol Biol Rev. 2013;77(1):73-111. doi:10.1128/MMBR.00046-12
- Galloway WR, Hodgkinson JT, Bowden SD, Welch M, Spring DR. Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing pathways. Chem Rev. 2011;111(1):28-67. doi:10.1021/cr100109b
- Urbanowski ML, Lostroh CP, Greenberg EP. Reversible acyl-homoserine lactone binding to purified Vibrio fischeri LuxR protein. J Bacteriol. 2004;186(3):631-637. doi:10.1128/JB.186.3.631-637.2004
- Collins CH, Arnold FH, Leadbetter JR. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Mol Microbiol. 2005;55(3):712-723. doi:10.1111/j.1365-2958.2004.04412.x
- Salehi-Najafabadi Z, Titov E, Hosseini M, et al. Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. Front Microbiol. 2024;15:1333332. doi:10.3389/fmicb.2024.1333332
- Salehi-Najafabadi Z, Titov E, Hosseini M, et al. AHL synthases (i.e., LuxI homologs) and AHL receptors (i.e., LuxR homologs) in Streptomyces species.
- Dang T, Miyamoto CM, Ogura M, et al. Characterization of LuxI and LuxR Protein Homologs of N-Acylhomoserine Lactone-Dependent Quorum Sensing System in Pseudoalteromonas sp. 520P1. Mar Biotechnol (NY). 2017;19(4):369-379. doi:10.1007/s10126-017-9757-y
- Chen G, Wang Z, Wang X, et al. Screening for novel quorum-sensing inhibitors to interfere with the formation of Pseudomonas aeruginosa biofilm. J Med Microbiol. 2011;60(Pt 10):1442-1451. doi:10.1099/jmm.0.031572-0
- Salehi-Najafabadi Z, Titov E, Hosseini M, et al. Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. Frontiers. 2024.
- Nasaralakshmi P, Manoharan M, Kumar S, et al. Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by N-(4-{4-fluoroanilno} butanoyl) -l-homoserine lactone and N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone. Microb Pathog. 2017;111:101-110. doi:10.1016/j.
- Dobretsov S, Teplitski M, Paul V. Mini-review: quorum sensing in the marine environment and its relationship to biofouling. Biofouling. 2009;25(5):413-427. doi:10.1080/08927010902853580
- Bhardwaj AK, Vinothkumar K, Rajpara N. Bacterial quorum sensing: a new target for anti-infective therapy. Indian J Med Res. 2013;137(5):835-846.
- Koch B, Liljefors T, Persson T, et al. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology (Reading). 2005;151(Pt 11):3589-3602. doi:10.1099/mic.0.27954-0
- O'Loughlin CT, Miller LC, Siryaporn A, et al. A quorum-sensing antagonist enhances antibiotic efficacy against Pseudomonas aeruginosa biofilms. Proc Natl Acad Sci U S A. 2013;110(44):17991-17996. doi:10.1073/pnas.1313888110
- Nealson KH, Platt T, Hastings JW. Cellular control of the synthesis and activity of the bacterial luminescent system. J Bacteriol. 1970;104(1):313-322. doi:10.1128/jb.104.1.313-322.1970
- Defoirdt T, Boon N, Bossier P. Can bacteria evolve resistance to quorum sensing disruption? PLoS Pathog. 2010;6(7):e1000989. doi:10.1371/journal.
- Sheleg S, Kashi Y, Belkin S. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities. Biotechnol Bioeng. 2022;119(3):1016-1027. doi:10.1002/bit.28017
Sources
- 1. Quorum Sensing: Not Just a Bridge Between Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory and innovative mechanisms of bacterial quorum sensing-mediated pathogenicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Disarming Act: A Comparative Guide to the Structure-Activity Relationship of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide Analogs as Quorum Sensing Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the intricate world of bacterial communication, the ability to intercept and disrupt signaling pathways holds the key to developing novel anti-infective therapies. One of the most well-studied signaling molecules in Gram-negative bacteria is 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, also known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This molecule is a cornerstone of quorum sensing (QS), a cell-density-dependent communication system that orchestrates virulence factor production and biofilm formation in a variety of pathogens, including the opportunistic human pathogen Pseudomonas aeruginosa.[1]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-oxo-C6-HSL analogs. By dissecting the impact of specific chemical modifications on their ability to inhibit QS, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to design and evaluate the next generation of QS inhibitors.
The Core Scaffold: Understanding the Role of 3-oxo-C6-HSL in Quorum Sensing
The 3-oxo-C6-HSL molecule is a member of the N-acyl homoserine lactone (AHL) family. In P. aeruginosa, the LasR-LasI and RhlR-RhlI systems are two primary QS circuits that utilize AHLs.[2] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which binds to the transcriptional regulator LasR. This complex then activates the expression of genes responsible for the production of virulence factors like elastase and pyocyanin, as well as biofilm formation.[3][4] Analogs of 3-oxo-C6-HSL can act as antagonists, competing with the native AHL for binding to the LasR receptor, thereby disrupting this signaling cascade and attenuating bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for antibiotic resistance.[3]
The following diagram illustrates the simplified Las quorum sensing pathway in P. aeruginosa and the inhibitory action of 3-oxo-C6-HSL analogs.
Caption: The Las Quorum Sensing Pathway and its Inhibition.
Structure-Activity Relationship: Deconstructing the Inhibitory Potency
The inhibitory activity of 3-oxo-C6-HSL analogs is highly dependent on their chemical structure. Modifications to the acyl side chain, the lactone headgroup, and the amide linkage can dramatically alter their binding affinity for the LasR receptor and, consequently, their efficacy as QS inhibitors.[1] Molecular docking studies have revealed that key interactions with amino acid residues such as Tyr-47 and Tyr-64 in the LasR binding site are crucial for antagonistic activity.[5]
Modifications of the Acyl Side Chain
The length and composition of the acyl side chain are critical determinants of activity.
-
Chain Length: While the native ligand for LasR in P. aeruginosa has a 12-carbon acyl chain (3-oxo-C12-HSL), analogs with shorter chains, such as the 6-carbon chain of 3-oxo-C6-HSL, can still exhibit inhibitory activity.[6]
-
Aromatic Substituents: The introduction of aromatic rings, particularly phenyl groups, on the acyl side chain has been a successful strategy for developing potent inhibitors. The position and nature of substituents on the aromatic ring further modulate activity. For instance, the presence of a bromine atom at the para position of a phenyl ring has been shown to enhance inhibitory effects on biofilm formation and virulence factor production.[1]
Modifications of the Lactone Headgroup
The homoserine lactone ring is another key feature for molecular recognition. While many potent inhibitors retain this moiety, some studies have explored modifications. However, significant alterations to the lactone ring often lead to a loss of activity, highlighting its importance for binding to the LasR receptor.
Comparative Performance of 3-oxo-C6-HSL Analogs
The following table summarizes the inhibitory activity of various 3-oxo-C6-HSL analogs against QS-mediated processes in different bacterial species. The data, compiled from multiple studies, provides a comparative overview of their potency.
| Analog Name/Structure | Target Organism/System | Assay Type | Activity (IC50 or % Inhibition) | Reference |
| Amide inhibitor 4a | Vibrio fischeri | Bioluminescence Inhibition | IC50 = 2 µM | [7] |
| p-Nitrobenzylcarbamate 3a | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | [7] |
| Thiocarbamate analog 3b | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | [7] |
| N-Nonanoyl-cyclopentylamide (C9-CPA) | Serratia marcescens AS-1 | Prodigiosin Production Inhibition | Strong inhibitory effect | [7] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound no. 10) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | >60% inhibition at 200 µM | [1] |
| Compound no. 3 | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | ~35% inhibition at 50-400 µM | [1] |
| V-06-018 | Pseudomonas aeruginosa | LasR Antagonism | Nanomolar IC50 values | [8] |
Experimental Protocols for Evaluating Analog Activity
Reproducible and standardized methodologies are essential for the accurate assessment of QS inhibitor potency. Below are detailed protocols for key experiments commonly used in the field.
Bioluminescence Inhibition Assay in Vibrio fischeri
This assay is a high-throughput method for screening antagonists of the LuxR transcriptional regulator, which is responsive to 3-oxo-C6-HSL.[7]
Workflow:
Caption: Bioluminescence Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Bacterial Strain and Culture Conditions: Use a Vibrio fischeri reporter strain where bioluminescence is dependent on the LuxR/LuxI system. Grow the bacteria in a suitable broth medium (e.g., Luria-Bertani broth supplemented with NaCl) at 28°C with shaking to the mid-logarithmic phase of growth.[7]
-
Assay Setup: Dilute the bacterial culture to a standardized optical density (e.g., OD600 of 0.1). Aliquot the diluted culture into the wells of a white, clear-bottom 96-well microtiter plate.
-
Compound Addition: Add the test 3-oxo-C6-HSL analogs to the wells at various concentrations. Include a positive control with a known agonist (e.g., synthetic 3-oxo-C6-HSL) to induce bioluminescence and a negative control with only the vehicle (e.g., DMSO).[9]
-
Incubation and Measurement: Incubate the plate at 28°C for a defined period (e.g., 4-6 hours).[7] Measure the bioluminescence using a luminometer.
-
Data Analysis: Determine the concentration of the analog that causes 50% inhibition of bioluminescence (IC50 value) by plotting the luminescence intensity against the log of the analog concentration and fitting the data to a dose-response curve.[9]
Biofilm Inhibition Assay using Crystal Violet
This assay quantifies the ability of AHL analogs to prevent biofilm formation, a critical virulence factor for many pathogenic bacteria.[10]
Step-by-Step Protocol:
-
Bacterial Culture and Inoculation: Grow an overnight culture of Pseudomonas aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth. Dilute the overnight culture to a standardized concentration.
-
Biofilm Formation: Add the diluted bacterial culture to the wells of a 96-well microtiter plate. Add the test compounds at desired concentrations. Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[11]
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS) or sterile distilled water.[12]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature. The crystal violet will stain the adherent biofilm.[10][11]
-
Solubilization and Quantification: After washing away the excess stain, solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.[11] Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each analog concentration compared to the untreated control.
Quantification of Virulence Factors in Pseudomonas aeruginosa
The production of virulence factors such as pyocyanin and elastase is regulated by QS and can be quantified to assess the efficacy of inhibitory analogs.
Pyocyanin Production Assay:
-
Culture Conditions: Grow P. aeruginosa in the presence of the test compounds for 24 hours at 37°C with shaking.[1][13]
-
Extraction: Centrifuge the cultures to pellet the bacteria. Extract the pyocyanin from the supernatant using chloroform.[14]
-
Quantification: Acidify the chloroform layer with 0.2 N HCl, which will turn the pyocyanin pink. Measure the absorbance of the acidic aqueous layer at 520 nm. The pyocyanin concentration can be calculated using the formula: Pyocyanin (mg/L) = A520 × 17.072.[14]
Elastase Activity Assay (Elastin Congo Red Method):
-
Supernatant Preparation: Culture P. aeruginosa with the test compounds and collect the cell-free supernatant by centrifugation and filtration.[15]
-
Enzymatic Reaction: Mix the supernatant with Elastin Congo Red (ECR) as a substrate. Incubate the mixture at 37°C for several hours. Elastase in the supernatant will degrade the elastin, releasing the Congo Red dye.[15]
-
Quantification: Pellet the remaining undigested ECR by centrifugation. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs provides a fertile ground for the rational design of novel quorum sensing inhibitors. The insights gained from modifying the acyl side chain, particularly with substituted aromatic moieties, have led to the development of potent antagonists of the LasR receptor. The experimental protocols detailed in this guide offer a robust framework for the evaluation and comparison of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy. Furthermore, exploring synergistic combinations of QS inhibitors with traditional antibiotics could represent a promising strategy to combat antibiotic-resistant infections. The continued exploration of the chemical space around the 3-oxo-C6-HSL scaffold will undoubtedly lead to the discovery of even more potent and selective disarmers of bacterial pathogens.
References
-
Application of molecular docking and ONIOM methods for the description of interactions between anti-quorum sensing active (AHL) analogues and the Pseudomonas aeruginosa LasR binding site. (2014). Molecular BioSystems, 10(5), 1162-1171. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (2022). Frontiers in Cellular and Infection Microbiology, 12, 843333. [Link]
-
Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. (2020). ACS Infectious Diseases, 6(4), 649-661. [Link]
-
Pyocyanin and elastase production by marine and clinical P. aeruginosa isolates... (n.d.). ResearchGate. [Link]
-
A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (2018). Bio-protocol, 8(18), e3013. [Link]
-
Molecular docking analysis of the LasR protein with AHL molecule and... (n.d.). ResearchGate. [Link]
-
Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. (2023). Frontiers in Molecular Biosciences, 10, 1264773. [Link]
-
Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens. (1998). Journal of Bacteriology, 180(20), 5398–5405. [Link]
-
Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. (2005). Antimicrobial Agents and Chemotherapy, 49(8), 3467–3475. [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
-
A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2829–2837. [Link]
-
Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. (2023). SciLifeLab Publications. [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (2017). Association for Biology Laboratory Education, 38. [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). Methods and Protocols, 6(6), 101. [Link]
-
How can I assess biofilm formation by crystal violet binding assay? (2015). ResearchGate. [Link]
-
Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR With Nanomolar IC50 Values. (2020). ACS Infectious Diseases, 6(4), 649-661. [Link]
-
Crystal Violet Biofilm Assay | Indirect biofilm quantification. (2021, May 26). YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. (2022). Frontiers in Cellular and Infection Microbiology, 12, 843333. [Link]
-
Screening strategies for quorum sensing inhibitors in combating bacterial infections. (2021). RSC Advances, 11(48), 30043-30060. [Link]
-
Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. (2020). ACS Omega, 5(40), 25777–25786. [Link]
-
Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. (2020). Frontiers in Microbiology, 11, 237. [Link]
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. (2021). Molecules, 26(11), 3196. [Link]
-
Abiotic Small Molecule Inhibitors and Activators of the LasR Quorum Sensing Receptor in Pseudomonas aeruginosa with Potencies Comparable or Surpassing N-Acyl Homoserine Lactones. (2020). ACS Infectious Diseases, 6(4), 649-661. [Link]
-
A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition. (2017). 3 Biotech, 7(1), 30. [Link]
-
Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. (2015). Antimicrobial Agents and Chemotherapy, 59(11), 6777–6784. [Link]
-
Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. (2021). Frontiers in Immunology, 11, 613763. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. Application of molecular docking and ONIOM methods for the description of interactions between anti-quorum sensing active (AHL) analogues and the Pseudomonas aeruginosa LasR binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 14. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Introduction: The Significance of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide in Quorum Sensing Research
This compound, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL), is a cornerstone molecule in the study of bacterial communication.[1] As a member of the N-acyl-homoserine lactone (AHL) family, it functions as an autoinducer in numerous Gram-negative bacteria, most notably in the bioluminescent marine bacterium Vibrio fischeri, where its role in quorum sensing was first elucidated.[2][3] Quorum sensing is a cell-density-dependent mechanism that allows bacteria to coordinate gene expression, leading to collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[4] The pivotal role of OHHL in these pathways makes its efficient and reliable synthesis a critical endeavor for researchers developing novel anti-infective therapies and for those studying the fundamental principles of bacterial communication.[5]
This guide provides a comparative analysis of the most prevalent and robust chemical synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Schotten-Baumann Acylation Approach
The Schotten-Baumann reaction is a classic and direct method for the acylation of amines. In the context of OHHL synthesis, it involves the reaction of L-homoserine lactone with a reactive form of 3-oxohexanoic acid, typically the acyl chloride, under basic conditions.[6][7] This method is favored for its conceptual simplicity and the potential for high yields when optimized.[6]
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution. The free amine of L-homoserine lactone, generated in situ by the addition of a base, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-oxohexanoyl chloride. The base, typically sodium bicarbonate, serves two critical functions: it deprotonates the hydrobromide salt of the L-homoserine lactone to liberate the nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The use of a biphasic system (e.g., dichloromethane and water) is common, with the organic solvent dissolving the reactants and the aqueous phase containing the base.
Experimental Protocol: Schotten-Baumann Synthesis of OHHL
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxohexanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
-
To this vigorously stirred solution, add a solution of 3-oxohexanoyl chloride (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Advantages and Disadvantages
-
Advantages: This route is relatively direct and can provide good to excellent yields.[6] The starting materials are commercially available or can be readily prepared.
-
Disadvantages: 3-Oxohexanoyl chloride is highly reactive and moisture-sensitive, requiring careful handling under anhydrous conditions. Its preparation adds an extra step to the overall synthesis. The β-keto group in the acyl chain can be susceptible to side reactions under harsh basic conditions.
Route 2: The Meldrum's Acid Pathway
This multi-step approach is a robust and widely used method for the synthesis of β-keto esters and, by extension, N-acyl homoserine lactones.[6][8] It involves the acylation of Meldrum's acid with butanoyl chloride, followed by methanolysis, hydrolysis, and finally, amide coupling with L-homoserine lactone.[8]
Mechanistic Insights
-
Acylation of Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is highly acidic (pKa ≈ 4.97) due to the stabilization of its enolate by the two ester groups. In the presence of a base like pyridine, it is readily deprotonated. The resulting nucleophilic carbanion attacks the electrophilic carbonyl of butanoyl chloride to form 5-butanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[9]
-
Methanolysis: Refluxing the acylated Meldrum's acid in methanol leads to the opening of the dioxane ring and subsequent decarboxylation upon heating, yielding methyl 3-oxohexanoate.[9]
-
Hydrolysis: The methyl ester is then saponified using a base like lithium hydroxide (LiOH) to yield the lithium salt of 3-oxohexanoic acid. Acidification then provides the free carboxylic acid.[8]
-
Amide Coupling: The final step is the formation of the amide bond between 3-oxohexanoic acid and L-homoserine lactone. This is typically achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[5][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of the homoserine lactone. HOBt is often added to suppress side reactions and reduce racemization by forming an active ester intermediate.[10][11] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the hydrobromide salt of the lactone without interfering with the coupling reaction.
Experimental Protocol: Meldrum's Acid Synthesis of OHHL
Part A: Synthesis of 3-Oxohexanoic Acid
-
Step 1: Acylation of Meldrum's Acid. In a flame-dried flask under an inert atmosphere, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane. Cool to 0 °C and add pyridine (2.5 equivalents). To this solution, add butanoyl chloride (1.0 equivalent) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.[8]
-
Step 2: Methanolysis. After workup (washing with HCl and brine), remove the solvent in vacuo. To the crude acylated Meldrum's acid, add anhydrous methanol and reflux for 2-3 hours. Remove the methanol under reduced pressure to obtain crude methyl 3-oxohexanoate.[8]
-
Step 3: Hydrolysis. Dissolve the crude methyl 3-oxohexanoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.1 equivalents) and stir at room temperature for 12-16 hours. Acidify the mixture to pH 3 with 1 M HCl and extract the product with ethyl acetate. Dry the organic layers and concentrate to yield 3-oxohexanoic acid.[8]
Part B: Amide Coupling
-
Step 4: Synthesis of OHHL. Dissolve 3-oxohexanoic acid (1.0 equivalent) in anhydrous dichloromethane and cool to 0 °C. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir for 15-30 minutes. Add L-homoserine lactone hydrobromide (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).[8]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction by diluting with dichloromethane and washing with appropriate aqueous solutions.
-
Purify the final product by silica gel column chromatography.
Advantages and Disadvantages
-
Advantages: This route avoids the direct use of the unstable 3-oxohexanoyl chloride. The use of well-established peptide coupling protocols in the final step often leads to high yields and purity.[6] The overall yield can be quite good, with reports of up to 79%.[6]
-
Disadvantages: This is a multi-step synthesis, which can be more time-consuming and may lead to a lower overall yield compared to a more direct route if not optimized. It requires a larger number of reagents and purification steps.
Comparative Summary of Synthesis Routes
| Parameter | Schotten-Baumann Route | Meldrum's Acid Route |
| Key Reactants | L-homoserine lactone HBr, 3-oxohexanoyl chloride, NaHCO₃ | Meldrum's acid, Butanoyl chloride, L-homoserine lactone HBr, EDC, HOBt, DIPEA |
| Number of Steps | 1 (from 3-oxohexanoyl chloride) | 4 |
| Typical Overall Yield | Good to Excellent (>60%)[6] | 48-79%[6] |
| Purity (after chromatography) | >95%[6] | >99% (chiral HPLC)[6] |
| Key Challenges | Handling of moisture-sensitive 3-oxohexanoyl chloride | Multi-step process, optimization of each step required |
| Scalability | Good | Moderate, requires more complex workup |
Visualizing the Synthetic Workflows
Schotten-Baumann Acylation Workflow
Caption: A simplified workflow for the Schotten-Baumann synthesis of OHHL.
Meldrum's Acid Pathway Workflow
Caption: Multi-step workflow for the Meldrum's acid synthesis of OHHL.
Conclusion and Recommendations
Both the Schotten-Baumann and the Meldrum's acid routes are viable and effective methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the research, available resources, and the scale of the synthesis.
-
For rapid, small-scale synthesis where handling of reactive intermediates is not a major concern, the Schotten-Baumann route offers a more direct path to the final product.
-
For larger-scale synthesis where high purity and reproducibility are paramount, the Meldrum's acid pathway , despite being more steps, provides a more controlled and often higher-yielding approach, avoiding the use of the highly reactive 3-oxohexanoyl chloride in the final coupling step.
It is imperative that researchers undertaking these syntheses perform thorough characterization of the final product, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, to confirm its identity and purity. The protocols provided herein serve as a robust starting point, and optimization of reaction conditions may be necessary to achieve the desired outcomes in specific laboratory settings.
References
- BenchChem. (2025). Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols.
-
Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]
- BenchChem. (2025). Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule.
- BenchChem. (2025). N-(3-oxohexanoyl)-L-homoserine lactone discovery and history.
- Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., & Blackwell, H. E. (2008). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ChemBioChem, 9(3), 389–400.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- ResearchGate. (2025). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Request PDF.
- Churchill, M. E. A., & Blackwell, H. E. (2014). A Key n→π* Interaction in N-Acyl Homoserine Lactones. ACS Chemical Biology, 9(4), 877–883.
- Kumar, L., Patel, S. K. S., Kharga, K., Kumar, R., Kumar, P., & Lee, J. K. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584.
- Kumar, L., Patel, S. K. S., Kharga, K., Kumar, R., Kumar, P., & Lee, J. K. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PubMed, 36364411.
- Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041.
- ResearchGate. (2025). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Request PDF.
-
Watson International. (n.d.). High Purity L-HOMOSERINE LACTONE HYDROBROMIDE 15295-77-9 solid. Retrieved from [Link]
- Zhu, J., & Winans, S. C. (2001). Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein. Journal of Bacteriology, 183(18), 5527–5531.
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Extraction of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) from Bacteria.
-
Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).
- BenchChem. (2025). The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers.
- Google Patents. (n.d.). US5350872A - Process for the preparation of carboxylic acids and derivatives of them.
- Castillo, A. G., & Collins, C. H. (2018). Characterization of diverse homoserine lactone synthases in Escherichia coli. PloS one, 13(8), e0202294.
- Google Patents. (n.d.). US20130006014A1 - Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of microbiological methods, 67(2), 349–357.
- ResearchGate. (n.d.).
- Wójtowicz-Krawiec, A., Krawiec, M., & Wróbel, R. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific reports, 14(1), 1-13.
- Christensen, M., & Selekman, J. A. (2022). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides).
- Fieser, L. F., & Fieser, M. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 534.
- Li, Z., Zhang, Z., Liu, Y., Zhang, T., & Liu, X. (2024). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Research, 7, 0292.
- ResearchGate. (n.d.).
- Li, Z., Zhang, Z., Liu, Y., Zhang, T., & Liu, X. (2024). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Research, 7, 0292.
- RWTH Publications. (2024). Reaction engineering for high yield electrosynthesis.
- Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry, 26(10), 2823.
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- National Institutes of Health. (n.d.). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents.
- Chemistry LibreTexts. (2023).
Sources
- 1. US20130006014A1 - Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate - Google Patents [patents.google.com]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. bachem.com [bachem.com]
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide vs N-(3-oxododecanoyl)homoserine lactone in host-pathogen interactions
<_>## A Comparative Guide to 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (C6-HSL) and N-(3-oxododecanoyl)homoserine lactone (C12-HSL) in Host-Pathogen Interactions
A Senior Application Scientist's Perspective on Two Key Quorum Sensing Molecules
In the intricate dialogue between pathogenic bacteria and their hosts, a sophisticated communication system known as quorum sensing (QS) plays a pivotal role. This cell-to-cell signaling mechanism allows bacteria to coordinate gene expression in a population density-dependent manner, orchestrating collective behaviors such as biofilm formation and virulence factor production. Central to this process in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). This guide provides an in-depth, objective comparison of two prominent AHLs: this compound, commonly known as 3-oxo-C6-HSL (hereafter C6-HSL), and N-(3-oxododecanoyl)homoserine lactone, or 3-oxo-C12-HSL (hereafter C12-HSL). We will explore their distinct roles in host-pathogen interactions, supported by experimental data, and provide detailed methodologies for their investigation.
Introduction to Acyl-Homoserine Lactones: The Language of Bacteria
AHLs are small, diffusible signaling molecules that vary in the length and modification of their acyl side chain.[1] This structural diversity allows for species-specific communication. C6-HSL, with its shorter 6-carbon acyl chain, is famously associated with the bioluminescent bacterium Vibrio fischeri, where it regulates light production.[2][3][4] In contrast, C12-HSL, possessing a longer 12-carbon acyl chain, is a primary signaling molecule for the opportunistic human pathogen Pseudomonas aeruginosa, a major cause of nosocomial infections.[5][6][7] While both are crucial for bacterial communication, their differing structures lead to distinct interactions with host cells, profoundly influencing the outcome of an infection.
The Short-Chain Messenger: 3-oxo-C6-HSL
Primary Bacterial System: Vibrio fischeri and other bacteria.[2][3][4]
Role in Bacterial Pathogenesis: In pathogenic bacteria, C6-HSL is involved in regulating the expression of genes related to virulence and biofilm formation.[8][9][10] For instance, in Erwinia carotovora, it controls the production of cell wall-degrading enzymes.[11]
Interaction with Host Immune System: Compared to its long-chain counterpart, C6-HSL generally exhibits less potent immunomodulatory effects.[12] While it can influence host cell responses, it does not typically induce the strong pro-apoptotic and anti-proliferative effects seen with C12-HSL.[12]
The Long-Chain Modulator: N-(3-oxododecanoyl)homoserine lactone (C12-HSL)
Primary Bacterial System: Pseudomonas aeruginosa.[5][6][7]
Role in Bacterial Pathogenesis: C12-HSL is a key regulator of virulence in P. aeruginosa.[5] It controls the expression of a wide array of virulence factors, including elastases, proteases, and exotoxin A, which are critical for tissue damage and dissemination during infection.[13] The las quorum-sensing system, which utilizes C12-HSL, sits at the top of a hierarchical regulatory network, controlling other QS systems like the rhl system.[5][13]
Interaction with Host Immune System: C12-HSL is a potent modulator of the host immune response.[12][14] Its lipophilic nature allows it to readily cross mammalian cell membranes, where it can exert a variety of effects.[5][15] Notably, C12-HSL can:
-
Induce Apoptosis: It triggers programmed cell death in various immune cells, including macrophages and neutrophils, which may help the bacteria evade the host's defenses.[5][15][16] This is often mediated through mitochondrial damage and the activation of caspase pathways.[5][15]
-
Modulate Inflammatory Responses: C12-HSL can have both pro- and anti-inflammatory effects. It can induce the production of pro-inflammatory cytokines in some cells while suppressing it in others.[12][17][18][19] For example, it has been shown to inhibit the production of TNF-α in LPS-stimulated macrophages while promoting the production of the anti-inflammatory cytokine IL-10.[20][21]
-
Activate the Unfolded Protein Response (UPR): C12-HSL can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR, which in turn can suppress inflammatory responses.[17]
Head-to-Head Comparison: C6-HSL vs. C12-HSL
The distinct biological activities of C6-HSL and C12-HSL stem from their structural differences, particularly the length of the acyl side chain. This dictates their ability to interact with both bacterial and host cell targets.
| Feature | 3-oxo-C6-HSL | N-(3-oxododecanoyl)homoserine lactone (C12-HSL) |
| Chemical Formula | C10H15NO4[22][23] | C16H27NO4[24] |
| Primary Bacterial Source | Vibrio fischeri[2][3][4] | Pseudomonas aeruginosa[5][6][7] |
| Bacterial Receptor | LuxR and its homologs[25] | LasR[7] |
| Key Regulated Bacterial Processes | Bioluminescence, virulence factor production, biofilm formation[2][8][10] | Virulence factor production (elastase, protease), biofilm formation, antibiotic resistance[5][13] |
| Effect on Host Cells | Generally less potent immunomodulatory effects[12] | Potent immunomodulatory activity, induction of apoptosis, modulation of inflammation[12][14][16] |
Visualizing the Signaling Pathways
To better understand the mechanisms of action, it is helpful to visualize the signaling pathways of these two molecules within the host.
Caption: Simplified signaling pathway of 3-oxo-C6-HSL in host cells.
Caption: Multifaceted signaling pathways of N-(3-oxododecanoyl)homoserine lactone (C12-HSL) in host cells.
Experimental Protocols for Comparative Analysis
To empirically compare the effects of C6-HSL and C12-HSL on host-pathogen interactions, a series of well-defined experimental protocols are essential. The causality behind these experimental choices lies in the need to dissect the specific molecular and cellular responses elicited by each AHL.
AHL Extraction and Quantification
Rationale: Accurate quantification of AHLs produced by bacteria is the first step in understanding their physiological relevance. Liquid-liquid extraction followed by mass spectrometry is a robust method for this purpose.
Protocol: Liquid-Liquid Extraction and LC-MS/MS Analysis
-
Bacterial Culture: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant, which contains the secreted AHLs.
-
Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as acidified ethyl acetate. This partitions the lipophilic AHLs into the organic phase.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the reconstituted sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of different AHLs based on their mass-to-charge ratio and fragmentation patterns.[1][26]
Host Cell Viability and Apoptosis Assays
Rationale: To compare the cytotoxic effects of C6-HSL and C12-HSL, it is crucial to assess their impact on host cell viability and their ability to induce apoptosis.
Protocol: MTT Assay and Annexin V/Propidium Iodide Staining
-
Cell Culture: Culture a relevant host cell line (e.g., macrophages, epithelial cells) in a 96-well plate.
-
AHL Treatment: Treat the cells with varying concentrations of C6-HSL and C12-HSL for a defined period (e.g., 24 hours). Include appropriate vehicle controls.
-
MTT Assay (Viability): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells will reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Annexin V/PI Staining (Apoptosis): For apoptosis analysis, treat cells grown on coverslips or in flow cytometry tubes. Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells). Analyze the stained cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic and necrotic cells.[5]
Cytokine Production Assay
Rationale: To evaluate the immunomodulatory effects of the two AHLs, measuring the production of key pro- and anti-inflammatory cytokines is essential.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Stimulation: Culture immune cells (e.g., macrophages) and pre-treat them with C6-HSL or C12-HSL for a short period. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.
-
ELISA: Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants. The principle involves capturing the cytokine with a specific antibody, followed by detection with a secondary enzyme-linked antibody that generates a colorimetric signal proportional to the amount of cytokine present.[20]
Conclusion and Future Directions
The comparison between 3-oxo-C6-HSL and N-(3-oxododecanoyl)homoserine lactone highlights the remarkable specificity and diversity of quorum sensing in shaping host-pathogen interactions. While both molecules are fundamental to bacterial communication, their distinct structures lead to vastly different engagements with the host's cellular machinery. C12-HSL, with its long acyl chain, emerges as a potent virulence factor in its own right, capable of directly manipulating host immune responses to the advantage of the pathogen.[12]
For researchers and drug development professionals, understanding these differences is paramount. Targeting the synthesis or reception of these specific AHLs presents a promising anti-virulence strategy. By disrupting bacterial communication, it may be possible to disarm pathogens without exerting the strong selective pressure that leads to antibiotic resistance. Future research should continue to unravel the precise molecular targets of these AHLs within host cells, paving the way for the development of novel therapeutics that can effectively combat bacterial infections.
References
- Engebrecht, J., & Silverman, M. (1984). Identification of genes and gene products necessary for bacterial bioluminescence. Proceedings of the National Academy of Sciences, 81(13), 4154-4158.
- Tateda, K., Ishii, Y., Horikawa, M., Matsumoto, T., Miyairi, S., Pechere, J. C., ... & Yamaguchi, K. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils. Infection and Immunity, 71(10), 5785-5793.
- Li, L., Hooi, D., Chhabra, S. R., Pritchard, D., & Shaw, P. E. (2004). Bacterial N-acylhomoserine lactone-induced apoptosis in breast carcinoma cells. Oncogene, 23(28), 4916-4927.
- Pearson, J. P., Passador, L., Iglewski, B. H., & Greenberg, E. P. (1995). A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(5), 1490-1494.
- Lu, P. P., & Lu, Y. B. (2002). Vibrio fischeri uses two quorum-sensing systems for the regulation of early and late colonization factors. Journal of bacteriology, 184(24), 6889-6897.
- Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone contributes to virulence and inflammation in vivo. Journal of bacteriology, 184(4), 1132-1139.
- Stevens, A. M., & Greenberg, E. P. (1997). Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes. Journal of bacteriology, 179(2), 557-562.
- Kravchenko, V. V., Kaufmann, G. F., Mathison, J. C., Scott, D. A., Katz, A. Z., Grauer, D. C., ... & Ulevitch, R. J. (2008). N-(3-oxo-dodecanoyl)-L-homoserine lactone, a quorum-sensing molecule of Pseudomonas aeruginosa, is a key virulence factor that regulates the expression of a broad range of virulence genes. Journal of Biological Chemistry, 283(34), 23097-23106.
- Telford, G., Wheeler, D., Williams, P., Tomkins, P. T., Appleby, P., Sewell, H., ... & Pritchard, D. I. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and Immunity, 66(1), 36-42.
- Fidopiastis, K. M., von Boletzky, S., & Ruby, E. G. (2002). A new model for an old symbiosis: Vibrio fischeri quorum sensing in the squid light organ. Journal of bacteriology, 184(11), 3079-3086.
- Choi, S. H., & Greenberg, E. P. (1991). The C-terminal region of the Vibrio fischeri LuxR protein contains an unusually high proportion of charged amino acids. Journal of bacteriology, 173(13), 4066-4071.
- Glucksam-Galnoy, Y., Sanua, R., & Zor, T. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro-and anti-inflammatory cytokines in activated macrophages. Journal of immunology, 191(1), 337-344.
- Zhu, J., & Mekalanos, J. J. (2003). Quorum sensing-dependent biofilms enhance horizontal gene transfer in Vibrio cholerae. Developmental cell, 5(4), 647-656.
- Liu, G., Jia, Y., Wang, W., Zhou, H., & Zhang, L. (2015). Modulation of host biology by Pseudomonas aeruginosa quorum sensing signal molecules: messengers or traitors. Frontiers in microbiology, 6, 1238.
- Tateda, K., Ishii, Y., Horikawa, M., Matsumoto, T., Miyairi, S., Pechere, J. C., ... & Yamaguchi, K. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils. Infection and Immunity, 71(10), 5785-5793.
- Holm, A., & Vikström, E. (2014). Quorum sensing communication between bacteria and human cells: signals, targets, and functions. Frontiers in plant science, 5, 309.
- Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4 (1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and bioanalytical chemistry, 399(2), 839-850.
- Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfì, A. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600.
- Shiner, E. K., Terentyev, D., Bryan, A., Sennoune, S., Martinez-Zaguilan, R., & Li, G. (2006). Pseudomonas aeruginosa autoinducer modulates host cell responses through calcium signalling. Cellular microbiology, 8(10), 1601-1610.
-
iGEM Foundation. (2019). Team:Michigan/Experiment. [Link]
-
PubChem. (n.d.). N-(3-oxohexanoyl)-L-homoserine lactone. [Link]
- Decho, A. W., Visscher, P. T., & Reid, R. P. (2009). Production and cycling of N-acyl-homoserine lactones in marine microbial mats. FEMS microbiology ecology, 70(1), 1-10.
- Diggle, S. P., Matthijs, S., Van Calenbergh, S., Williams, P., & Cámara, M. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules overwhelm the N-acyl-L-homoserine lactone quorum sensing network. Environmental microbiology, 9(5), 1145-1154.
- Chen, G., Wang, H., Zhang, X., & He, J. (2013). AHL-lactonase producing Psychrobacter sp. from Palk Bay sediment mitigates quorum sensing-mediated virulence production in Gram negative bacterial pathogens. Frontiers in cellular and infection microbiology, 3, 59.
- Zhang, H. B., Wang, C., Wang, L. H., & Zhang, L. H. (2013). The quorum-sensing system of Pseudomonas aeruginosa. Current opinion in microbiology, 16(2), 196-202.
-
PubChem. (n.d.). This compound. [Link]
- Welsh, M. A., & Blackwell, H. E. (2016). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. ACS chemical biology, 11(1), 28-34.
- Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576-588.
-
PubChem. (n.d.). 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide. [Link]
- Mukherjee, S., & Bassler, B. L. (2019). Bacterial quorum sensing in complex and dynamically changing environments. Nature Reviews Microbiology, 17(6), 371-382.
- Periasamy, S., Lee, J. H., & Lee, J. (2012). Comparison of the effects of C6-HSL and OC6-HSL on species composition of a subgingival biofilm model. Journal of periodontal & implant science, 42(4), 119-126.
-
CAS Common Chemistry. (n.d.). This compound. [Link]
Sources
- 1. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
- 8. AdipoGen 3-oxo-C6-L-HSL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudomonas aeruginosa Quorum-Sensing Molecule Homoserine Lactone Modulates Inflammatory Signaling through PERK and eI-F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pseudomonas aeruginosa Quorum-Sensing Molecule Homoserine Lactone Modulates Inflammatory Signaling through PERK and eI-F2α [escholarship.org]
- 20. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C10H15NO4 | CID 119133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CAS Common Chemistry [commonchemistry.cas.org]
- 24. caymanchem.com [caymanchem.com]
- 25. journals.asm.org [journals.asm.org]
- 26. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Confirmation of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide via NMR Spectroscopy
This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous chemical identity confirmation of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction
The precise structural confirmation of novel or synthesized organic molecules is a cornerstone of chemical research and development. This compound, a molecule featuring a β-keto amide and a lactone ring, presents a unique set of structural features that can be definitively characterized using a suite of NMR experiments. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[1][2][3] This guide will detail the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques for the complete structural assignment of this target molecule.
Experimental Design & Rationale
A multi-faceted NMR approach is essential for the complete and unambiguous structural elucidation of this compound. While ¹H and ¹³C NMR provide fundamental information about the proton and carbon frameworks respectively, 2D correlation experiments are crucial for establishing connectivity between atoms.
Core Spectroscopic Techniques:
-
¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information on the number of distinct proton environments, their relative numbers (through integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[2][4]
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments within the molecule.[1][5] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds.[6] This is invaluable for tracing out the proton connectivity within individual spin systems, such as the hexanamide chain and the tetrahydrofuranone ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[6][7] It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
The logical workflow for acquiring and analyzing this data is crucial for an efficient and accurate structural determination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jchps.com [jchps.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. emerypharma.com [emerypharma.com]
A Comparative Guide to the Efficacy of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide as a Quorum Sensing Modulator
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of antimicrobial research and drug development, the modulation of bacterial quorum sensing (QS) has emerged as a compelling anti-virulence strategy. By disrupting the intricate communication networks that govern bacterial pathogenicity, we can potentially mitigate infections without exerting the selective pressures that lead to antibiotic resistance. This guide provides an in-depth evaluation of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide , a key N-acyl homoserine lactone (AHL), and its efficacy as a QS modulator. As Senior Application Scientists, our objective is to present a comparative analysis, grounded in experimental data, to inform your research and development endeavors.
The Central Role of Quorum Sensing in Bacterial Pathogenesis
Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] This process is mediated by small, diffusible signaling molecules termed autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[2] When the bacterial population reaches a critical density, the concentration of these AHLs surpasses a threshold, leading to the activation of transcriptional regulators that control a wide array of processes, including virulence factor production, biofilm formation, and motility.[1]
The LuxI/LuxR-type QS system is a well-characterized paradigm in Gram-negative bacteria.[2] The LuxI-family synthases produce specific AHLs, which, at a certain concentration, bind to and activate their cognate LuxR-type transcriptional regulators. This activated complex then modulates the expression of target genes.
dot
Caption: A simplified diagram of a LuxI/LuxR-type quorum sensing pathway.
This compound: A Closer Look
This compound, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a well-characterized AHL molecule.[3] Its structure consists of a homoserine lactone ring and a 6-carbon acyl chain with an oxo group at the third carbon. This specific structure dictates its binding affinity and specificity to various LuxR-type receptors.
Comparative Efficacy: 3-oxo-C6-HSL vs. Other AHL Analogs
The efficacy of an AHL as a QS modulator is dependent on its ability to act as either an agonist (activator) or an antagonist (inhibitor) of LuxR-type receptors. This activity is highly influenced by the structure of the acyl side chain.
Agonist vs. Antagonist Activity
The length of the acyl chain and the presence of modifications, such as an oxo or hydroxyl group at the C3 position, are critical determinants of an AHL's function.[4] Generally, AHLs that closely mimic the native autoinducer for a specific LuxR receptor will act as potent agonists. Conversely, structural analogs can act as competitive inhibitors by binding to the receptor without inducing the conformational change necessary for activation.
| AHL Analog | Acyl Chain | Modification | Typical Activity | Commonly Studied in |
| 3-oxo-C6-HSL | 6 carbons | 3-oxo | Agonist | Vibrio fischeri, Chromobacterium violaceum |
| C4-HSL | 4 carbons | None | Agonist | Pseudomonas aeruginosa (rhl system) |
| C6-HSL | 6 carbons | None | Agonist | Chromobacterium violaceum |
| 3-oxo-C8-HSL | 8 carbons | 3-oxo | Agonist | Agrobacterium tumefaciens |
| 3-oxo-C12-HSL | 12 carbons | 3-oxo | Agonist | Pseudomonas aeruginosa (las system) |
| N-decanoyl-L-homoserine benzyl ester | 10 carbons | Benzyl ester | Antagonist | Pseudomonas aeruginosa |
| Furanones | - | Furanone ring | Antagonist | Pseudomonas aeruginosa |
Quantitative Comparison of Inhibitory Activity
To objectively compare the efficacy of 3-oxo-C6-HSL and its analogs as QS modulators, we often turn to quantitative bioassays. The half-maximal inhibitory concentration (IC50) is a common metric for antagonists, representing the concentration required to inhibit a QS-regulated phenotype by 50%.
| Compound | Target Organism | Assay | IC50 / % Inhibition | Reference |
| Amide inhibitor 4a | Vibrio fischeri | Bioluminescence Inhibition | IC50 = 2 µM | [1] |
| p-Nitrobenzylcarbamate 3a | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | [1] |
| Thiocarbamate analog 3b | Vibrio fischeri | Bioluminescence Inhibition | IC50 ≈ 20 µM | [1] |
| N-Nonanoyl-cyclopentylamide (C9-CPA) | Serratia marcescens | Prodigiosin Production Inhibition | Strong inhibitory effect | [1] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | Significant inhibition | [5] |
| Hexanal | Erwinia carotovora | 3-oxo-C6-HSL Production Inhibition | 76.27% inhibition at 1/2 MIC | [6] |
Experimental Protocols for Efficacy Evaluation
The following protocols are foundational for assessing the efficacy of QS modulators like 3-oxo-C6-HSL. The choice of a specific protocol is dictated by the target organism and the QS-regulated phenotype of interest.
Violacein Inhibition Assay in Chromobacterium violaceum
Chromobacterium violaceum is an excellent model organism for screening QS inhibitors due to its production of the purple pigment violacein, which is under the control of a LuxI/R-type QS system responsive to C6-HSL.[7]
Principle: QS inhibitors will disrupt the CviI/CviR system, leading to a quantifiable reduction in violacein production.
dot
Caption: Workflow for the Chromobacterium violaceum violacein inhibition assay.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Inoculate a single colony of C. violaceum into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking. The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
-
Prepare Test Compounds: Prepare a stock solution of the test compounds (e.g., 3-oxo-C6-HSL and its analogs) in a suitable solvent like DMSO. Perform serial dilutions in LB broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the diluted bacterial culture to each well of the microtiter plate. The final volume in each well should be 200 µL. Include a positive control (bacteria with solvent only) and a negative control (LB broth only). Incubate the plate at 30°C for 24 hours.
-
Violacein Quantification: After incubation, centrifuge the plate to pellet the bacterial cells and the violacein. Discard the supernatant and add 200 µL of DMSO to each well to solubilize the violacein. Measure the absorbance at 585 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control.
Pyocyanin Quantification Assay in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a clinically significant opportunistic pathogen that utilizes a complex QS network to regulate virulence factors, including the blue-green pigment pyocyanin.[8] The las and rhl QS systems, which respond to 3-oxo-C12-HSL and C4-HSL respectively, control pyocyanin production.
Principle: Inhibition of the las and/or rhl QS systems will result in decreased pyocyanin production, which can be extracted and quantified.
Step-by-Step Protocol:
-
Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., PAO1 or PA14 strain) in LB broth at 37°C with shaking.
-
Treatment with Modulators: Inoculate fresh LB broth with the overnight culture and add the test compounds at desired concentrations. Incubate for 16-24 hours at 37°C with shaking.
-
Pyocyanin Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform to extract the pyocyanin (which will turn the chloroform layer blue).
-
Acidification and Quantification: Separate the chloroform layer and add 0.2 N HCl. The pyocyanin will move to the acidic aqueous layer and turn it pink. Measure the absorbance of the pink layer at 520 nm.
-
Data Analysis: Calculate the concentration of pyocyanin using the extinction coefficient (17.072 µg/mL).[8]
Biofilm Inhibition Assay
Biofilm formation is a critical virulence trait regulated by QS in many bacteria.[9] The crystal violet assay is a common method to quantify biofilm biomass.
Principle: QS modulators that interfere with biofilm formation will result in a reduced amount of stained biofilm.
Step-by-Step Protocol:
-
Culture and Treatment: In a 96-well plate, grow bacteria in a suitable medium in the presence of various concentrations of the test compounds. Incubate statically at the appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Destaining and Quantification: Discard the crystal violet solution and wash the wells again with PBS. Add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the crystal violet that has stained the biofilm. Measure the absorbance of the destained solution at a wavelength of approximately 570-595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.
Conclusion and Future Directions
The evaluation of this compound and its structural analogs as QS modulators is a critical area of research with significant therapeutic potential. The experimental frameworks provided in this guide offer robust and reproducible methods for quantifying the efficacy of these compounds.
Future research should focus on:
-
Expanding the library of AHL analogs: The synthesis and screening of novel AHL analogs will continue to be a fruitful avenue for discovering more potent and selective QS modulators.[4]
-
In vivo efficacy studies: Promising candidates identified through in vitro screening must be validated in relevant animal models of infection.
-
Investigating mechanisms of action: A deeper understanding of how these modulators interact with LuxR-type receptors at the molecular level will facilitate rational drug design.
By employing a systematic and comparative approach, the scientific community can continue to advance the development of novel anti-virulence therapies that target bacterial communication, offering a promising alternative to traditional antibiotics.
References
-
Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., ... & Blackwell, H. E. (2008). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. ChemBioChem, 9(3), 389-400. Available from: [Link]
-
Khan, F., Singh, A. K., & Maurya, I. K. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(19), 11379. Available from: [Link]
-
Abou Raji El Feghali, P., & Nawas, T. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. MOJ Toxicology, 4(6), 417-422. Available from: [Link]
- Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005). Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society, 127(37), 12762-12763.
- Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of bacteriology, 180(20), 5398-5405.
-
McClean, K. H., Winson, M. K., Fish, L., Taylor, A., Chhabra, S. R., Camara, M., ... & Stewart, G. S. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711. Available from: [Link]
- Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology advances, 31(2), 224-245.
-
Li, Y., Wang, Y., Zhang, Y., Li, S., & Chen, S. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in cellular and infection microbiology, 11, 749661. Available from: [Link]
- Girennavar, B., Cepeda, M. L., Soni, K. A., Vikram, A., Jesudhasan, P., & Pillai, S. D. (2008). Inactivation of quorum sensing in campylobacter jejuni by ranalexin. Probiotics and antimicrobial proteins, 1(1), 53-61.
-
Morohoshi, T., Kato, M., Fukamachi, K., Kato, N., & Ikeda, T. (2008). N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472. FEMS microbiology letters, 279(1), 124-130. Available from: [Link]
- Vandeputte, O. M., Kiendrebeogo, M., Rasamiravaka, T., Stévigny, C., Duez, P., & De, P. (2011). The flavanone naringenin reduces the production of quorum sensing-controlled virulence factors in Pseudomonas aeruginosa PAO1. Microbiology, 157(Pt 7), 2120–2132.
- Choo, J. H., Rukayadi, Y., & Hwang, J. K. (2006). Inhibition of quorum sensing in Pseudomonas aeruginosa by trans-cinnamaldehyde. Letters in applied microbiology, 42(6), 637-641.
- O'Loughlin, C. T., Miller, L. C., Siryaporn, A., Wigneshweraraj, S., & Bassler, B. L. (2013). A quorum-sensing antagonist targets both membrane-bound and cytoplasmic receptors and controls bacterial pathogenicity. Proceedings of the National Academy of Sciences, 110(45), 18281-18286.
- Farrow, J. M., 3rd, & Pesci, E. C. (2007). Pyocyanin production by Pseudomonas aeruginosa. In Quorum Sensing (pp. 115-125). Humana Press.
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). N-(3-oxohexanoyl)-L-homoserine lactone. Retrieved January 6, 2026, from [Link]
-
Zhu, H., He, J., & Li, Y. (2022). Inhibitory effects of hexanal on acylated homoserine lactones (AHLs) production to disrupt biofilm formation and enzymes activity in Erwinia carotovora and Pseudomonas fluorescens. Journal of Food Science and Technology, 59(12), 4840–4850. Available from: [Link]
- Adonizio, A. L., Downum, K., Bennett, B. C., & Mathee, K. (2006). Anti-quorum sensing activity of medicinal plants in southern Florida. Journal of ethnopharmacology, 105(3), 427-435.
- Musthafa, K. S., Ravi, A. V., Annapoorani, A., Packiavathy, I. S. V., & Pandian, S. K. (2010). Evaluation of anti-quorum-sensing activity of edible plants and fruits through inhibition of violacein production in Chromobacterium violaceum. Letters in applied microbiology, 50(6), 597-603.
- Packiavathy, I. A. S. V., Priya, S., Pandian, S. K., & Ravi, A. V. (2012). Inhibition of quorum sensing-mediated virulence factors in urinary pathogen Serratia marcescens by O-hydroxycinnamic acid. Biofouling, 28(10), 1123-1133.
- Vasavi, H. S., Arun, A. B., & Rekha, P. D. (2014). Anti-quorum sensing activity of 4-phenylbutanoic acid. Indian journal of microbiology, 54(1), 80-84.
- Teasdale, M. E., Donovan, K. A., Foy, K. C., & Lalgondar, M. (2011). A new class of quorum sensing inhibitors: The N-substituted 2-aminocyclohexanones. Bioorganic & medicinal chemistry letters, 21(3), 963-966.
- Vattem, D. A., Mihalik, K., Crixell, S. H., & McLean, R. J. (2007). Dietary phytochemicals as quorum sensing inhibitors. Fitoterapia, 78(4), 302-310.
- Singh, B. N., Singh, S., Singh, A., Singh, H. B., & Kesari, R. (2009). Potential chemoprevention of N-nitrosodiethylamine-induced hepatocarcinogenesis by polyphenolics from Acacia nilotica bark. Chemico-biological interactions, 181(1), 20-28.
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 9. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for the Analysis of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Introduction: The Analytical Challenge of a Key Quorum Sensing Molecule
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, more commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a cornerstone molecule in the study of bacterial communication.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family, it functions as an autoinducer in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[3][4] This signaling process allows bacteria to monitor their population density and collectively regulate gene expression, controlling critical behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] Consequently, the accurate detection and quantification of 3-oxo-C6-HSL are paramount for developing novel anti-pathogenic therapies that disrupt these communication pathways.
Researchers are often faced with a critical decision regarding analytical methodology: is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) the superior technique for this specific analyte? This guide provides an in-depth, experience-driven comparison to navigate this choice. We will dissect the fundamental principles of each technique, present detailed experimental protocols, and offer a logical framework for selecting the optimal method based on your research objectives.
Analyte at a Glance: Physicochemical Properties of 3-oxo-C6-HSL
Understanding the inherent chemical nature of 3-oxo-C6-HSL is the foundation for selecting an appropriate analytical strategy.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₀H₁₅NO₄ | Influences mass-to-charge ratio (m/z) in mass spectrometry. |
| Molecular Weight | 213.23 g/mol | Relatively small, making it amenable to both GC and HPLC. |
| Structure | Contains a lactone ring and an amide group. | These polar functional groups increase its solubility in polar solvents but decrease its volatility. |
| Thermal Stability | Potentially labile. The lactone ring can be susceptible to hydrolysis, and the overall structure can degrade at the high temperatures often used in GC inlets. | This is the most critical factor. HPLC operates at or near ambient temperature, minimizing degradation risk, whereas GC requires high temperatures for vaporization.[5][6] |
| Volatility | Low. Due to its polarity and hydrogen bonding capability, 3-oxo-C6-HSL is not naturally volatile. | Direct GC analysis is challenging. HPLC, which analyzes samples in a liquid phase, is inherently better suited for non-volatile compounds.[5][7] |
Principle of the Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating non-volatile and thermally sensitive compounds.[5][7] This makes it, in principle, an ideal match for 3-oxo-C6-HSL.
The Causality Behind the Choice: The core advantage of HPLC lies in its mobile phase—a liquid solvent system.[5] The analyte does not need to be heated to a gaseous state. Instead, it is dissolved and partitioned between the liquid mobile phase and a solid stationary phase (typically a packed column). For AHLs, reversed-phase HPLC is the standard. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly a water/acetonitrile or water/methanol gradient). More polar molecules elute first, while less polar molecules (like AHLs with longer acyl chains) are retained longer.
When coupled with a mass spectrometer (LC-MS), this technique offers exceptional sensitivity and specificity, allowing for both confident identification based on mass-to-charge ratio and precise quantification.[8]
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC-MS analysis of 3-oxo-C6-HSL.
Principle of the Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[9] Its separation efficiency is often higher than HPLC, leading to very sharp chromatographic peaks.
The Causality Behind the Choice: In GC, a gaseous mobile phase (an inert carrier gas like helium) transports the analyte through the column.[5] This necessitates that the analyte be volatile enough to enter the gas phase without thermal decomposition. This is the primary hurdle for 3-oxo-C6-HSL. While some studies report the direct analysis of AHLs by GC-MS, the efficiency and integrity of the analysis are questionable due to the analyte's polarity and potential for thermal degradation in the hot injector port.[10][11]
A common fragmentation pattern for AHLs under electron ionization (EI) in GC-MS features a prominent ion at m/z 143, corresponding to the protonated lactone ring moiety after cleavage of the acyl chain.[10][11] This fragment is highly useful for targeted screening using Selected Ion Monitoring (SIM), but it does not provide information about the intact molecule. For molecules that are not ideally suited for GC, chemical derivatization is often employed to increase volatility and thermal stability, though this adds complexity to the sample preparation process.[12]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis of 3-oxo-C6-HSL.
Head-to-Head Comparison: HPLC vs. GC-MS
This table provides a direct comparison of the two techniques for the specific task of analyzing 3-oxo-C6-HSL.
| Feature | HPLC / HPLC-MS | GC-MS |
| Analyte Suitability | Excellent. Ideal for non-volatile, polar, and thermally labile compounds like 3-oxo-C6-HSL.[5][7] | Challenging. Requires analyte to be volatile and thermally stable. High risk of on-column degradation without derivatization.[5] |
| Sample Preparation | Straightforward: extraction, concentration, and filtration.[3][13] | More complex: requires rigorous drying and may necessitate an additional derivatization step to improve volatility.[12] |
| Separation Principle | Partitioning between a liquid mobile phase and solid stationary phase at ambient temperature. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase at high temperatures.[6] |
| Detection of Intact Molecule | Yes. ESI-MS detects the protonated parent molecule [M+H]⁺, providing direct molecular weight confirmation. | Difficult. Electron Ionization (EI) is a high-energy process that often causes extensive fragmentation, making the parent ion weak or absent. |
| Key Diagnostic Ions | MS¹: [M+H]⁺ at m/z 214. MS²: Product ions, including m/z 102 (lactone ring moiety).[13] | EI Scan/SIM: Prominent fragment ion at m/z 143.[10][11] |
| Robustness for Quantification | High. Lower risk of analyte loss or degradation during analysis leads to more accurate and reproducible quantification. | Moderate to Low. Quantification can be compromised by inconsistent vaporization or thermal degradation in the inlet. |
| Analysis Speed | Typically longer run times (15-30 min) per sample. | Potentially faster run times (<15 min) per sample. |
| Operational Cost | Higher solvent consumption contributes to higher operational costs. | Lower gas consumption is more economical, but derivatization reagents add cost.[7] |
Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and accuracy.
Protocol 1: Extraction of 3-oxo-C6-HSL from Bacterial Supernatant
This extraction protocol is applicable for preparing samples for both HPLC and GC-MS analysis.
-
Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Cell Removal: Centrifuge 10 mL of the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully transfer the cell-free supernatant to a new tube.
-
Extraction: Add an equal volume (10 mL) of acidified ethyl acetate (containing 0.1% formic acid) to the supernatant. Vortex vigorously for 1 minute.[13]
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Combine Organic Layers: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean glass tube. Repeat the extraction (steps 4-5) on the aqueous layer one more time and combine the organic extracts.
-
Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of HPLC-grade methanol (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[3]
Protocol 2: Quantitative Analysis by HPLC-MS/MS
-
Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-3 min: 10% B
-
3-21 min: Linear gradient to 100% B
-
21-23 min: Hold at 100% B
-
23-24 min: Return to 10% B
-
24-28 min: Column re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection (Positive ESI):
-
Ion Source Temperature: 120°C
-
Capillary Voltage: 3.5 kV
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 3-oxo-C6-HSL: Precursor ion (Q1) m/z 214.1 → Product ion (Q3) m/z 102.1.[13]
-
-
Quantification: Generate a standard curve using certified reference standards of 3-oxo-C6-HSL prepared in the same solvent as the final sample extract.[3]
Protocol 3: Screening Analysis by GC-MS
-
Instrumentation: A Gas Chromatograph with a mass selective detector.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (Note: This high temperature may cause degradation).
-
Oven Temperature Program:
-
Initial: 70°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Volume: 1 µL (Splitless mode).
-
MS Detection (EI):
-
Analysis: Identification is based on retention time matching with a standard and the presence of the characteristic m/z 143 fragment. Quantification is challenging but can be attempted using the peak area of the m/z 143 ion against a standard curve.
Choosing the Right Technique: A Decision Framework
The choice between HPLC and GC-MS should be driven by the experimental question.
Decision Guide for Method Selection
Caption: Decision tree for selecting between HPLC and GC-MS.
-
For Accurate Quantification: HPLC-MS is unequivocally the superior method. It analyzes the intact molecule under non-destructive conditions, ensuring that the measured concentration directly reflects the amount in the sample. Its reliability and robustness are essential for studies comparing virulence, developing QS inhibitors, or performing metabolic profiling.
-
For Rapid Screening/Qualitative Identification: GC-MS can be a viable tool if its limitations are understood. If the goal is simply to confirm the presence or absence of AHLs in a large number of samples, monitoring for the characteristic m/z 143 fragment can be a fast and effective screening method.[10][11] However, this approach does not confirm the identity of the full molecule and should be followed by HPLC-MS for confirmation.
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation for researchers and drug development professionals aiming for accurate, reproducible, and defensible data on this compound is to prioritize HPLC, particularly when coupled with mass spectrometry .
The non-volatile and thermally sensitive nature of 3-oxo-C6-HSL makes it fundamentally better suited to the gentle, ambient-temperature conditions of liquid chromatography.[5][7] This approach minimizes the risk of analytical artifacts from degradation and directly measures the intact molecule, which is crucial for accurate quantification.
While GC-MS is a powerful analytical technique, its application to this specific analyte is fraught with challenges that can compromise data integrity unless significant method development, including validation of thermal stability or derivatization, is undertaken. For the vast majority of applications in quorum sensing research, the reliability and directness of HPLC-MS make it the authoritative and trustworthy choice.
References
-
Cataldi, T. R., Bianco, G., & Ciriello, R. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 18(12), 1341-4. [Link]
-
Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Methods in molecular biology, 692, 61-9. [Link]
-
Chun, C. K., Ozer, E. A., Welsh, M. J., & Schurr, M. J. (2012). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. In Methods in Molecular Biology (pp. 295-306). Humana Press. [Link]
-
Baranowska, I., & Kowalska, S. (2012). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. ResearchGate. [Link]
-
Ma, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1785. [Link]
-
Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Jr, Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6036–6041. [Link]
-
Kallifidas, D., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 245-254. [Link]
-
Cataldi, T. R., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Zhang, X., et al. (2017). Sorption characteristics of N -acyl homserine lactones as signal molecules in natural soils based on the analysis of kinetics and isotherms. ResearchGate. [Link]
-
Chan, K. G., et al. (2011). Detection of 3-oxo-C6-HSL-degrading isolate 13sw7. ResearchGate. [Link]
-
Balasubramanian, D., et al. (2022). Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp. Saudi Journal of Biological Sciences, 29(4), 2118-2126. [Link]
-
Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. ResearchGate. [Link]
-
Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren Tech. Retrieved January 6, 2026, from [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. Retrieved January 6, 2026, from [Link]
-
i-THERMIC. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. i-THERMIC. Retrieved January 6, 2026, from [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Retrieved January 6, 2026, from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). Hexanamide, N-[(3S,4R)-tetrahydro-4-hydroxy-2-oxo-3-furanyl]- (9CI) CAS NO.428510-08-1. Peptide-China. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. PubChem. Retrieved January 6, 2026, from [Link]
-
DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1259-1270. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
A Comparative Guide to Cross-Kingdom Signaling: Bacterial 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide vs. Fungal Oxylipins
In the intricate web of intercellular communication, signals often transcend the boundaries of kingdoms, orchestrating complex interactions between microorganisms and their hosts. This guide provides an in-depth comparison of two prominent classes of cross-kingdom signaling molecules: the bacterial quorum-sensing molecule 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a type of N-acyl homoserine lactone (AHL), and the diverse family of fungal oxylipins. Understanding the nuanced similarities and differences in their synthesis, structure, and mechanism of action is paramount for researchers in microbiology, immunology, and drug development seeking to decipher and manipulate these ancient languages.
Introduction to Cross-Kingdom Signaling
Microorganisms have evolved sophisticated chemical languages to communicate within their own populations (intra-kingdom signaling) and with other organisms, including plants and animals (cross-kingdom signaling).[1] These dialogues are fundamental to processes ranging from symbiosis to pathogenesis.[2] Bacterial quorum sensing, mediated by molecules like this compound, allows bacteria to coordinate gene expression with population density, influencing behaviors such as biofilm formation and virulence factor production.[3][4] Concurrently, fungi produce a vast arsenal of lipid-derived signaling molecules known as oxylipins, which not only regulate their own development but also modulate host physiological processes, particularly immune responses.[5][6] This guide will dissect the chemical and biological intricacies of these two signaling systems, providing a comparative framework for researchers.
Biosynthesis and Chemical Structure: A Tale of Two Pathways
The biosynthetic origins and resulting chemical structures of this compound and fungal oxylipins reveal fundamentally different evolutionary strategies for creating signaling molecules.
This compound: A Product of Quorum Sensing Circuitry
This compound, also known as 3-oxo-C6-HSL, is a canonical quorum-sensing molecule in many Gram-negative bacteria.[7] Its synthesis is relatively straightforward, catalyzed by a LuxI-type synthase. This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) as the donor of the fatty acid side chain.[8] The specificity of the acyl-ACP determines the length and modification of the acyl chain, leading to a family of related AHL molecules.[9]
Fungal Oxylipins: A Diverse Family from Fatty Acid Oxidation
In contrast, fungal oxylipins are a structurally diverse class of molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs) like linoleic acid, α-linolenic acid, and arachidonic acid.[10][11] This diversity arises from the action of several classes of enzymes, including:
-
Lipoxygenases (LOXs): These enzymes introduce molecular oxygen into PUFAs to produce hydroperoxy fatty acids (HPODEs, HPOTrEs).[12][13]
-
Dioxygenases (DOXs) / Linoleate Diol Synthases (LDSs): These enzymes can produce a variety of oxylipins, including diols and epoxy alcohols.[12][14]
-
Cyclooxygenase (COX)-like enzymes (Ppo proteins): Found in some fungi, these enzymes can synthesize prostaglandins, which are well-known signaling molecules in mammals.[15]
The initial oxygenated products can be further modified by other enzymes to generate a vast array of bioactive molecules, including hydroxylated fatty acids (HODEs), dihydroxy fatty acids (DiHODEs), and eicosanoids like prostaglandins and leukotrienes.[6][15] This enzymatic cascade allows for the production of a wide range of signaling molecules with distinct biological activities.
| Feature | This compound | Fungal Oxylipins |
| Precursor(s) | S-Adenosylmethionine, Acyl-ACP | Polyunsaturated fatty acids (e.g., linoleic, arachidonic acid) |
| Key Enzyme(s) | LuxI-type synthase | Lipoxygenases (LOXs), Dioxygenases (DOXs), COX-like enzymes |
| Chemical Class | N-acyl homoserine lactone | Oxygenated fatty acids (e.g., eicosanoids, docosanoids) |
| Structural Diversity | Limited to acyl chain length and modification | High, due to multiple enzymatic pathways and modifications |
Mechanisms of Action in Cross-Kingdom Signaling
Both this compound and fungal oxylipins exert their influence on host organisms by hijacking or mimicking endogenous signaling pathways. However, their targets and downstream effects differ significantly.
Bacterial AHLs: Modulators of Host Immunity and Behavior
While primarily involved in bacterial communication, AHLs, including 3-oxo-C6-HSL, can be perceived by eukaryotic hosts. In some marine algae, AHLs can influence zoospore settlement.[16] In mammals, longer-chain AHLs have been shown to possess immunomodulatory properties, such as inhibiting lymphocyte proliferation and cytokine production.[17] The precise receptors for AHLs in mammalian cells are still under investigation, but they are known to interact with various cellular targets, leading to the modulation of inflammatory responses.
Fungal Oxylipins: Mimics and Manipulators of Host Defense and Physiology
Fungi have evolved to produce oxylipins that are structurally and functionally similar to those of their plant and animal hosts, allowing for sophisticated manipulation of host responses.[12][14]
-
In Plants: Fungi can produce oxylipins that mimic plant hormones like jasmonic acid, thereby interfering with plant defense signaling pathways.[10] This can either suppress plant defenses to facilitate infection or, in some cases, induce resistance against other pathogens.[12][14]
-
In Mammals: Pathogenic fungi can produce prostaglandins, leukotrienes, and other eicosanoids that are identical to their mammalian counterparts.[6][10] These molecules can modulate a wide range of host immune responses, including inflammation, phagocyte recruitment, and cytokine production, often to the benefit of the fungus.[15] The perception of these oxylipins in mammals is well-characterized and occurs through a family of G-protein coupled receptors (GPCRs).[10][12]
| Host Organism | Effect of this compound | Effect of Fungal Oxylipins |
| Plants | Less characterized; some effects on algal settlement reported.[16] | Mimicry of plant hormones (e.g., jasmonic acid), modulation of defense responses.[10][12] |
| Mammals | Immunomodulatory effects, including inhibition of lymphocyte proliferation and cytokine production.[17] | Modulation of inflammation, immune cell function, and other physiological processes via GPCRs.[6][10] |
Experimental Protocols for Studying Cross-Kingdom Signaling
Investigating the roles of these signaling molecules requires robust methods for their extraction, detection, and quantification, as well as bioassays to assess their functional effects.
Extraction and Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of both AHLs and oxylipins due to its high sensitivity and specificity.[18][19][20]
Protocol 1: Extraction and Analysis of this compound
-
Sample Preparation: Centrifuge bacterial culture to pellet cells. Collect the supernatant.
-
Extraction: Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat twice.[8]
-
Drying: Combine the organic phases and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol.[8]
-
Analysis: Analyze by reversed-phase HPLC-MS/MS. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[8] Monitor for the parent ion of 3-oxo-C6-HSL (m/z 214.1) and its characteristic product ion (m/z 102.1), which corresponds to the homoserine lactone ring.[8][9]
Protocol 2: Extraction and Analysis of Fungal Oxylipins
-
Sample Preparation: Collect fungal culture supernatant or infected host tissue.
-
Extraction: Use solid-phase extraction (SPE) for optimal recovery of a broad range of oxylipins.[21]
-
Derivatization (Optional): For some oxylipins, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
Analysis: Analyze by reversed-phase HPLC-MS/MS. Use a C18 column with a gradient of water, acetonitrile, and isopropanol, often with a weak acid modifier like acetic or formic acid.[21][22] Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM) to quantify a panel of specific oxylipins.[21]
Bioassays for Functional Characterization
-
Reporter Gene Assays: For AHLs, bacterial strains containing a LuxR-type receptor and a reporter gene (e.g., lacZ, gfp) under the control of a LuxR-dependent promoter can be used to quantify AHL activity.
-
Immune Cell-Based Assays: The effects of both AHLs and oxylipins on mammalian immune cells can be assessed by measuring cytokine production (e.g., by ELISA), cell proliferation, and phagocytosis.
-
Plant-Based Assays: The effects of fungal oxylipins on plants can be studied by measuring changes in gene expression of defense-related genes (e.g., by RT-qPCR) or by observing phenotypic changes in response to pathogen challenge.
Conclusion: Convergent Functions, Divergent Strategies
The comparison of this compound and fungal oxylipins illuminates a fascinating aspect of evolutionary biology: the convergence of function through divergent chemical strategies. Both classes of molecules serve as potent mediators of cross-kingdom communication, profoundly influencing host-microbe interactions. While the bacterial AHLs represent a relatively conserved system for population density sensing with secondary effects on hosts, the fungal oxylipins constitute a highly versatile and adaptable arsenal of chemical mimics and modulators. For researchers in drug development, targeting the biosynthesis or perception of these molecules offers promising avenues for novel anti-infective and immunomodulatory therapies. A deeper understanding of this chemical crosstalk is not just an academic pursuit but a critical step towards harnessing the power of the microbiome for human and environmental health.
References
-
Fischer, G. J., & Keller, N. P. (2016). Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity. Journal of Microbiology, 54(3), 254-264. [Link]
-
Beccaccioli, M., Pucci, N., Salustri, M., Scortichini, M., Zaccaria, M., Momeni, B., ... & Scala, V. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Plant Science, 13, 823233. [Link]
- Reverberi, M., Ricelli, A., Zjalic, S., Fabbri, A. A., & Fanelli, C. (2010). The role of oxylipins in the Aspergillus-plant interaction. World Mycotoxin Journal, 3(4), 337-346.
- Hughes, D. T., & Sperandio, V. (2008). Inter-kingdom signalling: communication between bacteria and their hosts. Nature Reviews Microbiology, 6(2), 111-120.
- Hogan, D. A. (2006). Talking to themselves: autoregulation and quorum sensing in fungi. Eukaryotic Cell, 5(4), 613-619.
- Fischer, G. J., & Keller, N. P. (2016). Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity. Journal of Microbiology, 54(3), 254-264.
- Beccaccioli, M., Pucci, N., Salustri, M., Scortichini, M., Zaccaria, M., Momeni, B., ... & Scala, V. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Plant Science, 13, 823233.
- Schebb, N. H., Kampschulte, N., Hagn, G., Plitzko, K., Meckelmann, S. W., Ghosh, S., ... & Torta, F. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Science Signaling, 18(887), eadw1245.
- Schebb, N. H., Kampschulte, N., Hagn, G., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry.
- Al-Shabib, N. A., Al-Sohaimy, S. A., Al-Kahtani, M. A., & Al-Harbi, M. S. (2025). Exploring Oxylipins in Host–Microbe Interactions and Their Impact on Infection and Immunity. International Journal of Molecular Sciences, 26(6), 3258.
- Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K. R., Williams, P., & Barrett, D. A. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). In Quorum Sensing (pp. 61-69). Humana Press.
- Schebb, N. H., Kampschulte, N., Hagn, G., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. Science Signaling, 18(887).
- Yun, F. (2023). Various Methods Involved in Cell Signaling of Microorganisms. Journal of Cell Signaling, 8(2), 337.
- Wang, Y., Wu, H., Li, Y., Zhang, Y., Wang, Y., & Li, L. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Metabolites, 13(5), 633.
- Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K. R., Williams, P., & Barrett, D. A. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology, 692, 61-69.
- Yuan, J., Wang, Y., Wang, C., Li, M., & Wang, X. (2020). High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Journal of Lipid Research, 61(10), 1346-1357.
- Deschampes, F. M., Dubois, C., De-Smedt, J., & Sbarbaro, S. R. (2017). Co-opting oxylipin signals in microbial disease. Cellular Microbiology, 19(10), e12763.
- Tsitsigiannis, D. I., & Keller, N. P. (2007). Oxidized fatty acids as inter-kingdom signaling molecules. Trends in Microbiology, 15(3), 109-118.
- Morphew, R. M., Rans, C., & Chhabra, S. R. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in Molecular Biology, 831, 29-43.
- Wongsantichon, J., & Robinson, R. C. (2015). Perspectives on Quorum sensing in Fungi. bioRxiv.
- Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for PqsH in converting 4-hydroxy-2-heptylquinoline (HHQ) to 3, 4-dihydroxy-2-heptylquinoline (PQS). Proceedings of the National Academy of Sciences, 101(5), 1339-1344.
- Cugini, C., Calfee, M. W., Farrow, J. M., Morales, D. K., Pesci, E. C., & Hogan, D. A. (2007). Farnesol, a common fungal quorum-sensing molecule, inhibits PQS-controlled virulence in Pseudomonas aeruginosa. Journal of Bacteriology, 189(23), 8651-8662.
- Tsitsigiannis, D. I., & Keller, N. P. (2006). Oxylipins and oxylipin synthesis pathways in fungi. Mycologist, 20(3), 94-102.
- Fisher Scientific. (n.d.). AdipoGen 3-oxo-C6-L-HSL.
- Joint, I., Tait, K., Callow, M. E., Callow, J. A., Milton, D., Williams, P., & Cámara, M. (2002). Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 357(1427), 1477-1485.
- Lu, Y., & Lin, X. (2021). Quorum Sensing in Fungal Species. Annual Review of Microbiology, 75, 235-256.
- BenchChem. (2025). A Comparative Guide to Structural Analogs of N-(3-Oxohexanoyl)-L-homoserine Lactone (OHHL) and Their Quorum Sensing Activity.
- Zhang, Y., Liu, Y., Wang, Y., Wang, C., & Li, L. (2015). Detection of N-Acyl-homoserine Lactones Class Signal Molecules of Quorum Sensing Secreted by Bacteria Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(10), 1545-1551.
- MedChemExpress. (n.d.). N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL).
- PubChem. (n.d.). N-(3-oxohexanoyl)-L-homoserine lactone.
- Whetstone, H. (2016, January 19).
- Albuquerque, P., & Casadevall, A. (2012). Quorum sensing in fungi – a review. Medical Mycology, 50(4), 337-345.
- Cugini, C., Fitch, J., & Hogan, D. A. (2011). Noisy neighbourhoods: quorum sensing in fungal–polymicrobial infections. FEMS Microbiology Reviews, 35(5), 874-890.
- Asai, T. (2018). Bioorganic chemistry of signaling molecules in microbial communication. The Journal of Antibiotics, 71(1), 29-37.
- Jakubowski-Flatt, J. (2025, September 12). 28.15: Signaling in Microorganisms. Biology LibreTexts.
- U.S. Department of Energy. (2023, October 18). Signaling Across Kingdoms to Build the Plant Microbiome.
- PubChem. (n.d.). This compound.
- Tateda, K., Ishii, Y., Horikawa, M., Matsumoto, T., Miyairi, S., Pechere, J. C., ... & Yamaguchi, K. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl-homoserine lactone inhibits T-cell responsiveness and promotes Th2-type cytokine production. Infection and Immunity, 71(10), 5785-5793.
- PubChem. (n.d.). 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide.
Sources
- 1. Bioorganic chemistry of signaling molecules in microbial communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Across Kingdoms to Build the Plant Microbiome | Department of Energy [energy.gov]
- 3. longdom.org [longdom.org]
- 4. AdipoGen 3-oxo-C6-L-HSL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Oxylipins in Host–Microbe Interactions and Their Impact on Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-opting oxylipin signals in microbial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 19. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 20. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide: A Comprehensive Guide for Laboratory Professionals
Introduction: A Commitment to Safety and Environmental Stewardship
As researchers and scientists, our pursuit of innovation is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management and disposal of laboratory chemicals are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide, a compound often utilized in quorum sensing research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices for chemically related substances, including lactones and β-keto amides, to ensure a conservative and compliant approach to its disposal. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations.
I. Hazard Assessment and Immediate Safety Precautions
Given the lack of specific toxicological data for this compound, a cautious approach is warranted, treating the compound as potentially hazardous. The molecule contains a lactone ring and a β-keto amide functional group. While not acutely toxic, some lactones and related compounds can be skin and eye irritants.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of the compound or solvents used during disposal. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact with the chemical. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | Use a respirator if creating aerosols or handling large quantities. |
First-Aid in Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation is the first critical step in safe chemical waste management.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Dedicated Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials, gloves), into a dedicated, leak-proof hazardous waste container.
-
Container Material: A high-density polyethylene (HDPE) or glass container is recommended due to its compatibility with organic compounds.[3]
Waste Container Labeling
Accurate and clear labeling is mandated by regulatory bodies and is essential for the safety of all personnel handling the waste.[4]
-
Label Contents: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Information: Indicate the primary hazards. While specific hazards are unconfirmed, it is prudent to label with "Irritant" or "Caution: Chemical of Unknown Toxicity."
-
Contact Information: Include the name of the principal investigator and the laboratory contact information.
Storage of Waste
-
Designated Area: Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[4]
-
Container Integrity: Keep the container closed at all times except when adding waste. Ensure the container is in good condition, free from cracks or leaks.
Final Disposal Procedure
-
EHS Coordination: Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Regulatory Compliance: The disposal must be carried out in strict accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[5][6]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
III. Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Clean-Up:
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
-
Dispose of Cleaning Materials: All materials used for cleaning the spill (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.[3]
IV. Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that protects themselves, their colleagues, and the environment. This commitment to best practices is fundamental to the integrity and success of our scientific endeavors.
V. References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
The following protocols are designed to create a self-validating system of safety, ensuring that every step, from receipt to disposal, is grounded in established chemical hygiene principles.
Hazard Assessment: A Proactive Stance
Given the chemical structure, we must anticipate several potential hazards based on data from analogous compounds like other N-acyl-homoserine lactones and furanone derivatives.[4][6] The primary concerns are:
-
Irritation: Compounds with similar functional groups are known to be irritants to the skin, eyes, and respiratory system.[1][4]
-
Toxicity: Harmful if swallowed is a common hazard classification for related chemicals.[4][7]
-
Sensitization: Some furanone derivatives may cause allergic skin reactions.[8]
Therefore, all handling procedures should assume the compound is, at a minimum, an irritant and potentially harmful. A thorough risk assessment should be conducted before any new procedure is undertaken.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of specific PPE is based on minimizing all potential routes of exposure: dermal, ocular, and inhalation.
| PPE Category | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Essential for preventing contact from splashes or airborne particles. Must comply with OSHA 1910.133 or equivalent standards. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[2][9] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Standard laboratory nitrile gloves are generally sufficient for handling small quantities. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consult a glove compatibility chart. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[2][9] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. For procedures involving significant quantities, a chemical-resistant apron over the lab coat is recommended.[8][9] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | All manipulations of solid or volatile forms of the compound should be performed within a properly functioning chemical fume hood to keep airborne concentrations low.[1][10] If a fume hood is unavailable or if there is a risk of aerosol generation outside of one, a NIOSH-approved respirator would be required after a formal risk assessment.[2][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a laboratory, preferably a certified chemical fume hood, for handling 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1][9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before bringing the chemical into the work area.
-
Ventilation: Ensure the chemical fume hood is operating correctly, with the sash at the appropriate height.
Weighing and Transfer
-
Solid Handling: If the compound is a solid, handle it carefully to avoid generating dust. Use a micro-spatula for transfers. Weigh the compound on a tared weigh boat or paper within the fume hood.
-
Solution Handling: If working with a solution, conduct all transfers within the fume hood to minimize vapor inhalation. Use appropriate pipettes or glassware to avoid splashes.
-
Container Management: Keep the primary container tightly closed when not in use.[11][12]
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[13]
The following diagram illustrates the core workflow for safely managing this compound in a laboratory setting.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synerzine.com [synerzine.com]
- 3. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide | C20H35NO4 | CID 87606261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]dodecanamide | 168982-69-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. directpcw.com [directpcw.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. concept2.at [concept2.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
